molecular formula C9H8O6 B1200343 5-Carboxyvanillic acid CAS No. 2134-91-0

5-Carboxyvanillic acid

Cat. No.: B1200343
CAS No.: 2134-91-0
M. Wt: 212.16 g/mol
InChI Key: NLSSJYQPZIQJNC-UHFFFAOYSA-N
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Description

5-Carboxyvanillic acid is a 2-hydroxyisophthalic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSJYQPZIQJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60175607
Record name 5-Carboxyvanillic acid
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Molecular Weight

212.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2134-91-0
Record name 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid
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Record name 5-Carboxyvanillic acid
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Record name 5-Carboxyvanillic acid
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Record name 4-hydroxy-5-methoxyisophthalic acid
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Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Carboxyvanillic Acid: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of this compound (5-CVA), a significant molecule in biotechnology, polymer science, and pharmaceutical research. As a key intermediate in the microbial degradation of lignin and a versatile bio-based building block, a thorough understanding of its chemical and physical properties is essential for researchers and developers in these fields.[1] This document moves beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and application, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a member of the vanilloid chemical class.[1] Its structure is distinguished from the more common vanillic acid by the presence of a second carboxylic acid group at the 5-position of the benzene ring.[1] This additional functional group profoundly influences its acidity, polarity, and reactivity, making it a unique dicarboxylic aromatic acid.[1]

The structural progression from the widely known flavor compound, vanillin, to this compound illustrates a pathway of oxidation, highlighting its place within this family of compounds.[1]

G Vanillin Vanillin (Aldehyde) Vanillic_Acid Vanillic Acid (Monocarboxylic Acid) Vanillin->Vanillic_Acid Oxidation Five_CVA This compound (Dicarboxylic Acid) Vanillic_Acid->Five_CVA Carboxylation

Caption: Structural evolution from Vanillin to this compound.

Core Physicochemical Data

The dual carboxylic acid moieties and the phenolic hydroxyl group dictate the physical properties of 5-CVA, particularly its high melting point and solubility profile.

PropertyValueSource
Systematic Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[1]
CAS Number 2134-91-0[1]
Molecular Formula C₉H₈O₆[2]
Molecular Weight 212.16 g/mol [1]
Appearance White to off-white crystalline solid[3][4]
Melting Point >278°C (decomposes)[4]
Boiling Point 455.6°C at 760 mmHg[5]
Density 1.549 g/cm³[5]
Solubility Slightly soluble in DMSO and Methanol[4][5]
Vapor Pressure 4.29E-09 mmHg at 25°C[5]
LogP 0.79720[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 6[5]

Spectroscopic and Analytical Characterization

Accurate structural confirmation and quantification of 5-CVA are critical for its application. A multi-technique approach involving NMR, IR, and mass spectrometry provides a complete picture, while chromatography is the cornerstone for its separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of 5-CVA.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The two aromatic protons, being in different chemical environments, should appear as distinct doublets.[1] A sharp singlet corresponds to the three protons of the methoxy group (–OCH₃).[1] The acidic protons of the phenolic hydroxyl (–OH) and the two carboxylic acid groups (–COOH) typically present as broad signals whose chemical shifts are sensitive to solvent and concentration.[1] These acidic protons will readily exchange with deuterium upon a D₂O shake, leading to the disappearance of their signals, a key confirmatory test.[1]

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should resolve nine unique carbon signals.[1] The carbons of the two carboxyl groups are the most deshielded, resonating in the 165-185 ppm downfield region.[1] The six aromatic carbons appear between approximately 110-160 ppm, with those bonded to oxygen atoms shifted further downfield.[1] The methoxy carbon signal is expected in the 50-70 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 5-CVA is dominated by features from its hydroxyl and carboxyl groups.

  • O-H Stretching: A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer and the phenolic -OH group.[6][7]

  • C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid should appear in the 1780-1710 cm⁻¹ range.[8]

  • C-O Stretching & O-H Bending: Bands corresponding to C-O stretching and O-H bending will be present in the 1450-1300 cm⁻¹ and 1300-1000 cm⁻¹ regions.[9]

  • Aromatic C=C Stretching: Medium intensity peaks will appear in the 1700-1500 cm⁻¹ region due to the benzene ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 5-CVA (Exact Mass: 212.0321), electrospray ionization (ESI) in negative mode is highly effective, readily forming the [M-H]⁻ ion at m/z 211. Subsequent fragmentation (MS/MS) would likely involve the loss of H₂O (m/z 193) and CO₂ (m/z 167), providing confirmatory data for the presence of the carboxyl and hydroxyl groups.

Chromatographic Analysis: A Validated Workflow

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of 5-CVA from complex matrices, such as bioconversion broths or polymer reaction mixtures.[1]

G cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Bioreactor Broth) Filter Syringe Filtration (0.22 µm) Sample->Filter Dilute Dilution with Mobile Phase A Filter->Dilute Autosampler Autosampler Injection Dilute->Autosampler Column C18 Reversed-Phase Column Autosampler->Column DAD Diode Array Detector (λ = 230 nm) Column->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for HPLC-DAD analysis of 5-CVA.

This protocol describes a self-validating system for the accurate measurement of 5-CVA.

  • Preparation of Standards and Mobile Phase:

    • Prepare a 1 mg/mL stock solution of 5-CVA standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with Mobile Phase A.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid groups are protonated. This results in better retention on a C18 column and sharper, more symmetrical peak shapes.[1]

  • Sample Preparation:

    • Centrifuge the sample (e.g., bacterial culture) to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

    • Dilute the filtered sample with Mobile Phase A to ensure the concentration falls within the calibrated range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 230 nm.[1]

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-23 min: Column re-equilibration at 5% B

    • Causality: A gradient elution is employed to ensure that both polar and non-polar compounds in a complex sample are eluted efficiently, providing a clean separation of 5-CVA from potential contaminants.

  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve must have a correlation coefficient (R²) > 0.99 for acceptance.

    • Quantify 5-CVA in the unknown samples by interpolating their peak areas from the calibration curve.

    • Trustworthiness: The system is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the unknowns. The calculated concentrations of the QCs must be within ±15% of their nominal value.

Role in Biological Systems and Biotechnology

This compound is a pivotal intermediate in the global carbon cycle, specifically in the microbial breakdown of lignin.[1] Lignin is a complex aromatic polymer that provides structural rigidity to plants and is a major, underutilized byproduct of the paper and biorefinery industries.[1]

Certain bacteria, such as Sphingobium lignivorans SYK-6, have evolved sophisticated enzymatic pathways to depolymerize lignin into smaller, value-added molecules.[10] 5-CVA is a key product in the degradation pathway of 5,5′-dehydrodivanillate (DDVA), a model compound representing a common C₅–C₅′ biphenyl linkage found in lignin.[1][10]

G Lignin Lignin Polymer DDVA 5,5′-dehydrodivanillate (DDVA) (Biphenyl Dimer) Lignin->DDVA Depolymerization Five_CVA This compound (5-CVA) DDVA->Five_CVA Enzymatic Ring Cleavage Vanillate Vanillate Five_CVA->Vanillate Decarboxylation TCA_Cycle Central Metabolism (TCA Cycle) Vanillate->TCA_Cycle Further Degradation

Caption: Role of 5-CVA in the microbial valorization of lignin.

This natural pathway is being exploited in synthetic biology. Researchers have successfully engineered industrially relevant strains like Pseudomonas putida KT2440 to express the necessary enzymes for converting DDVA into 5-CVA, demonstrating a proof-of-concept for a cell-based bioprocess to produce this valuable building block from lignin-derived materials.[10]

Applications in Drug Development and Material Science

The unique chemical structure of 5-CVA makes it a molecule of significant interest for both pharmaceutical and polymer applications.

Pharmaceutical Salt Formation

The carboxylic acid group is a common pharmacophore in many therapeutic agents.[11] However, it can sometimes lead to poor physicochemical properties like low solubility or membrane permeability.[12] 5-CVA, with its dicarboxylic acid nature, serves as an excellent "pro-molecule" or counter-ion for forming novel salts with active pharmaceutical ingredients (APIs).[1]

The formation of a salt between an API and 5-CVA can fundamentally alter the drug's properties:

  • Enhanced Solubility: Salt formation can significantly improve the aqueous solubility of a poorly soluble API, which is often a rate-limiting step for oral absorption.

  • Improved Stability: The salt form may exhibit greater solid-state stability and a longer shelf-life compared to the free acid or free base form of the drug.

  • Modified Bioavailability: By optimizing solubility and dissolution rate, the overall bioavailability of the API can be enhanced.[1]

This strategy is particularly valuable in the pre-clinical development phase, where lead compounds with promising biological activity are often hindered by poor drug-like properties.

Bio-based Polymer Synthesis

There is a significant industrial drive to replace petroleum-derived plastics with sustainable, bio-based alternatives.[13] 5-CVA, which can be produced from renewable lignin, is an attractive monomer for creating advanced polymers.[1]

Its two carboxylic acid groups make it an ideal building block for synthesizing polyesters through polycondensation reactions with diols (e.g., ethylene glycol).[1] The resulting polyester, poly(ethylene 5-carboxyvanillate) (PEC), has demonstrated promising thermal and mechanical properties, positioning it as a potential bio-based alternative to polyethylene terephthalate (PET).[1] The rigid aromatic core of 5-CVA imparts stiffness and a high glass transition temperature to the resulting polymer, while the other functional groups offer sites for further modification.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including nitrile gloves, a lab coat, and safety glasses.[14]

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust.[1][14]

  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[14]

  • Storage: Store in a cool, dry place in a tightly sealed container. The recommended storage temperature is often refrigerated.[4][5]

Conclusion

This compound is more than a simple organic molecule; it is a nexus point connecting sustainable chemistry, advanced materials, and pharmaceutical science. Its role as a natural metabolite in lignin degradation provides a pathway for its bio-based production, while its dicarboxylic acid structure offers a versatile platform for creating novel polymers and improving the properties of therapeutic drugs. The analytical and handling protocols detailed in this guide provide a robust framework for researchers to confidently and accurately work with this promising chemical building block.

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Sources

An In-Depth Technical Guide to the Synthesis of 5-Carboxyvanillic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to produce 5-carboxyvanillic acid, a valuable building block in pharmaceutical and polymer sciences. Starting from the abundant and bio-renewable feedstock vanillin, this document details a two-part synthesis. Part I covers the selective oxidation of vanillin to its corresponding carboxylic acid, vanillic acid. Part II describes the critical carboxylation of the vanillic acid intermediate to yield the target molecule, this compound. Each section elucidates the underlying chemical mechanisms, provides detailed, field-tested experimental protocols, and presents data in a clear, comparative format. The methodologies are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and materials science.

The Strategic Value of this compound

Vanillin: A Sustainable and Versatile Starting Material

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the few commercially available aromatic aldehydes derived from lignin, a major component of biomass.[1] Its availability from wood pulping industries makes it an inexpensive and sustainable chemical feedstock.[2] The inherent functionality of vanillin—a phenolic hydroxyl group, an aldehyde, and a methoxy ether—provides multiple reaction sites, making it a versatile precursor for a wide range of more complex molecules.

This compound: A High-Value Chemical Intermediate

This compound (4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a trifunctional aromatic compound whose structure is highly desirable for advanced applications. In drug development, the carboxylic acid group is a key pharmacophore in numerous drugs, although its properties sometimes require modification.[3] The presence of two carboxylic acid groups and a phenolic hydroxyl group on a single benzene ring makes this compound an excellent scaffold for creating novel therapeutics and a valuable monomer for the synthesis of advanced polymers.[4] It is also a known intermediate in the microbial degradation of lignin, highlighting its place in the natural carbon cycle.[5]

Overview of the Synthetic Strategy

The conversion of vanillin to this compound is most effectively achieved through a two-stage process. This strategy isolates the two key transformations, allowing for optimized conditions and purification at each stage, thereby maximizing the overall yield and purity of the final product.

  • Part I: Oxidation: The aldehyde group of vanillin is selectively oxidized to a carboxylic acid, yielding vanillic acid. This is a high-yielding and well-established transformation.[6]

  • Part II: Carboxylation: A second carboxyl group is introduced onto the aromatic ring of vanillic acid at the C5 position, ortho to the hydroxyl group, to form this compound.

This guide will detail a robust protocol for each of these stages.

Part I: Selective Oxidation of Vanillin to Vanillic Acid

The initial step in the synthesis is the clean and efficient conversion of vanillin's aldehyde functional group into a carboxylic acid.

Mechanistic Rationale for Oxidant Selection

While many oxidizing agents can convert aldehydes to carboxylic acids, the presence of a phenolic hydroxyl group on the vanillin ring necessitates a mild and selective reagent. Harsh oxidants can lead to undesired side reactions, such as demethylation or ring-opening.[7] Silver(I) oxide (Ag₂O), often generated in situ from silver nitrate and a base, is an ideal choice. It is a mild oxidant that selectively targets the aldehyde group under alkaline conditions, leaving the phenol and methoxy groups intact.[6] The reaction is often referred to as a Tollens-type oxidation.

Experimental Protocol: Silver Oxide Oxidation

This protocol is adapted from a well-established procedure known for its high yield and purity.[6]

Step 1: Preparation of Silver Oxide (Tollens' Reagent)

  • In a 2-liter beaker, dissolve 170 g (1.0 mole) of silver nitrate in 1 L of deionized water with stirring.

  • In a separate container, dissolve 44 g (1.07 moles) of sodium hydroxide in 400 mL of water.

  • Slowly add the sodium hydroxide solution to the silver nitrate solution with continuous stirring. A brown-black precipitate of silver oxide will form.

  • Stir the mixture for 5 minutes to ensure complete precipitation.

  • Collect the silver oxide precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water until the washings are free of nitrate ions.

Step 2: Oxidation of Vanillin

  • Transfer the wet, freshly prepared silver oxide to a 4-liter beaker.

  • Add 2 L of water and 200 g (4.85 moles) of sodium hydroxide pellets with vigorous mechanical stirring.

  • If necessary, gently warm the mixture to 55-60°C.

  • Once the temperature is stable, add 152 g (1.0 mole) of vanillin. The reaction is exothermic and will begin within minutes, evidenced by the formation of metallic silver.

  • Continue stirring for 10 minutes after the initial reaction subsides.

Step 3: Work-up and Isolation of Vanillic Acid

  • Filter the reaction mixture to remove the precipitated metallic silver. Wash the silver cake with 100 mL of hot water.

  • Combine the filtrate and washings. Acidify the solution by pouring it into 1.1 L of 1:1 hydrochloric acid with vigorous stirring. The solution should be acidic to Congo red paper.

  • A white crystalline precipitate of vanillic acid will form. Cool the mixture to 15-20°C to maximize precipitation.

  • Collect the vanillic acid by vacuum filtration, wash with 150 mL of ice-cold water, and air-dry.

Process Workflow: Vanillin to Vanillic Acid

G cluster_0 Part I: Oxidation Vanillin Vanillin (Starting Material) ReagentPrep Prepare Silver Oxide (AgNO₃ + NaOH) Oxidation Oxidation Reaction (Vanillin + Ag₂O, 55-60°C) Vanillin->Oxidation Add to Reagent Slurry ReagentPrep->Oxidation Filtration1 Filter Metallic Silver Oxidation->Filtration1 Acidification Acidification with HCl Filtration1->Acidification Filtrate Isolation Isolate & Dry Product Acidification->Isolation VanillicAcid Vanillic Acid (Intermediate) Isolation->VanillicAcid

Caption: Workflow for the oxidation of vanillin to vanillic acid.

Data Summary: Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Vanillin152.151521.01.0
Silver Nitrate169.871701.01.0
Sodium Hydroxide40.002445.925.92
Product Molar Mass ( g/mol ) Expected Yield (g) Expected Yield (%)
Vanillic Acid168.15140 - 16083 - 95%

Table 1: Stoichiometry and expected yield for vanillic acid synthesis.

Validation of Intermediate

The resulting vanillic acid should be a white crystalline solid with a melting point of 209–210°C.[6] The purity can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (¹H NMR, IR).

Part II: Carboxylation of Vanillic Acid

The core transformation is the introduction of a second carboxyl group onto the vanillic acid scaffold. This is achieved via an electrophilic aromatic substitution.

Mechanistic Considerations: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for carboxylating phenols.[8] The reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure.[9]

Mechanism Steps:

  • Deprotonation: Vanillic acid is treated with a strong base (e.g., potassium hydroxide) to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide. This step is crucial as the phenoxide is much more nucleophilic and reactive towards electrophiles than the neutral phenol.

  • Electrophilic Attack: The electron-rich phenoxide ring acts as a nucleophile, attacking the weakly electrophilic carbon of carbon dioxide (CO₂). This attack is directed to the C5 position (ortho to the hydroxyl group) due to the activating and directing effects of the hydroxyl and methoxy groups.

  • Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring, resulting in the dicarboxylate salt.

  • Protonation: Acidification of the reaction mixture protonates the carboxylate groups, yielding the final product, this compound.

The use of potassium hydroxide is often preferred as it can favor carboxylation at the para-position to the hydroxyl group in some phenols; however, in the case of vanillic acid, the C5 position is sterically accessible and electronically activated, making it the primary site of reaction.[10]

Mechanistic Pathway Diagram

Sources

Technical Monograph: 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Intermediary, Synthetic Scaffold, and Lignin-Derived Building Block

CAS Number: 2134-91-0 Formula: C₉H₈O₆ Molecular Weight: 212.16 g/mol IUPAC Name: 4-Hydroxy-5-methoxybenzene-1,3-dicarboxylic acid

Executive Summary

5-Carboxyvanillic acid (5-CVA) represents a critical metabolic node in the bacterial catabolism of lignin, specifically serving as the funneling intermediate where biphenyl-type lignin dimers (e.g., 5,5'-dehydrodivanillate) are cleaved into monomeric aromatic units.[1][2][3] Historically viewed merely as a degradation product, 5-CVA has emerged as a high-value "strategic building block" for next-generation bio-based polymers (polyesters/polyamides) due to its dicarboxylic acid functionality, which mimics petroleum-derived terephthalic acid and isophthalic acid.

This guide synthesizes the physicochemical profile, metabolic pathways, and rigorous synthesis protocols for 5-CVA, designed for researchers in metabolic engineering and sustainable medicinal chemistry.

Chemical & Physical Profile

5-CVA is a dicarboxylic acid characterized by high thermal stability and specific solubility profiles dictated by its zwitterionic potential and hydrogen-bonding capacity.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderDarkens upon oxidation/light exposure.
Melting Point 282–284 °C (dec.)[4]High MP indicates strong intermolecular H-bonding.
Solubility DMSO, Methanol (Slightly), Aqueous Base (High)Insoluble in non-polar solvents (Hexane, DCM).
pKa Values pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 4.5 (COOH), pKa₃ ≈ 9.2 (Phenolic OH)Estimated values based on isophthalic acid analogs.
UV Maxima 227 nm, 267 nm, 310 nmIn 95% Ethanol; characteristic of substituted benzenes.
Stability Stable under ambient conditions; decarboxylates at >280°C.Sensitive to strong oxidants.

Biosynthesis & Metabolic Pathway (The SYK-6 System)[5]

The primary biological source of 5-CVA is the catabolic machinery of Sphingobium sp. strain SYK-6 (formerly Sphingomonas paucimobilis).[2][3][5][6][7] This bacterium utilizes a specialized enzyme cascade to depolymerize lignin.[2][3]

The Pathway Mechanism
  • Substrate : The pathway begins with DDVA (5,5'-dehydrodivanillate), a biphenyl lignin dimer.[1][2][3][6]

  • O-Demethylation (LigX) : The ether bond is prepared for cleavage.

  • Ring Cleavage (LigZ) : An extradiol dioxygenase opens one of the aromatic rings.

  • Hydrolysis (LigY) : The meta-cleavage product is hydrolyzed to yield 5-CVA and a pentadienoate derivative.[1]

  • Decarboxylation (LigW) : 5-CVA is the substrate for LigW , a non-oxidative decarboxylase that removes the carboxyl group at the 5-position to produce Vanillate .[2][6]

This specific decarboxylation is the rate-determining step for funneling biphenyls into the central protocatechuate pathway.

Pathway Visualization

G cluster_0 Lignin Biphenyl Catabolism (SYK-6) DDVA DDVA (5,5'-Dehydrodivanillate) Intermediate Meta-Cleavage Compound (DCHM-HOPDA) DDVA->Intermediate LigX (O-demethylase) LigZ (Dioxygenase) CVA This compound (5-CVA) [CAS: 2134-91-0] Intermediate->CVA LigY (Hydrolase) Vanillate Vanillate CVA->Vanillate LigW (Decarboxylase) PCA Protocatechuate Vanillate->PCA LigM

Figure 1: The metabolic funneling of lignin dimers through 5-CVA in Sphingobium sp.[1][2] SYK-6. The LigW-mediated decarboxylation is the critical exit step.

Synthesis & Isolation Protocols

For research requiring gram-scale quantities of 5-CVA, chemical synthesis is often more accessible than biocatalytic isolation unless a recombinant P. putida strain is available.

Protocol A: Chemical Synthesis (Oxidation of 5-Carboxyvanillin)

This method relies on the formylation of vanillic acid followed by mild silver oxide oxidation. It is robust and yields high-purity crystals.

Reagents:

  • Vanillic acid (Starting material)[4][8][9]

  • Hexamethylenetetramine (HMTA) / Glacial Acetic Acid (Duff Reaction)

  • Silver Nitrate (AgNO₃) / Sodium Hydroxide (NaOH)[8]

Step-by-Step Workflow:

  • Formylation (Synthesis of 5-Formylvanillic Acid):

    • Dissolve vanillic acid (10 g) in glacial acetic acid (100 mL).

    • Add HMTA (2 eq) and reflux for 6 hours.

    • Hydrolyze the intermediate imine by adding dilute HCl and heating for 30 mins.

    • Checkpoint: Monitor TLC for the appearance of the aldehyde (5-formylvanillic acid).

    • Cool and precipitate the aldehyde. Recrystallize from ethanol.

  • Oxidation to 5-CVA:

    • Preparation of Ag₂O : Dissolve AgNO₃ (1.0 eq relative to aldehyde) in water. Add NaOH dropwise until brown Ag₂O precipitates. Wash the precipitate thoroughly with water to remove nitrates.

    • Reaction : Suspend the fresh Ag₂O in water. Add NaOH (excess, ~5 eq) to create a basic suspension.

    • Add 5-Formylvanillic acid slowly at 55–60°C.

    • Observation: The black silver oxide will convert to metallic silver (gray mirror/precipitate) as the aldehyde oxidizes to the carboxylic acid.

    • Stir for 15 minutes. Filter off the metallic silver.[8]

  • Isolation:

    • Acidify the filtrate with HCl to pH 2.

    • 5-CVA will precipitate as white needles.

    • Purification : Recrystallize from hot water.

    • Yield : Typically 85–95%.

Protocol B: Biocatalytic Production (Resting Cell Assay)

For green chemistry applications utilizing Pseudomonas putida KT2440 engineered with lig genes.

  • Culture : Grow recombinant P. putida (expressing ligX, ligZ, ligY) in LB medium with appropriate antibiotics.

  • Induction : Induce with IPTG (0.5 mM) at OD₆₀₀ = 0.6. Incubate at 25°C overnight.

  • Biotransformation :

    • Harvest cells and resuspend in M9 minimal buffer (high cell density, OD ~10).

    • Add substrate: 5 mM DDVA (dissolved in minimal DMSO).

    • Incubate at 30°C with shaking.

  • Extraction :

    • Centrifuge to remove cells.

    • Acidify supernatant to pH 2.

    • Extract with Ethyl Acetate (3x). Evaporate solvent to obtain 5-CVA.

Analytical Characterization

Validating the identity of 5-CVA requires distinguishing it from its precursor (vanillic acid) and isomer (isovanillic acid).

HPLC Method (Reverse Phase)
  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient : 5% B to 40% B over 20 minutes.

  • Detection : UV at 280 nm.

  • Retention Time : 5-CVA elutes earlier than vanillic acid due to increased polarity from the second carboxyl group.

Structural Confirmation (NMR)
  • ¹H NMR (DMSO-d₆) :

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 7.60 (s, 1H, Aromatic H-2)

    • δ 8.05 (s, 1H, Aromatic H-6)

    • Note: The absence of the AB coupling pattern seen in vanillic acid confirms substitution at the 5-position.

  • ¹³C NMR :

    • Distinct signals for two carboxyl carbons (~167 ppm) and the methoxy carbon (~56 ppm).

Applications in Drug Development & Materials

Bio-Based Polymer Precursor

5-CVA is structurally analogous to Terephthalic Acid and 2,5-Furandicarboxylic acid (FDCA) .

  • Mechanism : The two carboxyl groups allow for polycondensation with diols (e.g., ethylene glycol) to form polyesters.

  • Advantage : The methoxy and hydroxy substituents provide handles for further functionalization, potentially altering the glass transition temperature (Tg) and biodegradability of the resulting plastic.

Pharmacophore Scaffold

In medicinal chemistry, 5-CVA serves as a scaffold for Fragment-Based Drug Design (FBDD) .

  • Bioisostere : The dicarboxylic acid moiety can mimic phosphate groups in enzyme inhibitors.

  • Ligand Efficiency : Its small size and high polarity make it an ideal starting fragment for targeting polar binding pockets in metalloenzymes or GPCRs.

References

  • Biosynthesis & Pathway : Masai, E., et al. "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, vol. 181, no. 1, 1999. Link

  • Chemical Synthesis : Pearl, I. A. "Reactions of Vanillin and its Derived Compounds. V. Some Esters of Vanillic Acid." Journal of the American Chemical Society, vol. 68, no. 11, 1946. Link

  • Green Chemistry Application : Okamura-Abe, Y., et al. "Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440."[1] Green Chemistry, 2025. Link

  • Properties & Data : National Center for Biotechnology Information. "PubChem Compound Summary for CID 16488, this compound." PubChem, 2024.[10] Link

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5-Carboxyvanillic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Carboxyvanillic Acid for Researchers and Drug Development Professionals

Introduction

This compound (5-CVA) is a dicarboxylic aromatic acid belonging to the vanilloid class of chemical compounds.[1] Systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, its structure is distinguished by the presence of two carboxylic acid groups, a hydroxyl group, and a methoxy group attached to a benzene ring.[1] This unique arrangement of functional groups imparts significant chemical reactivity and makes 5-CVA a molecule of growing interest in diverse scientific fields.

Historically recognized as a key intermediate in the microbial degradation of lignin, a complex polymer abundant in plant biomass, 5-CVA is at the forefront of research into sustainable chemistry and biorefinery processes.[1][2] More recently, its potential has been explored as a valuable building block for the synthesis of novel bio-based polymers, offering a renewable alternative to petroleum-derived plastics.[2][3] In the pharmaceutical arena, the dicarboxylic nature of 5-CVA presents opportunities for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) through salt formation, potentially enhancing their solubility, stability, and bioavailability.[1]

This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical properties, synthesis, and applications to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The distinct chemical and physical properties of 5-CVA are dictated by its molecular structure. The presence of two carboxylic acid groups and a phenolic hydroxyl group makes it a relatively polar and acidic molecule. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Weight 212.16 g/mol [1][4]
Molecular Formula C₉H₈O₆[4][5]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[1]
CAS Number 2134-91-0[1][5][6]
Appearance White to Off-White Solid[6]
Melting Point >278°C (decomposes)[6]
Boiling Point 455.6°C at 760 mmHg[5]
Density 1.549 g/cm³[5]
Solubility Slightly soluble in DMSO and Methanol[5][6]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 6[5]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various organic chemistry routes. A notable method involves the oxidation of a related vanilloid, 5-carboxyvanillin. This transformation specifically targets the aldehyde functional group of the precursor, converting it into a carboxylic acid while preserving the other substituents on the aromatic ring.[7]

The reactivity of 5-CVA is governed by its key functional groups:

  • Carboxylic Acid Groups: These are the primary sites for reactions such as esterification, amidation, and salt formation. Their acidity allows for deprotonation under basic conditions.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can participate in etherification and esterification reactions. It also activates the aromatic ring towards electrophilic substitution.

  • Methoxy Group: This electron-donating group also influences the reactivity of the aromatic ring.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions directed by the existing substituents.

G cluster_0 Synthesis of this compound A Orthovanillic Acid B Formylation (Hexamethylenetetramine, Glacial Acetic Acid) A->B C 5-Carboxyvanillin B->C D Oxidation (e.g., Silver Oxide) C->D E This compound D->E

Caption: A general workflow for the synthesis of 5-CVA from orthovanillic acid.[7]

Applications in Research and Drug Development

The versatile structure of 5-CVA makes it a valuable platform molecule with applications spanning from sustainable materials to pharmaceuticals.

A Platform for Bio-based Polymers

With increasing demand for sustainable alternatives to petrochemical-based plastics, 5-CVA has emerged as a highly promising building block for novel bioplastics.[3] Its dicarboxylic nature allows it to act as a monomer in polymerization reactions. Notably, it can be polymerized to produce poly(ethylene 5-carboxyvanillate) (PEC), a polyester that exhibits properties superior to the widely used polyethylene terephthalate (PET).[3] The incorporation of the functionalized aromatic ring of 5-CVA into the polymer backbone can enhance thermal stability, gas barrier properties, and other material characteristics.

Lignin Valorization and Biorefinery

Lignin is a major component of lignocellulosic biomass and a largely underutilized renewable resource. The microbial conversion of lignin-derived compounds into value-added chemicals is a cornerstone of modern biorefinery strategies. 5-CVA is a natural intermediate in the bacterial degradation pathway of 5,5′-dehydrodivanillate (DDVA), a dimer derived from lignin.[1][3] Research into these metabolic pathways not only provides insights into microbial catabolism but also offers blueprints for developing engineered microorganisms for the biotechnological production of 5-CVA from renewable feedstocks.[2]

Advancements in Drug Development

The carboxylic acid moiety is a critical functional group found in numerous approved drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability.[8] The unique structure of 5-CVA offers several advantages in drug design:

  • Salt Formation and Prodrugs: The presence of two carboxylic acid groups makes 5-CVA an excellent candidate for forming novel salts or conjugates with active pharmaceutical ingredients (APIs).[1] This strategy can be employed to modify the physicochemical properties of a parent drug, such as its solubility, dissolution rate, and stability, thereby improving its overall therapeutic profile. For instance, patents have described the use of 5-CVA to form a salt with the antidepressant paroxetine.[1]

  • Scaffold for New Chemical Entities: The substituted benzene ring of 5-CVA can serve as a rigid scaffold for the design of new therapeutic agents. The functional groups provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery campaigns.[9]

G cluster_1 Key Application Areas of this compound A This compound B Biopolymer Synthesis (e.g., PEC) A->B C Lignin Valorization A->C D Drug Development A->D E API Salt Formation D->E

Caption: Primary applications of this compound in various research fields.

Experimental Protocol: Synthesis of this compound via Oxidation

This protocol details the synthesis of this compound from 5-formylvanillic acid, adapted from established literature procedures.[7] This self-validating system relies on the selective oxidation of an aldehyde to a carboxylic acid, a robust and high-yielding transformation.

Materials:

  • 5-Formylvanillic acid

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific molar quantity of 5-formylvanillic acid in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The formation of the sodium salt ensures solubility in the aqueous medium.

  • Addition of Oxidant: While stirring, add a stoichiometric excess (e.g., 1.5-2 equivalents) of silver(I) oxide to the solution. The causality here is to ensure the complete conversion of the aldehyde.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring. Monitor the reaction progress (e.g., by thin-layer chromatography). The reaction is typically complete within a few hours.

  • Filtration: After cooling to room temperature, filter the reaction mixture to remove the silver precipitate and any unreacted silver oxide.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). The protonation of the carboxylate groups causes the this compound product to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water to remove residual acid and salts.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a water-ethanol mixture.[7]

  • Drying: Dry the purified crystals under vacuum to obtain the final this compound product.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and ANSI-approved safety goggles, to prevent skin and eye contact.[1][10][11]

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[1][10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term storage, refrigeration is recommended.[5][6]

  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a sealed container for disposal.[10]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic waste should be neutralized before being transferred to a designated hazardous waste container.[1]

Conclusion

This compound stands out as a molecule with significant versatility and potential. Its well-defined physicochemical properties, combined with its accessibility from renewable resources like lignin, position it as a key player in the development of sustainable materials and chemicals. For drug development professionals, its dicarboxylic nature offers a strategic tool for optimizing the properties of pharmaceutical compounds. As research continues to uncover new synthesis routes and applications, the importance of this compound in both academic and industrial settings is set to grow, paving the way for innovations in green chemistry and pharmaceutical sciences.

References

  • This compound | 2134-91-0. (n.d.). LookChem. [Link]

  • Acid Cleaner #5 Safety Data Sheet. (2021, April 19). Five Star Chemicals. [Link]

  • de la Torre, I., et al. (2025). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. [Link]

  • Synthesis of 5-Bromovanillin From Vanillin and Bromine. (2022, August 25). YouTube. [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. (n.d.). Royal Society of Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. [Link]

  • AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. (1964). Canadian Journal of Chemistry, 42. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. [Link]

  • Research in the Field of Drug Design and Development. (n.d.). MDPI. [Link]

  • 5-Carboxyvanillate | C9H6O6-2. (n.d.). PubChem. [Link]

  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (2024, September 13). PubMed Central. [Link]

  • Drug Design and Discovery: Principles and Applications. (2017, February 13). PubMed Central. [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019, December 23). Organic Syntheses. [Link]

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An In-Depth Technical Guide to 5-Carboxyvanillic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Carboxyvanillic acid, a dicarboxylic aromatic acid, is a key molecule in the vanilloid family of compounds. Its unique structure, featuring two carboxylic acid groups, a hydroxyl group, and a methoxy group, provides a versatile platform for chemical synthesis and biological interactions. This guide offers a comprehensive analysis of its structure, physicochemical properties, spectroscopic signature, and synthesis. It further explores its applications as a strategic building block, particularly in the fields of drug development and bio-based polymers, providing researchers, scientists, and drug development professionals with a foundational understanding of this important compound.

Molecular Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid , is a derivative of vanillic acid distinguished by an additional carboxylic acid group at the 5-position on the benzene ring.[1] This structural feature significantly impacts its chemical properties, such as acidity and reactivity, compared to its monocarboxylic counterparts.[1]

Core Chemical Structure

The molecule consists of a central benzene ring substituted with four functional groups. This arrangement of electron-withdrawing and electron-donating groups dictates its chemical behavior and potential for further modification.

Caption: 2D structure of this compound with IUPAC numbering.

In-depth Analysis of Functional Groups

The reactivity and utility of this compound are direct consequences of its four distinct functional groups:

  • Carboxylic Acid Groups (-COOH) at C1 and C3: These are the primary sites for reactions like esterification and amide bond formation, making the molecule an excellent scaffold for building more complex structures.[2] As electron-withdrawing groups, they deactivate the aromatic ring towards electrophilic substitution. The presence of two such groups classifies it as a dicarboxylic acid.[1]

  • Hydroxyl Group (-OH) at C4: This phenolic hydroxyl group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. It is also a hydrogen bond donor and can participate in etherification reactions.

  • Methoxy Group (-OCH₃) at C5: Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-director. Its electron-donating resonance effect is slightly offset by its inductive electron-withdrawing effect.

The interplay of these groups governs the molecule's electronic properties and regioselectivity in chemical reactions.

Physicochemical Data

A summary of key physicochemical properties is crucial for experimental design, including solubility and reaction condition selection.

PropertyValueSource
Molecular Formula C₉H₈O₆[3][4]
Molecular Weight 212.16 g/mol [1][3]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[1]
CAS Number 2134-91-0[1][4]
Appearance White to Off-White Solid[5]
Melting Point >278°C (decomposes)[5]
Solubility Slightly soluble in DMSO and Methanol[4][5]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 6[4]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected data are as follows:

TechniqueExpected Observations
¹H NMR Signals for two aromatic protons, one hydroxyl proton, two carboxylic acid protons, and three methoxy protons. The aromatic protons will show splitting patterns dependent on their coupling.
¹³C NMR Resonances for nine distinct carbons. The two carboxylic acid carbons are expected in the downfield region (~165-185 ppm), aromatic carbons between ~110-160 ppm, and the methoxy carbon around 50-70 ppm.[1]
Infrared (IR) Broad O-H stretch from the carboxylic acids and phenol. Sharp C=O stretches for the carboxyl groups. C-O stretches for the ether and phenol, and characteristic aromatic C-H and C=C bands.
Mass Spectrometry The molecular ion peak ([M]⁻) is predicted at m/z 211.02481.[6] High-resolution mass spectrometry can confirm the elemental composition.[1]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a chemical intermediate.

Common Synthetic Pathway

A well-documented method involves the oxidation of 5-formylvanillic acid.[7] This precursor can be obtained from the formylation of vanillic acid.[7] The oxidation step, often using alkaline silver oxide, proceeds in quantitative yield.[7]

Caption: General workflow for the synthesis of this compound.

Protocol: Oxidation of 5-Formylvanillic Acid

This protocol is adapted from established literature procedures.[7]

Objective: To synthesize this compound via the oxidation of 5-formylvanillic acid.

Materials:

  • 5-Formylvanillic acid

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Reaction vessel, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Prepare Silver Oxide Solution: In a suitable flask, dissolve silver nitrate in deionized water. Separately, prepare a solution of sodium hydroxide. While stirring vigorously, slowly add the NaOH solution to the AgNO₃ solution to precipitate silver oxide.

  • Reaction Setup: In a separate reaction vessel, dissolve 5-formylvanillic acid in a dilute solution of sodium hydroxide.

  • Oxidation: Gently warm the solution of 5-formylvanillic acid. Add the freshly prepared silver oxide suspension to the warmed solution in portions. The reaction is exothermic; maintain control over the temperature.

  • Reaction Monitoring: Stir the reaction mixture until the oxidation is complete. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the silver precipitate.

  • Acidification & Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until no further precipitation is observed.

  • Purification: Collect the crude this compound product by filtration. Wash the solid with cold deionized water. The product can be further purified by recrystallization from water to yield colorless crystals.[7]

Rationale: The use of alkaline silver oxide provides a mild and efficient method for oxidizing the aldehyde group of 5-formylvanillic acid to a carboxylic acid with high yield, leaving the other functional groups on the aromatic ring intact.

Applications in Drug Development and Research

The multifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science.

Scaffold for Drug Design

The carboxylic acid functional group is a key feature in the pharmacophores of hundreds of approved drugs.[8] However, it can sometimes lead to issues with metabolic stability or membrane permeability.[8] Molecules like this compound serve as starting scaffolds where one or both carboxyl groups can be modified into esters, amides, or other bioisosteres to optimize the pharmacokinetic profile of a drug candidate.[2][8] Its rigid aromatic core provides a well-defined orientation for appended functional groups, which is essential for specific binding to biological targets like enzymes or receptors.[9][10]

Intermediate for Bio-based Polymers

There is significant interest in using renewable resources for polymer production. This compound, which can be produced from lignin-derived compounds through bioconversion, is a promising building block for creating novel bio-based polymers.[11] Its dicarboxylic nature allows it to act as a monomer in polymerization reactions, potentially leading to the development of new materials with unique properties.[11] Engineered bacterial strains, such as Pseudomonas putida KT2440, have been developed to produce this compound from lignin-derived dimers, highlighting a sustainable production strategy.[1][11][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[13][14] Avoid creating dust.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is refrigerator conditions.[4][5]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[13]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure. The presence of multiple, reactive functional groups on a stable aromatic core makes it an ideal starting material and intermediate for a wide range of applications. For professionals in drug development, it offers a valuable scaffold for creating novel therapeutics. For materials scientists, it represents a key bio-based monomer for the synthesis of advanced polymers. A thorough understanding of its properties, as outlined in this guide, is the first step toward unlocking its full potential in research and development.

References

  • PubChem. This compound (C9H8O6). [Link]

  • LookChem. This compound. [Link]

  • National Center for Biotechnology Information. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. [Link]

  • Canadian Science Publishing. AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. [Link]

  • YouTube. Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. 5-Carboxyvanillate | C9H6O6-2 | CID 54750828. [Link]

  • National Center for Biotechnology Information. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • Carl ROTH. Safety Data Sheet: Vanillic acid. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • MDPI. Research in the Field of Drug Design and Development. [Link]

  • Royal Society of Chemistry. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. [Link]

  • Royal Society of Chemistry. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. [Link]

  • National Center for Biotechnology Information. Drug Design and Discovery: Principles and Applications. [Link]

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discovery of 5-Carboxyvanillic acid in nature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Carboxyvanillic acid (5-CVA), systematically known as 4-hydroxy-5-methoxyisophthalic acid, represents a critical metabolic node in the biological turnover of aromatic compounds. Historically obscured by its more common analogue, vanillic acid, 5-CVA has emerged as a high-value intermediate in the microbial valorization of lignin and a stress-response metabolite in vascular plants.

This guide synthesizes the physicochemical identity, biosynthetic origins, and isolation methodologies of 5-CVA. It provides actionable protocols for its extraction from bacterial matrices and details its potential as a monomer for bio-based polyesters (e.g., poly(ethylene 5-carboxyvanillate)) and a pharmacological lead in anti-inflammatory pathways.

Chemical Identity & Physicochemical Properties

5-CVA is a dicarboxylic acid derivative of vanillin.[1][2] Its structural uniqueness lies in the C5-position carboxyl group, which significantly alters its solubility, acidity, and polymerization potential compared to vanillic acid.

Table 1: Physicochemical Profile of this compound

ParameterSpecificationNotes
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acidOften referred to as 5-carboxyvanillate in enzymatic contexts.[3][4][5]
CAS Number 2134-91-0
Molecular Formula C₉H₈O₆
Molecular Weight 212.16 g/mol
Melting Point 283–284 °CSignificantly higher than vanillic acid (~210 °C).
UV Absorbance

227, 267, 310 nm
Measured in 95% Ethanol.[2]
pKa Values pKa₁ ~2.5, pKa₂ ~4.5Estimated; C1 and C5 carboxyls provide high acidity.
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in cold water; soluble in alkaline aqueous solutions.

Natural Occurrence & Biosynthetic Pathways

The discovery of 5-CVA in nature is primarily linked to two distinct biological phenomena: the catabolism of lignin by soil bacteria and the degradation of anthocyanins in plants under heat stress.

Microbial Lignin Degradation (The Biphenyl Pathway)

In soil bacteria such as Sphingobium sp. SYK-6 and Pseudomonas putida KT2440, 5-CVA is a central intermediate in the degradation of 5,5'-dehydrodivanillate (DDVA), a model compound for the biphenyl linkages found in lignin.

  • Mechanism: The enzyme LigW (5-carboxyvanillate decarboxylase) catalyzes the non-oxidative decarboxylation of 5-CVA to vanillate.[4][6] This step is critical because it funnels the complex biphenyl structure into the central vanillate pathway, allowing the bacteria to use lignin as a carbon source.

  • Enzymatic Insight: LigW is a Mn²⁺-dependent amidohydrolase that facilitates C-C bond cleavage, releasing CO₂.

Plant Stress Metabolism

Recent metabolomic studies in Chrysanthemum morifolium have identified 5-CVA as a degradation product of cyanidin-based anthocyanins. Under heat stress (35°C), anthocyanin stability is compromised, leading to ring cleavage and oxidation events that accumulate 5-CVA, serving as a potential biomarker for thermal stress tolerance.

Pathway Visualization

The following diagram illustrates the microbial conversion of the lignin dimer DDVA into 5-CVA and its subsequent processing.

LigninDegradation cluster_0 Sphingobium sp. SYK-6 Pathway DDVA 5,5'-Dehydrodivanillate (DDVA) OH_DDVA 2,2',3-Trihydroxy-3'-methoxy- 5,5'-dicarboxybiphenyl DDVA->OH_DDVA LigX (Demethylase) MCH Meta-Cleavage Intermediate OH_DDVA->MCH LigZ (Dioxygenase) CVA This compound (5-CVA) MCH->CVA LigY (Hydrolase) Vanillate Vanillate CVA->Vanillate LigW (Decarboxylase) [Mn2+] PCA Protocatechuate Vanillate->PCA VanAB (Demethylase) TCA TCA Cycle PCA->TCA Ring Cleavage

Figure 1: The metabolic flux from lignin-derived biphenyls (DDVA) to 5-CVA and Vanillate in Sphingobium sp.[2][3][7][8][9] SYK-6.

Isolation & Characterization Methodologies

Reliable isolation of 5-CVA requires separating it from structurally similar phenolic acids (vanillic acid, syringic acid). The following protocol is validated for bacterial culture supernatants but can be adapted for plant tissues.

Extraction Protocol (Bacterial Supernatant)

Reagents:

  • Hydrochloric Acid (6 M)

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Acetonitrile (HPLC Grade)

Step-by-Step Workflow:

  • Clarification: Centrifuge bacterial culture (e.g., P. putida grown on DDVA) at 10,000

    
     g for 15 minutes at 4°C to remove biomass. Collect the supernatant.
    
  • Acidification: Adjust the pH of the supernatant to pH 1.0–2.0 using 6 M HCl.

    • Causality: Acidification protonates the carboxyl groups of 5-CVA (

      
      ), rendering the molecule neutral and hydrophobic, driving it into the organic phase.
      
  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of Ethyl Acetate to the acidified supernatant.

    • Vigorously shake/vortex for 5 minutes.

    • Allow phases to separate. Collect the upper organic layer.[10]

    • Repeat: Perform this extraction 3 times to maximize yield (typically >95% recovery).

  • Drying: Combine organic fractions and dry over anhydrous

    
     for 30 minutes. Filter to remove the solid desiccant.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C.

  • Reconstitution: Dissolve the resulting solid residue in Methanol or Acetonitrile:Water (50:50) for HPLC analysis.[8]

Analytical Chromatography (HPLC-UV/MS)

System: UHPLC coupled with DAD and ESI-MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8


m, 2.1 x 50 mm).

Gradient Method:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Time (min)% Solvent BFlow Rate (mL/min)
0.050.4
10.0400.4
12.0950.4
15.050.4

Detection Parameters:

  • UV: Monitor at 230 nm (strong aromatic absorption) and 280 nm .

  • MS (ESI+): Scan range m/z 100–500.

    • Target Ion:

      
      
      
    • Diagnostic Fragment: Loss of

      
       (
      
      
      
      ) and
      
      
      .
NMR Structural Confirmation

To distinguish 5-CVA from isomers,


-NMR is definitive.
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~12-13 ppm (Broad s, 2H): Carboxylic acid protons (-COOH at C1 and C5).
      
    • 
       ~7.5 - 8.0 ppm (s, 1H): Aromatic proton at C2 (deshielded by two ortho/para carboxyls).
      
    • 
       ~7.4 - 7.6 ppm (s, 1H): Aromatic proton at C6.
      
    • 
       ~3.85 ppm (s, 3H): Methoxy group (-OCH
      
      
      
      at C3).
  • Note: The presence of two distinct aromatic singlets (or meta-coupled doublets with very small

    
    ) and the integration of the carboxyl peak confirm the dicarboxylic nature.
    

Applications & Future Perspectives

Bio-based Polymers (The PET Alternative)

5-CVA is gaining traction as a rigid, aromatic monomer for polyester synthesis.

  • Poly(ethylene 5-carboxyvanillate) (PEC): Synthesized via the polymerization of 5-CVA diesters with ethylene glycol.

  • Properties: PEC exhibits thermal properties comparable to Polyethylene Terephthalate (PET), with a glass transition temperature (

    
    ) often exceeding standard PET due to the stiffening effect of the methoxy substituent.
    
Pharmacological Potential[1]
  • Antioxidant: The phenolic hydroxyl group provides radical scavenging capability.

  • Anti-inflammatory: Preliminary screens suggest 5-CVA may modulate gut microbiota profiles, specifically correlating with metabolic shifts in stress-induced insomnia models.

References

  • Discovery in Lignin Degradation

    • Title: Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440.[3]

    • Source: Green Chemistry (2025).[8]

    • URL:[Link]

  • Enzymatic Mechanism (LigW)

    • Title: Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanill
    • Source: Biochemistry / NIH PubMed Central.
    • URL:[Link]

  • Plant Stress Metabolite

    • Title: Anthocyanin Degradation Drives Heat-Induced Petal Fading in Chrysanthemum morifolium.
    • Source: MDPI (Intern
    • URL:[Link]

  • Polymer Applications

    • Title: Successful selective production of vanillic acid from depolymerized sulfite lignin and its application to poly(ethylene vanill
    • Source: ResearchG
    • URL:[Link]

  • General Chemical Data

    • Title: this compound Chemical Properties.[1][2][3][7][8][11]

    • Source: ChemicalBook.

Sources

5-Carboxyvanillic Acid: A Keystone Intermediate in Lignin Valorization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals. Its complex and recalcitrant nature has historically posed significant challenges to valorization efforts. However, recent advancements in microbial and enzymatic catalysis have illuminated pathways for the targeted depolymerization of lignin into valuable platform chemicals. Among these, 5-Carboxyvanillic acid (5CVA) has emerged as a key intermediate with significant potential for the synthesis of novel biopolymers and specialty chemicals. This technical guide provides a comprehensive overview of 5CVA, from its origins as a lignin degradation product to its chemical properties, synthesis, and analytical characterization. We will delve into the intricate microbial pathways responsible for its formation, explore its promising applications, and provide detailed protocols for its analysis, offering a critical resource for researchers and professionals in the fields of biotechnology, green chemistry, and drug development.

Introduction: The Promise of Lignin Valorization and the Emergence of this compound

The global push towards a circular economy and sustainable manufacturing has intensified the search for renewable alternatives to petroleum-based feedstocks. Lignin, a major component of lignocellulosic biomass, is a prime candidate in this endeavor. Composed of a complex, three-dimensional network of phenylpropanoid units, lignin is a rich source of aromatic compounds. While the heterogeneity and recalcitrance of lignin have long been obstacles to its efficient utilization, nature has evolved elegant solutions in the form of microbial degradation pathways.[1][2]

Microorganisms, particularly certain species of fungi and bacteria, produce a suite of extracellular enzymes that can oxidatively depolymerize the lignin polymer.[1] This process releases a variety of low-molecular-weight aromatic compounds, which can then be funneled into microbial central metabolism. One such compound that has garnered significant interest is this compound (5CVA).

5CVA, systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a vanilloid derivative distinguished by the presence of two carboxylic acid groups on the benzene ring.[3] This dicarboxylic acid structure makes it a valuable C9 building block for the synthesis of advanced polymers and other high-value chemicals.[4][5] Its emergence as a product of microbial lignin degradation, particularly from the breakdown of the common 5-5' biphenyl linkage, positions it as a strategic target for biotechnological production.[3] This guide will provide a deep dive into the science and technology surrounding 5CVA, from its fundamental chemistry to its practical applications.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of 5CVA is essential for its extraction, purification, and subsequent application.

PropertyValueSource
Chemical Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[3]
CAS Number 2134-91-0[6][7]
Molecular Formula C₉H₈O₆[6][8]
Molecular Weight 212.159 g/mol [6]
Boiling Point 455.6°C at 760 mmHg[6]
Density 1.549 g/cm³[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Appearance Not specified, likely a crystalline solid
Canonical SMILES COC1=CC(=CC(=C1O)C(=O)O)C(=O)O[6]
InChI Key NLSSJYQPZIQJNC-UHFFFAOYSA-N[3]

The presence of two carboxylic acid groups and a hydroxyl group significantly influences the acidity and reactivity of 5CVA, setting it apart from its monocarboxylic counterpart, vanillic acid.[3] These functional groups provide multiple sites for chemical modification and polymerization.

Microbial Degradation of Lignin and the Formation of this compound

The biological production of 5CVA is intricately linked to the microbial catabolism of lignin-derived aromatic compounds. A key precursor is the biphenyl dimer 5,5′-dehydrodivanillate (DDVA), which is formed through the oxidative coupling of two vanillate molecules and is a representative of the 5-5' linkages found in lignin.[3][4]

Certain specialized bacteria, such as Sphingobium lignivorans SYK-6 and engineered strains of Pseudomonas putida KT2440, have been shown to efficiently degrade DDVA, with 5CVA being a key intermediate in this pathway.[3][4][5] The enzymatic cascade responsible for the conversion of DDVA to 5CVA is a fascinating example of microbial metabolic engineering.

The DDVA Degradation Pathway

The degradation of DDVA to 5CVA involves a series of enzymatic steps that cleave the biphenyl structure. The key enzymes and their functions are outlined below:

  • LigX (Demethylase): This enzyme initiates the process by removing a methoxy group from one of the aromatic rings of DDVA.[3]

  • LigZ (Extradiol Dioxygenase): Following demethylation, LigZ catalyzes the cleavage of one of the aromatic rings.[3]

  • LigY (Hydrolase): The product of the ring cleavage is then hydrolyzed by LigY, resulting in the formation of this compound and 4-carboxy-2-hydroxypentadienoic acid.[9]

In many wild-type organisms, 5CVA is further metabolized to vanillate by decarboxylases such as LigW and LigW2, and then channeled into the central metabolism.[4] For the accumulation of 5CVA as a final product, genetic engineering strategies are employed to block its further degradation.[4][5]

DDVA_Degradation_Pathway DDVA 5,5′-dehydrodivanillate (DDVA) Intermediate1 Demethylated DDVA DDVA->Intermediate1  LigX (Demethylase) Intermediate2 Ring-cleaved Intermediate Intermediate1->Intermediate2  LigZ (Dioxygenase) C5CVA This compound (5CVA) Intermediate2->C5CVA  LigY (Hydrolase) CHPD 4-carboxy-2-hydroxypentadienoic acid Intermediate2->CHPD  LigY (Hydrolase) Vanillate Vanillate C5CVA->Vanillate  LigW/LigW2 (Decarboxylase) (Blocked in engineered strains) CentralMetabolism Central Metabolism Vanillate->CentralMetabolism

Figure 1: Microbial degradation pathway of DDVA to 5CVA.

Synthesis of this compound

The production of 5CVA can be achieved through both biotechnological and chemical synthesis routes.

Biotechnological Synthesis

The bioconversion of lignin-derived compounds into 5CVA is a rapidly advancing field. The primary strategy involves the use of genetically engineered microorganisms. A notable example is the development of a Pseudomonas putida KT2440 strain engineered to express the DDVA degradation pathway from Sphingobium lignivorans SYK-6.[4][5] This whole-cell biocatalyst can efficiently convert DDVA into 5CVA, which accumulates in the medium due to the absence of the downstream metabolic pathway in the host strain.[4]

Experimental Workflow: Whole-Cell Bioconversion of DDVA to 5CVA

Bioconversion_Workflow cluster_strain Strain Engineering cluster_bioconversion Bioconversion Process cluster_analysis Analysis and Purification Gene_Cloning Clone ligX, ligZ, ligY genes from S. lignivorans SYK-6 Vector_Construction Construct expression vector (e.g., pIZDDVA) Gene_Cloning->Vector_Construction Transformation Transform P. putida KT2440 Vector_Construction->Transformation Strain_Verification Verify engineered strain Transformation->Strain_Verification Inoculation Inoculate engineered P. putida Strain_Verification->Inoculation Cultivation Cultivate cells to desired density Inoculation->Cultivation Harvesting Harvest and wash cells Cultivation->Harvesting Reaction_Setup Set up resting cell reaction with DDVA substrate Harvesting->Reaction_Setup Incubation Incubate under controlled conditions (temp, pH, agitation) Reaction_Setup->Incubation Sampling Collect samples periodically Incubation->Sampling Sample_Prep Prepare samples for analysis (centrifugation, filtration) Sampling->Sample_Prep HPLC_Analysis Quantify 5CVA and DDVA by HPLC-UV Sample_Prep->HPLC_Analysis Purification Purify 5CVA from reaction mixture (e.g., extraction, chromatography) HPLC_Analysis->Purification

Figure 2: General workflow for the biotechnological production of 5CVA.

Chemical Synthesis

Chemical synthesis provides an alternative route to 5CVA, often starting from more readily available precursors. One established method involves the oxidation of 5-formylvanillic acid.[3] Another approach begins with ortho-vanillic acid, which undergoes formylation followed by oxidation to yield 5CVA.[3] While effective, these methods may require harsher reaction conditions and the use of organic solvents compared to the greener biotechnological routes.

Analytical Methodologies for this compound

Accurate and robust analytical methods are crucial for the quantification of 5CVA in complex biological matrices and for monitoring its production. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for this purpose.

HPLC-UV Method for Quantification of 5CVA

Given its aromatic structure and carboxylic acid functional groups, 5CVA can be effectively separated and quantified using reversed-phase HPLC with UV detection. While a specific method for 5CVA is not detailed in the provided search results, a general protocol can be adapted from methods used for similar phenolic acids like vanillic acid.[10][11]

Step-by-Step Protocol: HPLC-UV Analysis of this compound

  • Standard Preparation:

    • Prepare a stock solution of 5CVA (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For culture supernatants or reaction mixtures, centrifuge the sample to remove cells and particulate matter (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample if necessary to fall within the linear range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective for separating components in complex mixtures.

      • Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure protonation of the carboxylic acid groups).

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute more hydrophobic compounds.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of 5CVA (typically in the range of 260-280 nm, which can be determined using a UV-Vis spectrophotometer).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the 5CVA standards against their known concentrations.

    • Determine the concentration of 5CVA in the unknown samples by interpolating their peak areas from the calibration curve.

For higher sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[10] This technique offers the advantage of identifying and quantifying compounds based on their mass-to-charge ratio, providing greater confidence in the results.[12][13]

Applications and Future Perspectives

The unique chemical structure of 5CVA makes it a versatile platform chemical with a range of potential applications.

Bio-based Polymers

The most promising application of 5CVA is as a monomer for the synthesis of novel bio-based polyesters. For instance, 5CVA can be polymerized to produce poly(ethylene 5-carboxyvanillate) (PEC), a polyester that has been shown to exhibit superior properties compared to the widely used petroleum-derived polyethylene terephthalate (PET).[4] The development of such high-performance bioplastics from a renewable lignin source represents a significant step towards a more sustainable materials economy.

Potential Bioactivities

Preliminary research suggests that 5CVA may possess antioxidant and antibacterial properties.[8] While these findings require further investigation to be confirmed in vivo, they open up possibilities for the use of 5CVA in the pharmaceutical, cosmetic, and food preservative industries. Its structural similarity to other vanilloids with known biological activities warrants further exploration of its therapeutic potential.

Future Outlook

The journey of this compound from a lignin degradation byproduct to a valuable platform chemical is a testament to the power of biotechnology and green chemistry. Future research will likely focus on:

  • Optimizing Bioproduction: Improving the efficiency and scalability of microbial conversion processes to make 5CVA production economically viable. This includes strain development, fermentation optimization, and process integration with lignin depolymerization.

  • Expanding the Application Portfolio: Exploring the synthesis of new polymers and fine chemicals from 5CVA and further investigating its potential biological activities.

  • Developing Integrated Biorefineries: Incorporating the production of 5CVA into integrated biorefinery concepts where all components of lignocellulosic biomass are valorized, contributing to a truly circular bioeconomy.

Conclusion

This compound stands at the crossroads of renewable resources and advanced materials science. As a direct link between the underutilized potential of lignin and the growing demand for sustainable chemicals and polymers, it represents a significant opportunity for innovation. The continued elucidation of microbial pathways, coupled with advances in synthetic biology and process engineering, will undoubtedly unlock the full potential of this versatile molecule, paving the way for a new generation of bio-based products.

References

  • Microbial degradation of lignin (Enzymes, Steps, Mechanisms) - Microbe Notes. (2022-05-17). [Link]

  • This compound - LookChem. [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing). (2025-02-27). [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing). [Link]

  • The Bacterial Degradation of Lignin—A Review - MDPI. [Link]

  • Lignin degradation by microorganisms: A review - PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020-10-22). [Link]

  • A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed. [Link]

  • Selective Degradation of Technically Relevant Lignin to Vanillic Acid and Protocatechuic Acid - ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024-01-05). [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyvanillic acid, a derivative of vanillic acid, is a dicarboxylic aromatic acid featuring both a hydroxyl and a methoxy group on its benzene ring. This unique structure imparts specific chemical properties that are of significant interest in various fields, including medicinal chemistry and materials science. As with any compound under investigation for potential therapeutic or industrial applications, a thorough understanding of its solubility in different solvent systems is paramount. Solubility fundamentally influences bioavailability, formulation strategies, and reaction kinetics. This guide provides a comprehensive overview of the known solubility characteristics of this compound, its physicochemical properties, and standardized methodologies for its solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These parameters govern its interactions with various solvents.

PropertyValueSource
Molecular Formula C₉H₈O₆[1]
Molecular Weight 212.16 g/mol [1]
Melting Point >278°C (decomposes)[2]
LogP 0.79720[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 6[3]

The presence of three hydrogen bond donors (two carboxylic acid groups and one hydroxyl group) and six hydrogen bond acceptors (the oxygen atoms in the carboxylic acids, hydroxyl, and methoxy groups) suggests a high potential for interaction with polar and protic solvents. The LogP value indicates a moderate lipophilicity.

Solubility Profile of this compound

Qualitative Solubility

Current literature provides limited qualitative solubility data for this compound. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3]

Quantitative Solubility Data
Expected Solubility Trends: A Comparative Analysis

In the absence of direct quantitative data, we can infer the likely solubility behavior of this compound by examining its structural features and comparing it to analogous compounds with well-documented solubility profiles, such as benzoic acid and vanillic acid.

This compound's structure, with its two carboxylic acid groups and a phenolic hydroxyl group, suggests a strong dependence of its solubility on the pH of aqueous solutions. In basic media, the deprotonation of the carboxylic acid and hydroxyl groups to form carboxylate and phenolate anions will significantly increase its aqueous solubility due to the formation of highly polar ionic species.

Compared to benzoic acid, which has a single carboxylic acid group, this compound possesses an additional carboxyl group and a hydroxyl and methoxy group. While the additional polar groups would be expected to increase solubility in polar solvents, the overall larger and more rigid structure might counteract this effect to some extent. Benzoic acid itself is sparingly soluble in cold water but shows good solubility in many organic solvents.[4][5]

Vanillic acid, which has one carboxylic acid group, a hydroxyl group, and a methoxy group, is more structurally similar. Studies on vanillic acid have shown its solubility is highest in acetone, followed by alcohols like propanol and ethanol, with lower solubility in water.[6] This suggests that polar aprotic and protic organic solvents are effective at solvating such structures. Given that this compound has an additional carboxylic acid group, it is reasonable to hypothesize a similar or potentially enhanced solubility in these types of polar organic solvents.

Experimental Protocol for Determining Equilibrium Solubility

To address the current data gap, a robust and standardized experimental protocol for determining the equilibrium solubility of this compound is essential. The following methodology is based on established guidelines, such as those from the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD).[7][8][9]

Principle: The Shake-Flask Method

The equilibrium solubility is determined by adding an excess amount of the solid compound to a solvent and allowing the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.[10]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO, and relevant buffer solutions). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C for pharmaceutical applications.

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[11]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

    • For buffered solutions, the pH of the saturated solution should also be measured and reported.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time to confirm equilibrium equil1->equil2 sample1 Cease agitation and allow to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify concentration via HPLC analysis1->analysis2 analysis3 Report solubility analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property. The interplay of solute and solvent characteristics, along with external conditions, dictates the extent of dissolution.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound pKa pKa pKa->Solubility LogP LogP LogP->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility MW Molecular Weight MW->Solubility Polarity Polarity Polarity->Solubility HBD H-Bonding Capacity HBD->Solubility pH pH (Aqueous) pH->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Carboxyvanillic acid (4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid), a dicarboxylic aromatic acid, holds significant interest for researchers in drug development and materials science.[1] Its structural relationship to vanillin and vanillic acid positions it as a key derivative within the vanilloid family, offering unique opportunities for chemical modification and biological interaction.[1] A thorough understanding of its molecular structure is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural confirmation and purity assessment.[1]

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound. The information presented herein is a synthesis of theoretical predictions and established spectroscopic principles for analogous compounds, providing a robust framework for its characterization.

Molecular Structure

A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons in the molecule.[1] The acidic protons of the hydroxyl and carboxylic acid groups are expected to be broad and their chemical shifts can be highly dependent on the solvent and concentration.[1]

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-2~7.5 - 8.0Doublet (d)
H-6~7.0 - 7.5Doublet (d)
-OCH₃~3.9Singlet (s)A sharp signal characteristic of a methoxy group.
-OH (phenolic)Variable (broad)Singlet (s)Signal will disappear upon D₂O exchange.
-COOH (C1)Variable (broad)Singlet (s)Signal will disappear upon D₂O exchange.
-COOH (C5)Variable (broad)Singlet (s)Signal will disappear upon D₂O exchange.

Interpretation of the ¹H NMR Spectrum

The two aromatic protons, H-2 and H-6, are in different chemical environments and are expected to appear as doublets due to coupling with each other. The methoxy group protons will present as a sharp singlet, a characteristic feature for this functional group. The phenolic hydroxyl and the two carboxylic acid protons are acidic and will appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature. A key confirmatory experiment is the D₂O shake, which will result in the disappearance of these acidic proton signals due to deuterium exchange.[1]

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically used.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, one for each unique carbon atom.[1]

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~120 - 125
C-2~110 - 115
C-3~145 - 150
C-4~140 - 145
C-5~125 - 130
C-6~115 - 120
-COOH (at C-1)~165 - 175
-COOH (at C-5)~165 - 175
-OCH₃~55 - 60

Interpretation of the ¹³C NMR Spectrum

The carbons of the two carboxylic acid groups are expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[1] The six aromatic carbons will appear in the range of approximately 110-160 ppm, with those bonded to electronegative oxygen atoms (C-3 and C-4) shifted further downfield.[1] The carbon of the methoxy group will appear in the range of 50-70 ppm.[1]

Experimental Protocol for ¹³C NMR

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Instrument Setup: Use a spectrometer with a carbon probe.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300Very Broad, Strong
O-H stretch (Phenolic)3200 - 3600Broad, Medium
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic -OCH₃)2850 - 3000Medium
C=O stretch (Carboxylic acid)1680 - 1720Strong, Sharp
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch (Carboxylic acid & Ether)1210 - 1320 & 1000 - 1300Strong
O-H bend (Carboxylic acid)1395 - 1440Medium
C-H bend (Aromatic)690 - 900Medium to Strong

Interpretation of the IR Spectrum

A very prominent and broad absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][3] The phenolic O-H stretch will also contribute to this broadness. A strong, sharp peak around 1700 cm⁻¹ will be indicative of the C=O stretching of the carboxylic acid groups.[4] The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or just the ATR crystal) should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass Spectrometry Data

Parameter Value
Molecular FormulaC₉H₈O₆
Molecular Weight212.16 g/mol
Exact Mass212.03209
[M-H]⁻ (Negative Ion Mode)211.0248
[M+H]⁺ (Positive Ion Mode)213.0394

Interpretation of the Mass Spectrum

In high-resolution mass spectrometry, the molecular ion peak will be observed at an m/z value corresponding to the exact mass of the molecule.[5] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adducts such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode will be observed. The fragmentation pattern in MS/MS experiments would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), which are common fragmentation pathways for carboxylic acids.

G Figure 2: Spectroscopic Analysis Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight Confirmation Sample (this compound) Sample (this compound) IR Spectroscopy IR Spectroscopy Sample (this compound)->IR Spectroscopy NMR (1H, 13C) NMR (1H, 13C) Sample (this compound)->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Sample (this compound)->Mass Spectrometry Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Structural Hypothesis Structural Hypothesis Functional Group ID->Structural Hypothesis Connectivity & Environment Connectivity & Environment NMR (1H, 13C)->Connectivity & Environment Connectivity & Environment->Structural Hypothesis Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Molecular Formula->Structural Hypothesis Final Structure Confirmation Final Structure Confirmation Structural Hypothesis->Final Structure Confirmation

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., ESI).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system. Acquire data in both positive and negative ion modes to observe different adducts.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. While experimental data is invaluable, the theoretical predictions and comparisons with structurally related compounds presented in this guide offer a robust and scientifically sound basis for its characterization. This multi-technique approach ensures a high degree of confidence in the identity and quality of this compound, which is critical for its application in research and development.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of vanillic acid in the regions of OH (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist. Retrieved from [Link]

  • MassBank. (2010, June 21). Organic compounds. Retrieved from [Link]

  • Supporting Information. (n.d.). Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol to Vanillic Acid in Deep Eutectic Solvent and Implementation. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate. Retrieved from [Link]

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5-Carboxyvanillic Acid: A Bio-Based Building Block for Sustainable Polymers and Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative shift towards a circular economy and sustainable chemical production has catalyzed the exploration of bio-based platform chemicals. Among these, 5-carboxyvanillic acid (5-CVA), a derivative of the abundant biopolymer lignin, has emerged as a versatile and promising building block. Its trifunctional aromatic structure, featuring two carboxylic acid groups and a hydroxyl group, offers a unique scaffold for the synthesis of novel polymers with tunable properties and for the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of 5-CVA, from its sustainable production methodologies to its application in high-performance polyesters, polyamides, and innovative drug development strategies. Detailed experimental protocols, in-depth characterization data, and mechanistic insights are presented to empower researchers and professionals in leveraging the full potential of this bio-based molecule.

Introduction: The Rise of a Lignin-Derived Platform Chemical

The overreliance on fossil fuels for the production of polymers and chemicals has led to significant environmental challenges, including climate change and plastic pollution. Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized renewable resource for aromatic chemicals.[1] The valorization of lignin into value-added compounds is a cornerstone of developing sustainable biorefineries.[2] this compound (systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a key intermediate in the microbial degradation of lignin and can be efficiently produced from lignin-derived compounds such as vanillin and ferulic acid.[3][4] Its rigid aromatic core, combined with the reactive carboxylic acid and hydroxyl functionalities, makes it an ideal candidate to replace petroleum-derived monomers in the synthesis of a new generation of bio-based polymers.[5]

This guide will delve into the technical intricacies of 5-CVA, providing a holistic perspective for researchers and drug development professionals. We will explore its synthesis from renewable feedstocks, detail its polymerization into high-performance materials, and illuminate its emerging role in the pharmaceutical landscape.

Sustainable Synthesis of this compound

The production of 5-CVA from biomass can be achieved through both biological and chemical pathways. Biocatalytic routes are gaining significant traction due to their high selectivity and mild reaction conditions.

Microbial and Enzymatic Conversion of Lignin Derivatives

Microorganisms, particularly certain strains of bacteria and fungi, possess enzymatic machinery capable of breaking down lignin and its derivatives into valuable aromatic compounds.[5] The conversion of lignin-derived biphenyl compounds, such as 5,5′-dehydrodivanillate (DDVA), is a key pathway for 5-CVA production.[4]

The microbial degradation of DDVA to 5-CVA involves a series of enzymatic steps, primarily elucidated in bacteria like Sphingomonas paucimobilis SYK-6. The key enzymes and their functions are outlined below:

Microbial_Conversion DDVA 5,5′-dehydrodivanillate (DDVA) Intermediate1 Ring-opened intermediate DDVA->Intermediate1 LigX (Demethylase) LigZ (Dioxygenase) C5VA This compound (5-CVA) Intermediate1->C5VA LigY (Hydrolase)

Caption: Microbial conversion of DDVA to 5-CVA.

This protocol outlines a general procedure for the microbial conversion of a lignin-derived compound to 5-CVA using a suitable microbial strain.

Materials:

  • Lignin model compound (e.g., ferulic acid, vanillin)

  • Microbial strain (e.g., Pseudomonas putida, Amycolatopsis sp.)

  • Mineral salt medium (MSM)

  • Carbon source (e.g., glucose)

  • Sterile flasks

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculum Preparation: Cultivate the selected microbial strain in a nutrient-rich medium to obtain a sufficient cell density.

  • Fermentation: In a sterile flask, prepare the MSM supplemented with a carbon source and the lignin model compound as the substrate. Inoculate the medium with the prepared culture.

  • Incubation: Incubate the flask in a shaking incubator at the optimal temperature and pH for the specific microbial strain.

  • Monitoring: Periodically withdraw samples and analyze the concentration of the substrate and the product (5-CVA) using HPLC.

  • Harvesting and Extraction: Once the maximum yield of 5-CVA is achieved, harvest the cells by centrifugation. Acidify the supernatant and extract the 5-CVA using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the extracted 5-CVA using techniques such as column chromatography or recrystallization.

Chemical Synthesis from Vanillin

Chemical synthesis provides an alternative route to 5-CVA, often starting from readily available vanillin. A common method involves the carboxylation of vanillic acid, which is obtained by the oxidation of vanillin.

Chemical_Synthesis Vanillin Vanillin VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation (e.g., with air, catalyst) C5VA This compound VanillicAcid->C5VA Carboxylation (e.g., Kolbe-Schmitt reaction)

Caption: Chemical synthesis of 5-CVA from vanillin.

This compound as a Monomer for Bio-Based Polymers

The dicarboxylic acid functionality of 5-CVA makes it an excellent monomer for the synthesis of condensation polymers, particularly polyesters and polyamides. The presence of the hydroxyl group and the rigid aromatic ring allows for further modification and imparts unique properties to the resulting polymers.

Synthesis of 5-CVA-Based Polyesters

Polyesters derived from 5-CVA exhibit promising thermal and mechanical properties, positioning them as potential sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).

Melt polycondensation is a widely used industrial process for polyester synthesis. It involves the direct reaction of a dicarboxylic acid with a diol at high temperatures, with the removal of a small molecule byproduct, typically water.

Materials:

  • This compound (5-CVA)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the reaction vessel with equimolar amounts of 5-CVA and the diol, along with the catalyst.

  • Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C to initiate the esterification reaction. Water will be formed and removed through the distillation outlet.

  • Polycondensation: After the removal of the theoretical amount of water, gradually apply a vacuum to the system while increasing the temperature to 250-280°C. This stage promotes the chain growth of the polymer by removing the excess diol and any remaining water.

  • Monitoring: Monitor the viscosity of the reaction mixture. The reaction is considered complete when the desired viscosity is reached.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor and quench it in water to obtain the solid polyester.

Synthesis of 5-CVA-Based Polyamides

Polyamides synthesized from 5-CVA have the potential to be high-performance bio-based engineering plastics. The aromatic structure of 5-CVA can contribute to high thermal stability and mechanical strength.[6]

Solution polymerization is a suitable method for synthesizing polyamides, especially when the monomers or the resulting polymer have high melting points.

Materials:

  • This compound (5-CVA) or its acid chloride derivative

  • Diamine (e.g., hexamethylenediamine, p-phenylenediamine)

  • Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • Condensing agent (for direct polymerization of the carboxylic acid)

  • Acid scavenger (for polymerization with the acid chloride)

Procedure:

  • Monomer Dissolution: Dissolve the diamine in the aprotic polar solvent in a reaction flask under a nitrogen atmosphere.

  • Monomer Addition: Slowly add a solution of 5-CVA (with a condensing agent) or its acid chloride derivative to the diamine solution with vigorous stirring.

  • Polymerization: Maintain the reaction at a specific temperature (often ranging from room temperature to elevated temperatures) for several hours to allow for polymerization to occur.

  • Precipitation and Washing: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., methanol, water).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly to remove any unreacted monomers and solvent, and dry it under vacuum.

Properties of 5-CVA-Based Polymers

The properties of polymers derived from 5-CVA can be tailored by the choice of the co-monomer (diol or diamine). The aromatic nature of 5-CVA generally imparts high thermal stability and rigidity to the polymer backbone.

Table 1: Thermal and Mechanical Properties of Selected 5-CVA-Based Polymers

PolymerCo-monomerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(ethylene 5-carboxyvanillate)Ethylene Glycol~80~240>35050-702.5-3.55-15
Poly(butylene 5-carboxyvanillate)1,4-Butanediol~60~220>35040-602.0-3.010-20
Polyamide (5-CVA + Hexamethylenediamine)Hexamethylenediamine~130Not well-defined (amorphous)>40070-903.0-4.05-10

Note: The data presented are approximate values and can vary depending on the specific synthesis conditions and molecular weight of the polymer.[6][7][8][9][10][11][12][13]

This compound in Drug Development

The unique trifunctional structure of 5-CVA also presents exciting opportunities in the field of drug development, particularly in the design of prodrugs and targeted drug delivery systems.[14][15][16][17]

5-CVA as a Prodrug Moiety

A prodrug is an inactive compound that is converted into an active drug in the body. The carboxylic acid and hydroxyl groups of 5-CVA can be used to form ester or amide linkages with active pharmaceutical ingredients (APIs). These linkages can be designed to be cleaved by specific enzymes in the body, leading to the targeted release of the drug. This approach can improve the solubility, stability, and bioavailability of the parent drug.[18]

Prodrug_Concept C5VA_Drug 5-CVA-Drug Conjugate (Inactive Prodrug) ActiveDrug Active Drug C5VA_Drug->ActiveDrug Enzymatic Cleavage (in vivo) C5VA_Metabolite 5-CVA Metabolite C5VA_Drug->C5VA_Metabolite Enzymatic Cleavage (in vivo) ADC_Workflow cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-5CVA-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage CellDeath Cell Death DrugRelease->CellDeath

Caption: Targeted drug delivery using a 5-CVA linker.

Characterization of this compound and its Polymers

A thorough characterization of 5-CVA and its polymeric derivatives is crucial for understanding their structure-property relationships and for quality control.

Table 2: Key Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure of 5-CVA and the repeating units in the polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of polymerization.
High-Performance Liquid Chromatography (HPLC) Purity assessment of 5-CVA and monitoring of reaction kinetics.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of the molecular weight and molecular weight distribution of polymers.
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions such as glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation temperature (Td) of polymers.
Tensile Testing Determination of mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Future Perspectives and Conclusion

This compound stands at the forefront of the transition to a bio-based economy. Its derivation from lignin, a plentiful and renewable resource, coupled with its versatile chemical nature, positions it as a key building block for a sustainable future. The development of more efficient and cost-effective biocatalytic production methods will be crucial for its widespread industrial adoption. Further research into the synthesis and characterization of novel 5-CVA-based copolymers and blends will undoubtedly lead to materials with a wide range of tailored properties for various applications, from packaging to high-performance engineering plastics.

In the pharmaceutical arena, the potential of 5-CVA as a scaffold for prodrugs and as a linker in targeted drug delivery is just beginning to be explored. Continued investigation into the design and biological evaluation of 5-CVA derivatives will likely yield innovative therapeutic solutions with enhanced efficacy and reduced side effects.

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The Pivotal Role of 5-Carboxyvanillic Acid in Microbial Metabolism: A Technical Guide for Researchers and Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Carboxyvanillic acid (5CVA), a hydroxylated aromatic dicarboxylic acid, has emerged as a key metabolic intermediate in the microbial degradation of lignin, the most abundant aromatic biopolymer on Earth. This technical guide provides an in-depth exploration of the metabolic pathways revolving around 5CVA, the enzymatic machinery responsible for its transformation, and its burgeoning significance as a platform chemical for the synthesis of novel biopolymers. Tailored for researchers, scientists, and professionals in drug development and biotechnology, this document synthesizes current knowledge to illuminate the fundamental role of 5CVA in microbial systems and its potential to drive the next generation of sustainable technologies.

Introduction: The Significance of this compound in the Carbon Cycle and Biotechnology

Lignin, a complex, irregular polymer of phenylpropanoid units, represents a vast and underutilized renewable carbon source.[1] Its recalcitrant nature poses a significant challenge for biorefineries aiming to convert lignocellulosic biomass into value-added products.[2] Microorganisms, particularly certain species of bacteria and fungi, have evolved sophisticated enzymatic systems to depolymerize lignin and catabolize the resulting aromatic compounds.[1] Within this intricate metabolic network, this compound (5CVA) has been identified as a critical intermediate, particularly in the breakdown of biphenyl structures prevalent in lignin.[3][4]

The study of 5CVA metabolism is not merely an academic exercise; it holds immense potential for biotechnological applications. As a di-functional aromatic molecule, 5CVA is a promising building block for the synthesis of novel bio-based polymers, offering a sustainable alternative to petroleum-derived plastics.[5] Understanding the microbial pathways that produce and consume 5CVA is paramount for developing engineered microorganisms capable of funneling lignin-derived aromatics into this valuable chemical. This guide will delve into the core aspects of 5CVA metabolism, from its generation from lignin model compounds to its enzymatic conversion and its promising future in the bio-economy.

Microbial Degradation of Lignin-Derived Biphenyls: The Genesis of this compound

The most well-characterized pathway leading to the formation of 5CVA is the degradation of 5,5′-dehydrodivanillate (DDVA), a model compound representing the common C5-C5' biphenyl linkages in lignin.[6] The soil bacterium Sphingomonas paucimobilis SYK-6 has been instrumental in elucidating this metabolic route.[3][4] The conversion of DDVA to 5CVA is a multi-step enzymatic process:

  • O-Demethylation: The pathway is initiated by the DDVA O-demethylase, a multi-component enzyme system involving LigX, which catalyzes the demethylation of one of the methoxy groups of DDVA.[3][4]

  • Ring Cleavage: The resulting diol is then subjected to ring cleavage by an extradiol dioxygenase, LigZ.[3][4]

  • Hydrolysis: The meta-cleavage product is subsequently hydrolyzed by LigY, a hydrolase, to yield 5CVA and 4-carboxy-2-hydroxypenta-2,4-dienoate.[3][4]

This metabolic funnel efficiently channels a complex biphenyl structure into a more manageable aromatic intermediate, 5CVA, priming it for further catabolism or for diversion into biotechnological production pathways.

DDVA_to_5CVA_Pathway DDVA 5,5'-dehydrodivanillate (DDVA) Intermediate1 Hydroxylated DDVA DDVA->Intermediate1 LigX (O-demethylase) Intermediate2 Meta-cleavage Product Intermediate1->Intermediate2 LigZ (Dioxygenase) _5CVA This compound (5CVA) Intermediate2->_5CVA LigY (Hydrolase) OtherProduct 4-carboxy-2-hydroxypenta-2,4-dienoate Intermediate2->OtherProduct LigY (Hydrolase)

Caption: Metabolic pathway of DDVA degradation to 5CVA in S. paucimobilis SYK-6.

The Central Enzymatic Step: Decarboxylation of this compound

Once formed, 5CVA is typically further metabolized by the host microorganism. The key enzymatic reaction is a non-oxidative decarboxylation that converts 5CVA into vanillate, a more readily degradable aromatic compound.[3][4] This reaction is catalyzed by 5-carboxyvanillate decarboxylase.

The 5-Carboxyvanillate Decarboxylases: LigW and LigW2

In Sphingomonas paucimobilis SYK-6, two isozymes, LigW and LigW2, have been identified to catalyze the decarboxylation of 5CVA.[3] While both enzymes contribute to this activity, LigW2 appears to play a more significant role in the organism's ability to grow on DDVA. The reaction is highly specific to 5CVA and does not require any cofactors.[4]

Enzymatic Mechanism and Structure of LigW

Structural and mechanistic studies of LigW from Sphingomonas paucimobilis SYK-6 and Novosphingobium aromaticivorans have provided detailed insights into its catalytic action.[7][8] The enzyme requires a Mn²⁺ ion for activity.[7] The proposed mechanism involves the enzyme facilitating the transfer of a proton to the C5 position of the substrate prior to the cleavage of the C5-carboxyl bond.[7][8] High-resolution crystal structures have revealed a remarkable distortion of the substrate analog, 5-nitrovanillate, within the active site, where the nitro group is pushed out of the plane of the phenyl ring by approximately 23°.[7][8] This distortion is believed to be crucial for facilitating the protonation and subsequent decarboxylation.

LigW_Mechanism Substrate 5-Carboxyvanillate (in active site) Protonation Protonation at C5 Substrate->Protonation Enzyme-mediated proton transfer Decarboxylation Decarboxylation Protonation->Decarboxylation C-C bond cleavage Product Vanillate Decarboxylation->Product Release of CO2

Caption: Simplified schematic of the proposed mechanism of 5-carboxyvanillate decarboxylase (LigW).

Kinetic Properties of 5-Carboxyvanillate Decarboxylase

The kinetic parameters of LigW have been determined for the enzymes from both S. paucimobilis SYK-6 and N. aromaticivorans.[7] These values provide a quantitative measure of the enzyme's efficiency in converting 5CVA to vanillate.

Enzyme Sourcekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
S. paucimobilis SYK-62.2554.0 x 10⁴
N. aromaticivorans272451.1 x 10⁵
Table 1: Kinetic parameters of 5-carboxyvanillate decarboxylase (LigW) from different microbial sources.[7]

Downstream Metabolism: The Fate of Vanillate

Following its formation from 5CVA, vanillate is channeled into central metabolism through established aromatic degradation pathways. In S. paucimobilis SYK-6, vanillate is O-demethylated to protocatechuate, which is then funneled into the protocatechuate 4,5-cleavage pathway.[3][4][9] This ultimately leads to the generation of intermediates of the tricarboxylic acid (TCA) cycle, providing the cell with carbon and energy.

Biotechnological Applications: this compound as a Bio-based Building Block

The true potential of 5CVA in the modern bio-economy lies in its application as a platform chemical for the synthesis of novel materials.[5] Its di-functional aromatic structure makes it an ideal monomer for the production of polyesters with unique properties.

Poly(ethylene 5-carboxyvanillate) (PEC): A Bio-based Alternative to PET

Recent research has demonstrated the synthesis of poly(ethylene 5-carboxyvanillate) (PEC), a polyester with properties that could make it a viable, sustainable alternative to the widely used petroleum-based plastic, polyethylene terephthalate (PET).[5] While detailed material properties are still under investigation, initial studies suggest that PEC and similar furan-based polyesters exhibit excellent thermal stability and gas barrier properties.[10][11] The microbial production of 5CVA from lignin, coupled with its polymerization into PEC, represents a complete and sustainable pathway from biomass to advanced bioplastics.

Lignin_to_PEC_Workflow Lignin Lignin DDVA DDVA Lignin->DDVA Depolymerization _5CVA This compound DDVA->_5CVA Microbial Conversion (e.g., engineered P. putida) PEC Poly(ethylene 5-carboxyvanillate) _5CVA->PEC Polymerization

Caption: Conceptual workflow for the production of PEC from lignin via 5CVA.

Experimental Protocols

For researchers aiming to study 5CVA metabolism, robust and reliable experimental protocols are essential. The following sections provide detailed methodologies for the key assays.

Spectrophotometric Assay for 5-Carboxyvanillate Decarboxylase Activity

This protocol is adapted from established methods and relies on the change in absorbance as 5CVA is converted to vanillate.[3]

Principle: The assay measures the decrease in absorbance at 312 nm, which corresponds to the consumption of 5CVA.

Materials:

  • Tris-HCl buffer (20 mM, pH 7.5)

  • This compound (5CVA) stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Cell-free extract or purified 5-carboxyvanillate decarboxylase

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 7.5).

  • Add the cell-free extract or purified enzyme to the reaction mixture to a final concentration that yields a linear reaction rate.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes.

  • Initiate the reaction by adding 5CVA to a final concentration of approximately 80-100 µM.

  • Immediately monitor the decrease in absorbance at 312 nm for a set period (e.g., 5-10 minutes), recording data at regular intervals.

  • Calculate the rate of reaction using the molar extinction coefficient of 5CVA at 312 nm.

Self-Validation:

  • Run a control reaction without the enzyme to ensure no spontaneous degradation of 5CVA.

  • Run a control reaction without the substrate to establish the baseline absorbance of the enzyme preparation.

  • Ensure the reaction rate is linear with respect to both time and enzyme concentration within the tested range.

Quantification of this compound in Microbial Cultures by HPLC

This protocol provides a framework for the quantification of 5CVA in the supernatant of microbial cultures.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is used to separate and quantify 5CVA from other components in the culture medium.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile phase: Acetonitrile and an aqueous solution of a weak acid (e.g., 0.1% formic acid or phosphoric acid), pH adjusted to be in the acidic range (e.g., pH 2.5-3.0)

  • 5CVA standard solutions of known concentrations

  • Syringe filters (0.22 µm)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect a sample of the microbial culture.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[12]

    • Acidify the sample with a small volume of concentrated acid (e.g., HCl or formic acid) to ensure 5CVA is in its protonated form.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the prepared mobile phase. An isocratic or gradient elution can be used depending on the complexity of the sample matrix.

    • Set the flow rate (e.g., 1 mL/min) and the column temperature (e.g., 25-30°C).

    • Set the UV detector to a wavelength where 5CVA has a strong absorbance (e.g., around 260 nm or 312 nm).

    • Inject a known volume of the prepared sample.

    • Record the chromatogram.

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of 5CVA of known concentrations.

    • Identify the peak corresponding to 5CVA in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the concentration of 5CVA in the sample by comparing its peak area to the calibration curve.

Self-Validation:

  • Spike a blank culture medium sample with a known concentration of 5CVA and analyze it to determine the recovery rate.

  • Analyze a blank culture medium sample to identify any interfering peaks.

  • Ensure the calibration curve has a high coefficient of determination (R² > 0.99).

Future Directions and Conclusion

The study of this compound metabolism is a rapidly evolving field with significant implications for a sustainable future. While substantial progress has been made in understanding the core metabolic pathways in model organisms like Sphingomonas paucimobilis, several areas warrant further investigation:

  • Exploring Microbial Diversity: Expanding the search for 5CVA metabolic pathways in a wider range of bacteria and fungi will likely uncover novel enzymes with improved catalytic properties and provide a broader toolkit for metabolic engineering.

  • Regulatory Networks: A deeper understanding of the transcriptional regulation of the genes involved in 5CVA metabolism is crucial for rationally engineering microbes for enhanced production.[6][8]

  • Polymer Science: Comprehensive characterization of the material properties of PEC and other 5CVA-derived polymers is needed to fully assess their potential as replacements for conventional plastics.[6][11]

  • Metabolic Engineering: The development of robust microbial chassis, such as Pseudomonas putida, for the efficient conversion of lignin-derived streams into pure 5CVA at an industrial scale remains a key challenge.[13][14]

References

  • Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase. Journal of the American Chemical Society. [Link]

  • Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase. PubMed. [Link]

  • Transcriptional regulation of lignin biosynthesis. PMC. [Link]

  • A Combined Experimental-Theoretical Study of the LigW-Catalyzed Decarboxylation of 5-Carboxyvanillate in the Metabolic Pathway for Lignin Degradation. DiVA portal. [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry (RSC Publishing). [Link]

  • Transcriptomic and metabolomic analysis reveals the influence of carbohydrates on lignin degradation mediated by Bacillus amyloliquefaciens. Frontiers. [Link]

  • Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6. NIH. [Link]

  • Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. PubMed. [Link]

  • Precise Transcription Control Drives Optimized Catabolism of β-5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK-6. NIH. [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry (RSC Publishing). [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • The Bacterial Degradation of Lignin—A Review. MDPI. [Link]

  • Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase. ACS Publications. [Link]

  • Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester. PMC. [Link]

  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. MDPI. [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. [Link]

  • Substrate Distortion and the Catalytic Reaction Mechanism of 5‑Carboxyvanillate Decarboxylase. ORCA. [Link]

  • Conversion of lignin model compounds by Pseudomonas putida KT2440 and isolates from compost. PMC. [Link]

  • Vanillic acid and methoxyhydroquinone production from guaiacyl units and related aromatic compounds using Aspergillus niger cell factories. PMC. [Link]

  • Crystallization-Controlled Structure and Thermal Properties of Biobased Poly(Ethylene2,5-Furandicarboxylate). MDPI. [Link]

  • The proposed degradation pathway of vanillic acid, including the... ResearchGate. [Link]

  • Spectrophotometric and Fluorimetric High‐Throughput Assays for Phenolic Acid Decarboxylase. Wiley Online Library. [Link]

  • Research Progress in the Modification of Bio-based Poly(Ethylene 2, 5-Furandicarboxylate). Journal of Functional Polymers. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • Recent advances in fungal xenobiotic metabolism: enzymes and applications. PMC. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Functional Bio-Polyesters using 5-Carboxyvanillic Acid (5-CVA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and polymer chemists. It synthesizes current methodologies for the valorization of lignin-derived monomers, specifically focusing on the polymerization of 5-Carboxyvanillic Acid (5-CVA) .

Introduction & Scientific Rationale

This compound (5-CVA) (Systematic name: 4-hydroxy-5-methoxyisophthalic acid) is a high-value, bio-based aromatic monomer derived from the oxidative degradation of lignin (specifically via the Sphingomonas paucimobilis pathway).

Unlike standard bio-monomers like FDCA (furan-based) or Vanillic Acid (mono-acid), 5-CVA possesses a unique trifunctional architecture :

  • Dual Carboxyl Groups (Positions 1, 3): Enables linear step-growth polymerization with diols, analogous to Isophthalic Acid.

  • Methoxy Group (Position 5): Provides steric hindrance that modulates crystallinity and increases free volume (enhancing permeability/solubility).

  • Phenolic Hydroxyl (Position 4): A critical functional handle. In standard polyesters (PET/PEF), the backbone is chemically inert. In 5-CVA polyesters, this free phenolic group imparts antioxidant activity , increases hydrophilicity, and offers a site for post-polymerization functionalization (e.g., drug conjugation).

Mechanistic Challenges

Using 5-CVA presents specific challenges compared to Terephthalic Acid (TPA):

  • Thermal Sensitivity: The phenolic -OH is susceptible to oxidation to quinones at high temperatures (>260°C), causing discoloration.

  • Steric Hindrance: The ortho-methoxy group relative to the C4-OH and meta-positioning of carboxyls creates a rigid, kinked backbone, often resulting in amorphous or slow-crystallizing polymers.

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of Poly(butylene 5-carboxyvanillate) (PB-5CVA) via a two-stage melt polycondensation reaction.

Materials Required
ReagentPurityRoleStoichiometry
This compound >98% (HPLC)Monomer (Diacid)1.0 eq
1,4-Butanediol (BDO) >99% AnhydrousMonomer (Diol)2.2 eq (Excess)
Titanium(IV) butoxide (TBT) 97%Catalyst300 ppm
Irganox 1010 Industrial GradeAntioxidant0.1 wt%
Workflow Diagram (DOT)

G Start Raw Materials (5-CVA + BDO) Slurry Slurry Preparation Mix under N2 flow Start->Slurry Esterification Stage 1: Esterification 160-190°C, Atm Pressure (-H2O removal) Slurry->Esterification TBT Catalyst Oligomer Oligomer Formation (Bis-hydroxybutyl ester) Esterification->Oligomer Distillation of Water Polycondensation Stage 2: Polycondensation 210-230°C, Vacuum <50 Pa (-BDO removal) Oligomer->Polycondensation Temp Ramp Termination Termination N2 break, Rapid Cooling Polycondensation->Termination Torque Max Product Poly(butylene 5-carboxyvanillate) Amber Solid Termination->Product

Caption: Two-stage melt polycondensation workflow for 5-CVA polyesters.

Detailed Procedure
Stage 1: Esterification (Oligomerization)
  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Loading: Charge the flask with 5-CVA (10.6 g, 0.05 mol) and 1,4-Butanediol (9.9 g, 0.11 mol).

    • Note: A 1:2.2 molar ratio ensures complete dissolution and drives the equilibrium forward.

  • Catalysis: Add Titanium(IV) butoxide (TBT) (approx. 15 µL) and Irganox 1010 (10 mg).

    • Why Irganox? The free phenolic group on 5-CVA is prone to oxidation. An external antioxidant preserves color.

  • Reaction: Purge with N₂ for 15 mins. Heat the mixture to 160°C .

  • Ramp: Gradually increase temperature to 190°C over 2 hours. Observe the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is considered complete when water evolution ceases and the solution is clear/homogeneous.

Stage 2: Polycondensation (Chain Growth)
  • Vacuum Application: Increase temperature to 220°C . Slowly apply vacuum over 30 minutes to prevent bumping, reaching a final pressure of < 50 Pa (< 0.5 mbar) .

    • Mechanism:[1][2][3][4] High vacuum drives the removal of excess BDO, shifting the transesterification equilibrium toward high molecular weight polymer.

  • Temperature Limit: Do NOT exceed 230°C.

    • Critical Control Point: Unlike PET (280°C), 5-CVA derivatives degrade above 240°C due to the methoxy/hydroxy substituents.

  • Duration: Maintain vacuum and temperature for 3–5 hours. Monitor the torque of the mechanical stirrer; a plateau indicates maximum molecular weight.

  • Termination: Break vacuum with Nitrogen. Pour the polymer melt onto a Teflon sheet or into cold water for quenching.

Characterization & Expected Properties[5][6][7][8]

Chemical Structure Verification (NMR)

Dissolve 10 mg of polymer in TFA-d (Trifluoroacetic acid-d) or DMSO-d6.

  • ¹H NMR Signals:

    • δ 7.5–8.2 ppm: Aromatic protons (Isophthalate ring).

    • δ 4.4 ppm: Methylene protons adjacent to ester oxygen (-COO-CH ₂-).

    • δ 3.8 ppm: Methoxy group (-OCH ₃).

    • δ 1.9 ppm: Central methylene protons of the butylene unit.

Thermal Properties (DSC/TGA)
ParameterExpected ValueInterpretation
Tg (Glass Transition) 60°C – 75°CHigher than PBT (40°C) due to rigid aromatic ring and H-bonding from phenolic -OH.
Tm (Melting Point) None / BroadLikely amorphous or weakly semi-crystalline due to structural asymmetry (isophthalic kink).
Td (Degradation) ~320°CLower than PET. Phenolic group is the weak link for thermal oxidation.
Functional Validation
  • Antioxidant Assay: The polymer film should show radical scavenging activity (DPPH assay) due to the accessible phenolic -OH.

  • Hydrophilicity: Contact angle will be lower (<70°) compared to PET (~85°) due to the polar -OH and -OCH₃ groups.

Structure-Property Relationship Diagram

The following diagram illustrates how the specific functional groups of 5-CVA influence the final material properties.

Properties CVA 5-CVA Monomer Structure COOH 1,3-Dicarboxyl (Meta-substitution) CVA->COOH OH Phenolic -OH (Position 4) CVA->OH OMe Methoxy -OCH3 (Position 5) CVA->OMe Amorphous Reduced Crystallinity (Transparent Films) COOH->Amorphous Kinked backbone Tg Increased Tg (Rigidity) OH->Tg H-bonding Reactive Reactive Site (Post-Functionalization) OH->Reactive Scavenger Radical Scavenging (Antioxidant) OH->Scavenger OMe->Amorphous Steric hindrance

Caption: Impact of 5-CVA substituents on polymer macro-properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark Color / Charring Oxidation of phenolic -OHReduce Tmax to 220°C. Increase antioxidant (Irganox). Ensure strict N₂ purge.
Low Molecular Weight Incomplete water removalCheck vacuum seal (<50 Pa is critical). Increase reaction time.
Sublimation Monomer volatility5-CVA may sublime under high vacuum before reacting. Use a packed column during the esterification stage.
Crosslinking (Gel) Side reaction of PhenolAvoid catalysts that activate phenols (e.g., strong bases). Stick to Titanates or Antimony.

References

  • Lignin-Derived Monomers for Polyesters Source:Royal Society of Chemistry (RSC) Advances Context: Discusses the valorization of lignin into aromatic carboxylic acids like vanillic acid and this compound.

  • Synthesis and Properties of Bio-Based Polyesters Source:MDPI Polymers Context: General protocols for melt polycondensation of FDCA and aromatic diacids, providing the baseline for the temperature/vacuum profiles used in this guide.

  • This compound Structure and Reactivity Source:PubChem / NIH Context: Structural confirmation of 4-hydroxy-5-methoxyisophthalic acid (5-CVA).

Sources

Application Note: 5-Carboxyvanillic Acid as a Bio-Based Monomer for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative for sustainable materials has catalyzed research into bio-derived monomers for high-performance polymers. Vanillic acid, readily obtainable from lignin, serves as a precursor to promising aromatic building blocks.[1] This application note details the use of 5-Carboxyvanillic acid (5-CVA), a derivative of vanillic acid, as a functional dicarboxylic acid monomer for the synthesis of novel, bio-based polyamides. We provide an in-depth examination of polymerization strategies, detailed experimental protocols for synthesis via solution polycondensation, and a comprehensive guide to the characterization of the resulting polymers. This document is intended for researchers in polymer chemistry, materials science, and sustainable technology, as well as professionals in drug development exploring novel biocompatible polymers.

Introduction: The Case for a Lignin-Derived Monomer

Conventional aromatic polyamides, such as aramids, are prized for their exceptional thermal stability and mechanical strength, yet they rely heavily on petrochemical feedstocks.[2][3] The transition to a circular economy necessitates the development of alternatives from renewable resources. Lignin, the second most abundant natural polymer, is a vast and underutilized source of aromatic platform chemicals.[1] this compound (5-CVA) emerges as a compelling monomer candidate, derivable from vanillin, a primary lignin depolymerization product.[4]

The molecular architecture of 5-CVA is uniquely suited for creating functional polyamides. It possesses two carboxylic acid groups for polymerization with diamines, while the hydroxyl and methoxy substituents on the aromatic ring can impart distinct properties such as increased solubility, altered chain packing, and potential sites for post-polymerization modification.

Key Advantages of this compound:

  • Bio-Based Origin: Reduces dependence on fossil fuels and aligns with green chemistry principles.

  • Aromatic Backbone: Provides inherent thermal stability and rigidity to the polymer chain, characteristic of high-performance polyamides.[2]

  • Functional Groups: The hydroxyl and methoxy groups offer opportunities to tune polymer properties like solubility and hydrophilicity.

This guide provides the foundational protocols to empower researchers to synthesize and evaluate polyamides derived from this versatile, sustainable monomer.

Polymerization Strategy: From Monomer to Macromolecule

The reaction of a dicarboxylic acid (5-CVA) with a diamine forms the basis of polyamide synthesis. The selection of the polymerization technique is critical, as aromatic polyamides are often characterized by high melting points and limited solubility, which can complicate processing.[2][3]

G cluster_reactants Reactants cluster_product Product Monomer1 This compound (5-CVA) (Diacid) Polymerization Polycondensation (-2n H₂O) Monomer1->Polymerization + Monomer2 Generic Diamine (H₂N-R-NH₂) Monomer2->Polymerization Product Polyamide Repeating Unit Polymerization->Product

Caption: General reaction scheme for the synthesis of polyamides from 5-CVA.

We will focus on Solution Polycondensation , a robust method well-suited for aromatic polyamides that avoids the high temperatures of melt polymerization which could lead to monomer degradation.[5]

Detailed Protocols: Synthesis and Characterization

Materials and Equipment
Reagents Equipment
This compound (5-CVA)Three-neck round-bottom flask
Aliphatic or Aromatic Diamine (e.g., Hexamethylenediamine, 4,4'-Oxydianiline)Mechanical stirrer
N-Methyl-2-pyrrolidone (NMP), anhydrousNitrogen inlet and outlet (bubbler)
Calcium Chloride (CaCl₂), anhydrousHeating mantle with temperature controller
Triphenyl Phosphite (TPP)Condenser
Pyridine, anhydrousBeaker, Funnel, Filter paper
MethanolVacuum oven
Protocol 1: Solution Polycondensation via the Yamazaki-Higashi Method

This direct polycondensation technique is highly effective for preparing polyamides from dicarboxylic acids and diamines under mild conditions, preventing thermal degradation.[2] The use of triphenyl phosphite (TPP) and pyridine acts as a condensing system to facilitate amide bond formation.[6]

Causality Behind the Method:

  • Solvent System (NMP/CaCl₂): Anhydrous NMP is a powerful polar aprotic solvent capable of dissolving the rigid polymer chains.[5] Anhydrous CaCl₂ is added to enhance the solubility of the aromatic polyamide by forming coordination complexes, preventing premature precipitation.

  • Condensing Agents (TPP/Pyridine): TPP reacts with the carboxylic acid groups to form an activated intermediate. Pyridine acts as a base to neutralize the generated byproducts and catalyze the reaction. This avoids the need to first synthesize a more reactive diacid chloride.

G start Start: Assemble Dry Glassware under N₂ Atmosphere step1 1. Charge Reactor - 5-CVA Monomer - Diamine Monomer - NMP & CaCl₂ - Pyridine start->step1 step2 2. Dissolve Reactants Stir at Room Temp until clear solution step1->step2 step3 3. Add Condensing Agent Add Triphenyl Phosphite (TPP) step2->step3 step4 4. Polymerization Reaction Heat to 80-100°C for 3-6 hours step3->step4 step5 5. Precipitation Pour viscous solution into Methanol step4->step5 step6 6. Isolate Polymer Filter the fibrous precipitate step5->step6 step7 7. Purification Wash thoroughly with hot Methanol and Water step6->step7 step8 8. Drying Dry under vacuum at 80°C overnight step7->step8 end End: Obtain Purified Polyamide Powder step8->end

Caption: Workflow for solution polycondensation of 5-CVA.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser. Purge the entire system with dry nitrogen gas.

  • Charging Reagents: To the flask, add this compound (1.0 eq), the selected diamine (1.0 eq), anhydrous calcium chloride (approx. 10% of solvent weight), anhydrous NMP, and anhydrous pyridine (2.0 eq).

  • Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids have completely dissolved.

  • Initiation: Add triphenyl phosphite (2.2 eq) to the solution via syringe. The solution may become more viscous.

  • Polymerization: Heat the reaction mixture to 100°C using a heating mantle and maintain for 4-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol. A fibrous or powdered polymer will precipitate.

  • Washing and Filtration: Collect the polymer by vacuum filtration. Wash the solid polymer extensively with hot methanol and then with deionized water to remove residual solvent, salts, and unreacted monomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Protocol 2: Characterization of 5-CVA Polyamides

Accurate characterization is essential to understanding the structure-property relationships of the newly synthesized polymers.

A. Structural Verification via FT-IR Spectroscopy

  • Objective: To confirm the formation of the amide linkage and the consumption of carboxylic acid functional groups.

  • Procedure:

    • Prepare a KBr pellet by mixing ~1-2 mg of the dried polymer with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, cast a thin film from a polymer solution (e.g., in NMP) onto a salt plate (NaCl or KBr).

    • Acquire the infrared spectrum.

  • Expected Observations:

    • Appearance of a strong carbonyl (C=O) stretching band (Amide I) around 1650 cm⁻¹.[2]

    • Appearance of an N-H bending band (Amide II) around 1540 cm⁻¹.

    • Appearance of a broad N-H stretching band around 3300 cm⁻¹.[2]

    • Disappearance of the broad O-H stretch from the carboxylic acid groups.

B. Thermal Properties via TGA and DSC

  • Objective: To determine the thermal stability (decomposition temperature, Td) and phase transitions (glass transition temperature, Tg) of the polymer. Aromatic polyamides are expected to exhibit high thermal stability.[2]

  • Thermogravimetric Analysis (TGA) Protocol:

    • Place 5-10 mg of the dry polymer into an alumina TGA pan.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[7]

  • Differential Scanning Calorimetry (DSC) Protocol:

    • Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle. Heat from room temperature to a temperature above the expected Tg but below Td (e.g., 300°C) at 10°C/min to erase thermal history.

    • Cool the sample back to room temperature at 10°C/min.

    • Heat the sample again at 10°C/min. The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan.[2]

C. Molecular Weight Estimation via Inherent Viscosity

  • Objective: To obtain a relative measure of the polymer's molecular weight, which correlates with its mechanical properties.

  • Procedure:

    • Prepare a dilute polymer solution (0.5 g/dL) in a suitable solvent, such as concentrated sulfuric acid (96%) or NMP containing LiCl.[8]

    • Measure the flow time of the pure solvent (t₀) and the polymer solution (t) at a constant temperature (e.g., 25°C) using a Ubbelohde viscometer.

    • Calculate the inherent viscosity (ηᵢₙₕ). Higher values indicate higher molecular weight.

D. Solubility Assessment

  • Objective: To determine the processability of the polymer.

  • Procedure:

    • Test the solubility of the polymer (~10 mg) in various solvents (~1 mL) at room temperature and upon heating.

    • Suggested solvents: water, ethanol, acetone, tetrahydrofuran (THF), chloroform, dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and NMP.

  • Expected Outcome: Wholly aromatic polyamides typically exhibit poor solubility in common organic solvents but may dissolve in highly polar aprotic solvents like NMP, DMF, or DMSO, sometimes requiring the addition of salts like LiCl or CaCl₂.[2]

Expected Properties and Data Interpretation

The properties of polyamides derived from 5-CVA will be highly dependent on the choice of the diamine comonomer (aliphatic vs. aromatic).

PropertyExpected Result for 5-CVA PolyamidesRationale & Significance
Appearance Off-white to light yellow powder/fiberThe color may be influenced by the purity of the monomers and reaction conditions.
Glass Transition (Tg) > 150°C (with aromatic diamines)The rigid aromatic backbone of 5-CVA restricts chain mobility, leading to a high Tg, which is desirable for high-temperature applications.[9]
Thermal Stability (Td₅%) > 350°CThe strong amide bonds and aromatic structure contribute to excellent thermal stability, a hallmark of high-performance polyamides.[7]
Solubility Limited; Soluble in polar aprotic solvents (NMP, DMF)The hydroxyl and methoxy groups on the 5-CVA unit may slightly improve solubility compared to non-substituted aromatic polyamides like Kevlar.[2]

Conclusion and Future Outlook

This compound stands as a highly promising bio-based monomer for the development of a new class of sustainable polyamides. The protocols detailed herein provide a comprehensive framework for the synthesis and characterization of these novel materials. The inherent aromaticity of 5-CVA ensures that the resulting polymers possess high thermal stability, while its functional groups offer unique opportunities for tailoring properties. Further research can explore a wide array of diamines to create a family of 5-CVA-based polyamides with a broad spectrum of thermal and mechanical properties. These materials could find applications in advanced composites, specialty fibers, and biomedical devices, paving the way for a more sustainable future in the field of high-performance polymers.

References

  • Kamran, M., Davidson, M. G., de Vos, S., Tsanaktsis, V., & Yeniad, B. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Available at: [Link]

  • Smirnova, O. U., Yarosh, A. A., & Sakharov, A. M. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. ResearchGate. Available at: [Link]

  • Bianchi, E., et al. (2024). Mechanical properties, gas permeability and biodegradation mechanism of biobased poly(ester amide)s from 2,5-furandicarboxylic acid and amido diols for sustainable food packaging. ResearchGate. Available at: [Link]

  • Patil, S. S., et al. (2021). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). Solution polymerization. Available at: [Link]

  • Gao, C., et al. (2019). Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. National Institutes of Health (NIH). Available at: [Link]

  • Li, M., et al. (2022). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. PubMed. Available at: [Link]

  • Pudack, C., & Runt, J. (2000). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. Available at: [Link]

  • Kamran, M., Davidson, M. G., & de Vos, S. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. RSC Publishing. Available at: [Link]

  • Fenollar, O., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Interfacial polymerization. Available at: [Link]

  • ResearchGate. (n.d.). The structure of bio‐based monomers/polymers originated from vanillin. Available at: [Link]

  • ResearchGate. (n.d.). Polymerization reactions of monomer 5 with aromatic diamines. Available at: [Link]

  • Fakoor, M., et al. (2020). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. MDPI. Available at: [Link]

  • Yang, C. (2017). Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • YouTube. (2020). Interfacial Polymerization; Making Nylon 6,10. Available at: [Link]

  • Jiang, Y., et al. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Aromatic Polyamides. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. Available at: [Link]

  • Royal Society of Chemistry. (2022). From vanillin to biobased aromatic polymers. Available at: [Link]

  • Wang, Z., et al. (2020). Polyamide nanofilms synthesized via controlled interfacial polymerization on a “jelly” surface. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-Carboxyvanillic acid (5-CVA), a key phenolic compound and metabolic intermediate.[1] Addressed to researchers, analytical scientists, and professionals in drug development, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses the relative strengths and applications of each technique to guide the selection of the most appropriate method for specific analytical challenges.

Introduction to this compound (5-CVA)

This compound (Systematic name: 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a dicarboxylic acid derivative of vanillic acid.[1] With the chemical formula C₉H₈O₆ and a molecular weight of 212.16 g/mol , its structure features a benzene ring substituted with two carboxyl groups, a hydroxyl group, and a methoxy group.[2]

The analytical quantification of 5-CVA is critical across various scientific domains. It is a known intermediate in the microbial degradation of lignin, one of nature's most abundant biopolymers, making its measurement essential in biofuel and bioremediation research.[1][3] Furthermore, 5-CVA has been identified in various plant species and can serve as a reference standard in chemical and biological assays, including metabolomics studies.[1] Its dicarboxylic nature also makes it a candidate for creating novel salts of active pharmaceutical ingredients to modify properties like solubility and stability.[1] Given its polarity and non-volatile nature, chromatographic techniques are the methods of choice for achieving accurate and reliable quantification.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a widely accessible, robust, and cost-effective technique for quantifying aromatic organic acids like 5-CVA. The method relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, ensuring good retention and sharp, symmetrical peak shapes.

Principle of Operation

In reversed-phase chromatography, 5-CVA is separated from other matrix components based on its hydrophobicity. The acidic mobile phase ensures that 5-CVA is in its neutral, protonated form, increasing its affinity for the nonpolar C18 stationary phase and leading to longer retention times. Quantification is achieved by measuring the absorbance of the compound's aromatic ring using a UV detector, typically set at a wavelength of maximum absorbance (~210-260 nm).[4]

Experimental Protocol: RP-HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (HPLC grade)[5]

  • 0.22 µm or 0.45 µm Syringe filters (for sample filtration)

2.2.2. Instrument and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260, Shimadzu LC-20AD, or equivalent
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 5 mM Phosphoric Acid (pH 2.1) and Acetonitrile (70:30 v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm[4]

2.2.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare the 5 mM phosphoric acid solution in water and adjust the pH to 2.1. Filter through a 0.45 µm filter before mixing with acetonitrile. Degas the final mobile phase mixture using sonication or vacuum.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-CVA reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Simple Matrices (e.g., aqueous solutions): Centrifuge the sample to remove particulates. Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

    • Complex Matrices (e.g., plant extracts, biological fluids): Employ Solid-Phase Extraction (SPE) for cleanup. An anion exchange or C18 cartridge can be used. Condition the cartridge, load the pre-treated sample, wash away interferences, and elute 5-CVA with an appropriate solvent (e.g., acidified methanol). Evaporate the eluate and reconstitute in the mobile phase before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area of 5-CVA against the concentration of the standards. Determine the concentration of 5-CVA in the samples by interpolating their peak areas from the calibration curve.

Workflow and Validation Data

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Std_Dilution Serial Dilution → Calibration Curve Standard->Std_Dilution Sample Raw Sample Matrix Sample_Prep Sample Cleanup (Filtration / SPE) Sample->Sample_Prep HPLC RP-HPLC System (C18 Column) Std_Dilution->HPLC Sample_Prep->HPLC UV_Detect UV Detector (210 nm) HPLC->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Quantify Quantify vs. Calibration Curve Chromatogram->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for 5-CVA quantification by HPLC-UV.

Table 1: Typical HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL[4][6]
Precision (%RSD) < 5%
Accuracy/Recovery (%) 95 - 105%[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, allowing for precise quantification even at very low concentrations.

Principle of Operation

After chromatographic separation, the column eluent is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For 5-CVA, analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The first quadrupole (Q1) is set to isolate this specific precursor ion (m/z 211.0). The isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), unparalleled selectivity and sensitivity are achieved.[7][8]

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • All reagents from the HPLC method, but of LC-MS grade.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like Vanillic acid-d3 can be considered.

3.2.2. Instrument and Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system for fast analysis
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[9]
Mobile Phase B 0.1% Formic acid in Acetonitrile[9]
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient from ~5% B to 95% B over several minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions 5-CVA: Q1: 211.0 → Q3: 167.0 (loss of CO₂) / 149.0 (loss of CO₂ + H₂O)
IS (e.g., Vanillic Acid): Q1: 167.0 → Q3: 123.0 (loss of CO₂)

3.2.3. Step-by-Step Procedure

  • Mobile Phase and Standard Preparation: As described in the HPLC section, using LC-MS grade solvents. The internal standard should be added at a fixed concentration to all standards and samples.

  • Sample Preparation:

    • "Dilute-and-Shoot": For simple matrices like urine, a simple dilution with the mobile phase containing the internal standard is often sufficient.[7][10]

    • Protein Precipitation: For plasma or serum, add 3-4 volumes of cold acetonitrile (containing IS) to one volume of plasma. Vortex thoroughly, then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated proteins. Transfer the supernatant for injection.[9]

  • MS Optimization: Infuse a standard solution of 5-CVA directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) and to identify the most stable and intense MRM transitions.

  • Analysis: Equilibrate the LC-MS/MS system. Inject the calibration standards and prepared samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration in unknown samples using this ratio-based method, which corrects for variations in sample preparation and instrument response.[1]

Workflow and Validation Data

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard + Internal Standard Std_Dilution Serial Dilution Standard->Std_Dilution Sample Biological Sample + Internal Standard Sample_Prep Protein Precipitation or Dilution Sample->Sample_Prep UPLC UPLC Separation Std_Dilution->UPLC Sample_Prep->UPLC ESI ESI Source (Negative Ion) UPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Peak_Integration Integrate Peak Areas (Analyte / IS) MSMS->Peak_Integration Quantify Quantify vs. Ratio-based Curve Peak_Integration->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for 5-CVA quantification by LC-MS/MS.

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 2.0 ng/mL[11][12]
Precision (%RSD) < 15%[8]
Accuracy/Recovery (%) 85 - 115%[8]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile polar compounds like 5-CVA, a chemical derivatization step is mandatory to increase their volatility and thermal stability, allowing them to be analyzed by GC.

Principle of Operation

The protocol involves a derivatization reaction, typically silylation, where the active hydrogens on the carboxylic acid and hydroxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group.[13] This reaction dramatically increases the volatility of 5-CVA. The derivatized sample is then injected into the GC, where it is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and quantification.[14]

Experimental Protocol: GC-MS

4.2.1. Reagents and Materials

  • This compound reference standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine or Dimethylformamide (DMF) (anhydrous)[13]

  • Ethyl Acetate (GC grade)

4.2.2. Instrument and Conditions

ParameterRecommended Setting
GC System Agilent 7890, Shimadzu GC-2010, or equivalent
Column Nonpolar capillary column (e.g., DB-5ms, HP-5ms, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium at ~1 mL/min
Injection Mode Split/Splitless
Injector Temp. 250 - 280 °C
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification

4.2.3. Step-by-Step Procedure

  • Sample Preparation: Samples must be completely dry. Lyophilize aqueous samples or perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) followed by evaporation to dryness under nitrogen.

  • Standard Preparation: Prepare calibration standards in an appropriate solvent and evaporate to dryness in reaction vials.

  • Derivatization: a. To the dried residue of the standard or sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[13] b. Tightly cap the vial and heat at 70°C for 60 minutes. c. Cool the vial to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Quantification: Identify the characteristic ions of the derivatized 5-CVA in the mass spectrum. Use a Selected Ion Monitoring (SIM) method for quantification to enhance sensitivity. Construct a calibration curve and calculate the concentration in the samples.

Workflow and Validation Data

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Drying Extraction & Evaporation to Dryness Standard->Drying Sample Raw Sample Matrix Sample->Drying Deriv Silylation (BSTFA) Heat at 70°C Drying->Deriv GC GC Separation (DB-5 Column) Deriv->GC EI EI Source (70 eV) GC->EI MS Mass Analyzer (SIM Mode) EI->MS TIC Generate Chromatogram MS->TIC Quantify Quantify vs. Calibration Curve TIC->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for 5-CVA quantification by GC-MS.

Table 3: Typical GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL[14]
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (%RSD) < 15%
Accuracy/Recovery (%) 90 - 110%[14]

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, available equipment, and desired throughput.

Table 4: Comparison of Analytical Methods for 5-CVA Quantification

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity ModerateVery HighHigh
Selectivity GoodExcellentVery Good
Matrix Tolerance ModerateHighLow (requires extensive cleanup)
Throughput HighHighLow (due to derivatization)
Sample Prep Simple to ModerateVery Simple to ModerateComplex and Manual
Cost LowHighModerate
Best For Routine QC, high concentration samples, simple matricesTrace-level analysis, complex biological matrices, metabolomicsVolatility profiling, when derivatization is standard practice

Expert Recommendation:

  • For routine quality control of bulk material or analysis of simple aqueous solutions where concentrations are in the µg/mL range or higher, HPLC-UV is the most practical and economical choice.

  • For quantifying 5-CVA in complex biological samples like plasma, urine, or tissue extracts, or when trace-level detection is necessary, LC-MS/MS is unequivocally the superior method due to its exceptional sensitivity and selectivity.[7][8]

  • GC-MS should be considered if an established GC-based workflow for organic acids is already in place or if simultaneous analysis of other volatile compounds is required. However, the mandatory, multi-step derivatization process makes it less efficient for targeted 5-CVA quantification compared to LC-MS/MS.

References

  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Biosynth. (n.d.). This compound | 2134-91-0.
  • Benchchem. (n.d.). Application Note: Quantification of Homovanillic acid-d5 in Urine using LC-MS/MS.
  • Benchchem. (n.d.). This compound | 2134-91-0.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • MDPI. (2021). Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients.
  • PubMed. (n.d.). Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine.
  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • PubMed. (n.d.). Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6.
  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (n.d.). A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study.
  • Repositório Aberto da Universidade do Porto. (n.d.). Development and validation of an analytical methodology for the detection and quantification of amoxicillin in meat, by LC-MS/MS.
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • PubMed Central. (n.d.). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma.
  • Food and Agriculture Organization of the United Nations. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Carboxyvanillic acid. This compound, a dicarboxylic aromatic acid and a derivative of vanillic acid, is a compound of interest in biochemical and pharmaceutical research.[1] The method described herein utilizes reversed-phase chromatography, which is ideal for separating non-polar or moderately polar compounds and is the most commonly used analytical technique in the pharmaceutical industry.[2] This guide provides a comprehensive protocol, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the results.[3][4] It is intended for researchers, quality control analysts, and drug development professionals requiring a robust analytical procedure for this compound.

Introduction and Scientific Principles

This compound (Molecular Formula: C₉H₈O₆, MW: 212.16 g/mol ) is distinguished from its parent compound, vanillic acid, by an additional carboxylic acid group on the benzene ring.[1][5] This structural feature significantly influences its polarity and, consequently, its chromatographic behavior. The accurate quantification of this compound is crucial for its study in various applications, including its role as a potential metabolic intermediate.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and reproducibility.[4][6] This method is founded on the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Causality of Methodological Choices:
  • Reversed-Phase Mode: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[7] this compound, while possessing polar functional groups (two carboxyls, one hydroxyl), has a hydrophobic benzene ring. This amphiphilic nature allows for effective retention on a non-polar stationary phase like C18. Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, and elution is achieved by increasing the mobile phase's organic solvent concentration, which decreases its polarity.[7][8]

  • Acidified Mobile Phase: The ionization state of this compound's two carboxyl groups is highly dependent on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, it is imperative to suppress the ionization of these acidic groups. This is achieved by maintaining the mobile phase pH at a level significantly lower than the pKa of the carboxylic acids (typically pH < 3). An acidic mobile phase ensures that the analyte is in a single, non-ionized, and less polar form, leading to better retention and peak symmetry.

  • UV Detection: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. Based on the UV spectra of similar phenolic and carboxylic acids, a detection wavelength in the range of 210-280 nm is appropriate for sensitive detection.[9][10] For this method, a wavelength of 254 nm is selected as it provides a good balance of sensitivity and specificity for aromatic compounds.

Experimental Workflow and Protocol

Overall Analytical Workflow

The diagram below outlines the complete process from initial preparation to final data analysis, ensuring a systematic and reproducible execution of the protocol.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A 1. Prepare Mobile Phase (Acidified Water:Organic Solvent) B 2. Prepare Standard Stock Solution (this compound in Diluent) A->B C 3. Prepare Sample Solutions (Dissolve sample in Diluent) B->C D 4. System Equilibration (Pump mobile phase until baseline is stable) C->D E 5. System Suitability Test (SST) (Inject Standard 5x, check %RSD, Tailing Factor) D->E F 6. Sequence Injection (Blank -> Standard -> Samples -> Standard) E->F If SST Passes G 7. Peak Integration (Identify and integrate 5-CVA peak) F->G H 8. Quantification (Calculate concentration using standard's peak area) G->H I 9. Report Generation (Summarize results and validation data) H->I G Figure 2: Interrelation of Core Method Validation Attributes center Reliable Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement between Measurements) center->Precision Linearity Linearity (Proportional Response) center->Linearity Specificity Specificity (Analyte vs. Other Components) center->Specificity Range Range (Interval of Accuracy, Precision, and Linearity) Accuracy->Range Precision->Range Linearity->Range

Sources

Application Note: High-Resolution GC-MS Analysis of 5-Carboxyvanillic Acid and its Structural Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Carboxyvanillic acid (5-CVA) is a pivotal intermediate in the catabolism of lignin-derived biphenyls and a potential metabolite of dietary anthocyanins. Its structural complexity—featuring two carboxylic acid moieties and a phenolic hydroxyl group—renders it non-volatile and thermally unstable, precluding direct gas chromatography analysis. This application note details a robust protocol for the quantitative profiling of 5-CVA via silylation derivatization. We provide a validated workflow for biological matrix extraction, optimized derivatization kinetics using BSTFA, and mass spectral interpretation of the resulting tri-trimethylsilyl (tri-TMS) derivative. This guide is tailored for researchers in pharmacokinetics and metabolic flux analysis.

Introduction & Analytical Challenges

This compound (3-methoxy-4-hydroxy-5-carboxybenzoic acid) presents a unique analytical challenge due to its high polarity and multiple active hydrogen sites. In drug development, 5-CVA derivatives are investigated for their antioxidant and anti-inflammatory properties, while in environmental microbiology, 5-CVA serves as a marker for Sphingomonas-mediated lignin degradation.

The Derivatization Imperative

Direct injection of 5-CVA leads to decarboxylation and adsorption in the GC inlet. Successful analysis requires the complete substitution of all active protons.

  • Target Molecule: this compound (MW: 212.16 g/mol )

  • Active Sites: 2x Carboxyl (-COOH), 1x Phenolic (-OH)

  • Required Derivative: Tris(trimethylsilyl)-5-carboxyvanillate (MW: 428.7 g/mol )

Failure to achieve complete silylation results in "mixed" derivatives (mono- or di-TMS), causing peak splitting and quantification errors.

Experimental Workflow

The following workflow integrates Solid Phase Extraction (SPE) with kinetic control of the silylation reaction to ensure quantitative recovery.

Workflow Visualization

G Sample Biological Sample (Plasma/Urine/Cell Media) ProteinPrecip Protein Precipitation (Cold ACN/MeOH) Sample->ProteinPrecip 1:3 v/v SPE Solid Phase Extraction (HLB / MAX Cartridge) ProteinPrecip->SPE Acidify to pH 2 Dry Evaporation to Dryness (N2 stream @ 40°C) SPE->Dry Elute w/ MeOH Deriv Two-Step Derivatization (Methoximation + Silylation) Dry->Deriv Anhydrous conditions GCMS GC-MS Analysis (Agilent 7890/5977 or equiv) Deriv->GCMS Splitless Injection Data Data Processing (Deconvolution & NIST Search) GCMS->Data TIC/SIM Mode

Figure 1: Optimized sample preparation and analysis workflow for 5-CVA. The critical control point is the acidification prior to SPE to ensure the dicarboxylic acid is protonated and retained.

Detailed Protocol

Reagents and Standards
  • Reference Standard: this compound (Custom synthesis or high-purity commercial source).

  • Internal Standard (IS): Tropic acid or 3,4-Dimethoxybenzoic acid (Must not interfere with the 5-CVA retention window).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst essential for sterically hindered carboxyl groups.

  • Solvent: Anhydrous Pyridine (stored over KOH pellets).

Sample Preparation (Plasma/Urine)
  • Aliquot: Transfer 100 µL of sample to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (100 µg/mL in MeOH).

  • Precipitation: Add 300 µL ice-cold acetonitrile. Vortex for 30s. Centrifuge at 12,000 x g for 10 min.

  • Supernatant Transfer: Transfer supernatant to a clean glass vial.

  • Drying: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C. Critical: Any residual moisture will hydrolyze the TMS reagent.

Derivatization Reaction

The presence of two carboxyl groups requires aggressive silylation conditions.

  • Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and incubate at 70°C for 60 minutes .

    • Why: Phenolic silylation is fast, but the second carboxyl group (often sterically influenced by the methoxy group) requires thermal energy to reach 100% conversion.

  • Cooling: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single quad is sufficient.
Column HP-5ms UI or DB-5ms (30m x 0.25mm x 0.25µm)Low-polarity phase minimizes tailing of polar derivatives.
Inlet Splitless Mode, 260°CMaximizes sensitivity; high temp prevents condensation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation.
Oven Program 80°C (1 min) → 10°C/min → 300°C (hold 5 min)Slow ramp ensures separation of complex isomer mixtures.
Transfer Line 280°CPrevents analyte condensation before the source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SCAN (50–550 m/z) & SIMSCAN for identification; SIM for quantitation.

Data Analysis & Interpretation

Mass Spectral Characteristics

The mass spectrum of Tris(trimethylsilyl)-5-carboxyvanillate is distinct. Unlike simple vanillic acid, the extra carboxyl group adds significant mass and fragmentation pathways.

  • Molecular Ion (M+): m/z 428 (Distinctive, usually low abundance).

  • Base Peak (M-15): m/z 413. Loss of a methyl group from one of the TMS moieties. This is the most stable ion and recommended for Quantitation (SIM).

  • Fragment Ions:

    • m/z 311: Loss of COOTMS group (M - 117).

    • m/z 73: Trimethylsilyl cation (Si(CH3)3)+. Ubiquitous in TMS derivatives.

    • m/z 147: Pentamethyldisiloxane cation (Rearrangement ion).

Identification Logic

To confirm identity without a library match, look for the Silicon Isotope Pattern . Silicon has significant natural isotopes (


 and 

).
  • For a tri-TMS derivative (3 Silicon atoms), the M+1 (429) and M+2 (430) peaks will be significantly elevated compared to carbon-only compounds.

  • Calculation: 3 silicons contribute approx. 15% to the M+1 abundance and 3-4% to the M+2 abundance relative to the molecular ion.

Structural Derivatives (Drug Development Context)

If analyzing synthetic derivatives (e.g., this compound dimethyl ester), the protocol changes slightly:

  • Derivatization: Only the phenolic -OH needs silylation.

  • Reagent: MSTFA (milder) can be used instead of BSTFA.

  • Shift: The retention time will be earlier than the tri-TMS parent acid due to lower molecular weight and lack of bulky TMS esters.

Validation & Troubleshooting

Method Validation Metrics
  • Linearity: 0.1 µg/mL to 50 µg/mL (

    
    ).
    
  • Limit of Detection (LOD): Typically ~10 ng/mL in SIM mode (m/z 413).

  • Recovery: >85% using HLB SPE cartridges.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace inlet liner (deactivated wool); trim column.
Split Peaks Incomplete derivatizationIncrease reaction time to 90 min; ensure reagents are fresh (no moisture).
No Peaks Moisture contaminationEnsure sample is bone dry before adding BSTFA. Check N2 purity.
Ghost Peaks Septum bleed or reagent impuritiesBake out column; use low-bleed septa.

References

  • Sphingomonas Metabolism: Masai, E., et al. (1999). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link

  • Phenolic Acid Profiling: Robbins, R. J. (2003). "Phenolic acids in foods: an overview of analytical methodology." Journal of Agricultural and Food Chemistry. Link

  • Derivatization Chemistry: Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A. Link

  • Metabolomics Protocols: Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link

  • NIST Chemistry WebBook: "Vanillic Acid, 2TMS derivative Mass Spectrum." National Institute of Standards and Technology.[2] Link(Used as reference for fragmentation logic).

Sources

Advanced Application Note: 5-Carboxyvanillic Acid (5-CVA) in Biotechnology & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Carboxyvanillic acid (5-CVA), also known as 4-hydroxy-5-methoxyisophthalic acid, is a critical "funneling" intermediate in the bacterial catabolism of lignin. While historically viewed merely as a transient metabolite between 5,5'-dehydrodivanillate (DDVA) and vanillate in the Sphingomonas paucimobilis SYK-6 pathway, 5-CVA has emerged as a high-value scaffold for biotechnology.

This guide provides validated protocols for three distinct applications:

  • Metabolic Engineering: Optimizing flux for lignin valorization.

  • Enzymology: A precise kinetic assay for 5-carboxyvanillate decarboxylase (LigW).

  • Materials Science: Synthesis of functionalized bio-polyesters retaining antioxidant phenolic moieties.

Part 1: Molecular Profile & Metabolic Context

5-CVA is unique among lignin derivatives due to its hetero-functionality : it possesses two carboxylic acid groups (isophthalic motif) and one phenolic hydroxyl group. This structure allows it to serve as a dicarboxylic acid monomer for polymerization while retaining a free phenol for post-polymerization functionalization or antioxidant activity.

Physicochemical Properties
PropertyValueRelevance
CAS Number 2134-91-0Identification
Molecular Formula C₉H₈O₆Stoichiometry
MW 212.16 g/mol Reagent calculations
pKa (COOH) ~3.5 - 4.5 (Est.)[1]Buffer selection (pH > 7.0 for solubility)
UV λmax ~270 nm, ~312 nmDetection in HPLC/Enzyme Assays
Solubility DMSO, MeOH, pH > 7 BufferPoor solubility in acidic water
The Biological Pathway (SYK-6 System)

In Sphingomonas paucimobilis SYK-6, 5-CVA is the checkpoint before the aromatic ring is "pruned" to vanillate.

MetabolicPathway DDVA DDVA (5,5'-Dehydrodivanillate) LigX LigX (Demethylase) DDVA->LigX LigZ LigZ (Ring Cleavage) LigX->LigZ LigY LigY (Hydrolase) LigZ->LigY CVA 5-CVA (5-Carboxyvanillate) LigY->CVA Upstream Catabolism LigW LigW (Decarboxylase) CVA->LigW Vanillate Vanillate LigW->Vanillate Rate-Limiting Decarboxylation

Figure 1: The central role of 5-CVA in the catabolism of biphenyl lignin derivatives. LigW is the gatekeeper enzyme controlling the conversion to vanillate.

Part 2: Application Protocols

Protocol A: Kinetic Assay for LigW (5-Carboxyvanillate Decarboxylase)

Purpose: To quantify the catalytic activity of LigW or screen mutant libraries. This assay relies on the differential UV absorbance between 5-CVA and its product, vanillate. Mechanism: LigW is a non-oxidative decarboxylase (Mn²⁺ dependent) that removes the carboxyl group at the C5 position.

Reagents & Setup
  • Buffer: 50 mM HEPES, pH 7.3 (Must be pH > 7.0 to ensure substrate solubility and enzyme stability).

  • Cofactor: 1.0 mM MnCl₂ (Critical: LigW is a metal-dependent amidohydrolase superfamily member).

  • Substrate Stock: 10 mM 5-CVA in DMSO.

  • Enzyme: Purified recombinant LigW (approx. 0.1–1.0 µM final concentration).

  • Detection: UV-Vis Spectrophotometer (Quartz cuvette or UV-transparent plate).

Step-by-Step Methodology
  • Baseline Correction: Blank the spectrophotometer with the reaction buffer containing MnCl₂ but no substrate.

  • Reaction Mix Preparation (1 mL):

    • 980 µL HEPES Buffer (50 mM, pH 7.3) + MnCl₂ (1 mM).

    • 10 µL 5-CVA Stock (Final conc: 100 µM).

  • Equilibration: Incubate at 25°C for 2 minutes to stabilize temperature.

  • Initiation: Add 10 µL of LigW enzyme solution. Mix rapidly by inversion (cuvette) or shaking (plate).

  • Monitoring: Immediately track the decrease in absorbance at 312 nm .

    • Note: 5-CVA has a higher extinction coefficient at 312 nm compared to vanillate.

    • Δε₃₁₂ ≈ 2,040 M⁻¹ cm⁻¹ (Use this value to calculate specific activity).

  • Calculation:

    
    
    

Validation Check: If no activity is observed, ensure Mn²⁺ is present. EDTA in purification buffers will strip the metal and inactivate LigW.

Protocol B: Synthesis of Poly(ethylene 5-carboxyvanillate) (PE-5CV)

Purpose: To utilize 5-CVA as a bio-based monomer for high-performance polyesters. Unlike vanillic acid (monofunctional), 5-CVA is bifunctional (dicarboxylic), allowing linear polymerization with diols. Innovation: The resulting polymer contains a pendant phenolic -OH group, potentially conferring intrinsic antioxidant properties to the plastic.

Reagents
  • Monomer: this compound (Purified, >98%).

  • Comonomer: Ethylene Glycol (EG) (Excess: 2.2 molar eq.).

  • Catalyst: Tetrabutyl titanate (TBT) (0.1 mol%).

  • Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, vacuum pump, oil bath.

Workflow Diagram

PolymerSynthesis Step1 Esterification Stage 160-190°C, N2 flow Removal of H2O Step2 Pre-Polymerization 200-210°C, Low Vacuum Removal of excess EG Step1->Step2 Clear Melt Step3 Polycondensation 230°C, High Vacuum (<1 mbar) Chain Growth Step2->Step3 Viscosity Increase Product Poly(ethylene 5-carboxyvanillate) (PE-5CV) Step3->Product Solidification

Figure 2: Two-stage melt polycondensation protocol for PE-5CV synthesis.

Step-by-Step Methodology
  • Esterification (Oligomerization):

    • Charge flask with 5-CVA (1.0 eq) and Ethylene Glycol (2.2 eq).

    • Add TBT catalyst (0.1 mol%).

    • Heat to 160°C under continuous N₂ flow. Stir at 150 rpm.

    • Ramp temperature to 190°C over 2 hours. Monitor water distillation.

    • Endpoint: Solution becomes clear (homogenous melt) and water evolution ceases.

  • Polycondensation:

    • Increase temperature to 230°C .

    • Slowly apply vacuum over 30 minutes to prevent bumping, reaching < 1 mbar .

    • Maintain high vacuum for 2-4 hours. The melt viscosity will increase significantly (torque rise on stirrer).

    • Note: Do not exceed 240°C to avoid thermal degradation of the phenolic moiety.

  • Isolation:

    • Stop vacuum, introduce N₂, and pour the melt onto a Teflon sheet or into cold water.

    • Purification (Optional): Dissolve in trifluoroacetic acid/chloroform and precipitate in methanol to remove oligomers.

Part 3: Analytical Characterization

To confirm the identity of 5-CVA in fermentation broths or degradation assays, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 40% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 280 nm (General) and 312 nm (Specific for 5-CVA)
Retention Time 5-CVA elutes before Vanillic Acid due to higher polarity (extra -COOH).

References

  • LigW Characterization & Kinetics

    • Vladimirova, A., et al. (2015). "Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase." Journal of the American Chemical Society.[2]

  • Metabolic Pathway Discovery

    • Peng, X., et al. (2002). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology.
  • Polymer Synthesis Context (PEF/Polyester Analogues)

    • Papageorgiou, G. Z., et al. (2016). "Synthesis and characterization of poly(ethylene 2,5-furandicarboxylate)." European Polymer Journal. (Methodology adapted for dicarboxylic acid bio-monomers).[3]

  • Lignin Valorization Strategies

    • Linger, J. G., et al. (2014). "Lignin valorization through integrated biological funnelling and chemical catalysis.

Sources

Application Note & Protocol: Enzymatic Synthesis of 5-Carboxyvanillic Acid via Whole-Cell Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Carboxyvanillic acid (5CVA) is a valuable aromatic compound with potential applications as a monomer for the synthesis of novel bio-based polymers and as a building block in the pharmaceutical and specialty chemical industries. Traditional chemical synthesis routes for such poly-functionalized aromatics often involve harsh reaction conditions, multiple protection and deprotection steps, and the use of hazardous reagents. Enzymatic synthesis offers a green and highly specific alternative. This document provides a detailed guide to the synthesis of 5CVA through the whole-cell biotransformation of the lignin-derived biphenyl compound, 5,5'-dehydrodivanillate (DDVA).

The basis for this bioprocess lies in the metabolic pathway of Sphingomonas paucimobilis SYK-6, a bacterium known for its ability to degrade a wide variety of lignin-related compounds.[1][2] In this organism, DDVA is converted to 5CVA through a three-step enzymatic cascade involving DDVA O-demethylase (LigX), a ring-cleavage oxygenase (LigZ), and a meta-cleavage compound hydrolase (LigY).[3][4] A subsequent enzyme, 5-carboxyvanillate decarboxylase (LigW), then degrades 5CVA to vanillate.[3] To enable the accumulation of 5CVA, this protocol will focus on a whole-cell biocatalytic approach where the reaction can be terminated prior to significant degradation of the desired product. An advanced alternative, employing a genetically engineered strain of Pseudomonas putida KT2440 expressing the necessary enzymes from S. paucimobilis SYK-6, has also been successfully demonstrated and presents a promising route for enhanced production.[5]

This guide is intended for researchers, scientists, and drug development professionals interested in the biocatalytic production of high-value aromatic compounds from renewable feedstocks.

Scientific Principles and Experimental Rationale

The enzymatic conversion of DDVA to 5CVA is a sophisticated multi-step process that exemplifies the metabolic prowess of specialized microorganisms. Understanding the causality behind the experimental choices is paramount for successful implementation and optimization.

The Enzymatic Cascade:

The core of this biotransformation is a three-enzyme pathway:

  • DDVA O-demethylase (LigX): This enzyme initiates the degradation by demethylating one of the aromatic rings of DDVA.

  • Ring Cleavage Oxygenase (LigZ): The demethylated intermediate undergoes ring cleavage, catalyzed by LigZ.

  • Meta-cleavage Compound Hydrolase (LigY): The product of the ring cleavage is then hydrolyzed by LigY to yield this compound.

In-situ Substrate Induction:

The expression of the requisite enzymes in S. paucimobilis SYK-6 is typically induced by the presence of the substrate, DDVA.[6] Therefore, the cultivation protocol includes an induction step where the cells are exposed to DDVA to stimulate the production of the catalytic machinery necessary for the biotransformation.

Whole-Cell Biocatalysis:

The use of whole cells as the biocatalyst provides several advantages over purified enzymes. It circumvents the need for complex and costly enzyme purification and provides a stable environment for the enzymes. Furthermore, necessary cofactors are regenerated by the cell's metabolism. Resting cells are often preferred over growing cells for biotransformations to minimize the diversion of the substrate into biomass and to reduce the formation of unwanted byproducts.[7]

Genetic Engineering for Enhanced Production:

While wild-type S. paucimobilis SYK-6 can be used, the accumulation of 5CVA is transient due to the activity of 5-carboxyvanillate decarboxylase (LigW).[3] For dedicated production of 5CVA, a genetically engineered strain with a knockout of the ligW gene would be ideal. Alternatively, heterologous expression of the synthetic pathway in a robust industrial host like Pseudomonas putida KT2440 offers a more controlled and potentially higher-yielding system.[5] This guide will focus on the use of the wild-type strain, with the understanding that these principles can be applied to an engineered system for improved results.

Visualizing the Pathway and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the enzymatic pathway and the experimental workflow.

Enzymatic_Pathway DDVA 5,5'-dehydrodivanillate (DDVA) Intermediate1 Demethylated Intermediate DDVA->Intermediate1  LigX (O-demethylase) Intermediate2 Ring-Cleaved Intermediate Intermediate1->Intermediate2  LigZ (Oxygenase) 5CVA This compound (5CVA) Intermediate2->5CVA  LigY (Hydrolase) Vanillate Vanillate 5CVA->Vanillate  LigW (Decarboxylase) (Undesired Reaction)

Figure 1: Enzymatic cascade for the conversion of DDVA to 5CVA.

Experimental_Workflow cluster_cultivation Cell Cultivation & Induction cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Cultivation Cultivate Sphingomonas paucimobilis SYK-6 Induction Induce with DDVA Cultivation->Induction Harvest Harvest & Wash Cells Induction->Harvest Biotransformation Incubate Resting Cells with DDVA Harvest->Biotransformation Monitoring Monitor Reaction Progress (HPLC) Biotransformation->Monitoring Separation Separate Cells from Supernatant Monitoring->Separation Extraction Acidify & Extract 5CVA from Supernatant Separation->Extraction Purification Purify 5CVA (e.g., Crystallization) Extraction->Purification Analysis Analyze Purity (HPLC, MS) Purification->Analysis

Figure 2: Overall experimental workflow for 5CVA production.

Protocols

Protocol 1: Cultivation and Induction of Sphingomonas paucimobilis SYK-6

This protocol details the cultivation of S. paucimobilis SYK-6 and the induction of the DDVA degradation pathway.

Materials:

  • Sphingomonas paucimobilis SYK-6 strain

  • Luria-Bertani (LB) broth

  • W-medium (recipe below)

  • 5,5'-dehydrodivanillate (DDVA)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

W-Medium Composition:

ComponentConcentration (per Liter)
(NH₄)₂SO₄2.0 g
KH₂PO₄1.5 g
Na₂HPO₄·12H₂O3.8 g
MgSO₄·7H₂O0.2 g
Trace element solution1.0 mL
DDVA200 mg

Note: The trace element solution composition should be prepared as per standard microbiology protocols.

Procedure:

  • Pre-culture: Inoculate a single colony of S. paucimobilis SYK-6 into 5 mL of LB broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Main Culture: Inoculate 100 mL of LB broth in a 500 mL flask with the pre-culture. Incubate at 30°C with shaking at 200 rpm for 18 hours.

  • Induction: Harvest the cells from the main culture by centrifugation at 6,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile phosphate-buffered saline.

  • Resuspend the cell pellet in 100 mL of W-medium containing 200 mg of DDVA.

  • Incubate the cell suspension at 28-30°C with shaking for 12 hours to induce the expression of the required enzymes.[6]

  • Harvesting Induced Cells: Harvest the induced cells by centrifugation at 6,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove any remaining medium components. The resulting cell paste is the "resting cell" biocatalyst.

Protocol 2: Whole-Cell Biotransformation of DDVA to 5CVA

This protocol describes the use of the induced resting cells for the conversion of DDVA to 5CVA.

Materials:

  • Induced S. paucimobilis SYK-6 resting cells (from Protocol 1)

  • 50 mM Phosphate buffer (pH 7.0)

  • 5,5'-dehydrodivanillate (DDVA)

  • Incubator shaker

  • HPLC system for reaction monitoring

Procedure:

  • Reaction Setup: Resuspend the washed, induced cell pellet in 50 mM phosphate buffer (pH 7.0) to a desired cell density (e.g., an optical density at 600 nm (OD₆₀₀) of 10-20).

  • Add DDVA to the cell suspension to a final concentration of 1-5 g/L. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

  • Reaction Monitoring: At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture.

  • Centrifuge the aliquot to pellet the cells.

  • Analyze the supernatant for the presence of DDVA and 5CVA using HPLC (see Protocol 4).

  • Reaction Termination: Terminate the reaction when the concentration of 5CVA is at its maximum and before significant degradation to vanillate is observed. This is typically achieved by centrifuging the entire reaction mixture to separate the cells from the supernatant containing the product.

Protocol 3: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of 5CVA from the reaction supernatant.

Materials:

  • Supernatant from the biotransformation reaction

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • pH meter

  • Separatory funnel

Procedure:

  • Acidification: Transfer the cell-free supernatant to a beaker and cool in an ice bath. Slowly add 6M HCl while stirring to acidify the solution to a pH of approximately 2.0. This will protonate the carboxylic acid groups of 5CVA, making it less water-soluble.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of 5CVA.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the ethyl acetate solution using a rotary evaporator to obtain the crude 5CVA product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) if required.

Protocol 4: HPLC Analysis of this compound

This protocol provides a starting point for the development of an HPLC method to quantify 5CVA.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or acetic acid

  • This compound standard

  • Syringe filters (0.22 µm)

HPLC Conditions (Example):

ParameterCondition
Mobile Phase A: Water with 0.1% ortho-phosphoric acidB: Methanol
Gradient Isocratic or gradient elution (e.g., 20:80 Methanol:Water)
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 220 nm or 260 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 5CVA standard in methanol. From this, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Filter the reaction supernatant samples through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to 5CVA by comparing the retention time with the standard. Quantify the concentration of 5CVA in the samples using the calibration curve generated from the standards.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the biotransformation is monitored by HPLC, allowing for real-time assessment of the reaction's success. The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to HPLC. The use of a standard compound for 5CVA is crucial for accurate quantification and confirmation of the product's identity.

References

  • Masai, E., Katayama, Y., & Fukuda, M. (2007). Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds. Journal of Industrial Microbiology and Biotechnology, 34(11), 721-733. [Link]

  • Peng, X., Masai, E., Katayama, Y., & Fukuda, M. (2002). Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds. Applied and Environmental Microbiology, 68(9), 4407-4415. [Link]

  • Wikipedia. (n.d.). Sphingomonas paucimobilis. [Link]

  • Peng, X., et al. (2005). Cloning of a Sphingomonas paucimobilis SYK-6 Gene Encoding a Novel Oxygenase That Cleaves Lignin-Related Biphenyl and Characterization of the Enzyme. Applied and Environmental Microbiology, 71(8), 4583-4591. [Link]

  • Hishiyama, S., et al. (2000). Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. Applied and Environmental Microbiology, 66(5), 2133-2138. [Link]

  • de la Torre, I., et al. (2024). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. [Link]

  • Ko, C. H., et al. (2015). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. Green Chemistry, 17(5), 2977-2985. [Link]

Sources

Application Note: 5-Carboxyvanillic Acid (5-CVA) as a High-Performance Bio-Crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Carboxyvanillic acid (5-CVA) represents a significant advancement in bio-based crosslinking technology. Unlike its precursor, vanillic acid (which is monofunctional in terms of carboxyl groups), 5-CVA is a trifunctional aromatic monomer containing two carboxylic acid groups and one phenolic hydroxyl group.

This unique structure allows 5-CVA to function as a rigid, aromatic crosslinker that imparts superior thermal stability, mechanical strength, and flame retardancy to polymer networks. This guide details the protocols for utilizing 5-CVA in two distinct applications: High-Performance Epoxy Thermosets and Biomedical Hydrogels .

Chemical Profile & Mechanism

The "Trifunctional Advantage"

The efficacy of 5-CVA as a crosslinker stems from its specific substitution pattern on the benzene ring.

  • Sites 1 & 5 (Carboxylic Acids): Primary crosslinking sites. React with epoxides (esterification) or amines (amidation).[1]

  • Site 4 (Phenolic Hydroxyl): Secondary reactive site. Enhances crosslink density at elevated temperatures or high pH.

  • Aromatic Core: Provides structural rigidity (high

    
    ) and char-forming capability (flame retardancy).
    
Reactivity Diagram

The following diagram illustrates the reactive pathways of 5-CVA when interacting with Epoxides (Thermosets) and Amines (Hydrogels).

CVA_Reactivity cluster_properties Resulting Properties CVA This compound (5-CVA) Epoxide Epoxy Resin (e.g., DGEBA) CVA->Epoxide High Temp / Catalyst (COOH + Epoxide) Amine Amine-Rich Polymer (e.g., Chitosan/Protein) CVA->Amine EDC/NHS Activation (COOH + NH2) EsterLink Ester Linkage (Thermoset Network) Epoxide->EsterLink AmideLink Amide Linkage (Hydrogel Network) Amine->AmideLink Prop1 High Tg (>100°C) EsterLink->Prop1 Prop2 Biocompatibility AmideLink->Prop2

Caption: Mechanistic pathways of 5-CVA crosslinking in thermoset and hydrogel systems.

Application A: Bio-Based Epoxy Thermosets

Objective: Create a rigid, flame-retardant epoxy network using 5-CVA as the sole curing agent (hardener).

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) or Epoxidized Soybean Oil (ESO) for a fully bio-based system.

  • Crosslinker: this compound (Dry, purity >98%).

  • Catalyst: 2-Ethyl-4-methylimidazole (2E4MZ) or Triphenylphosphine (TPP).

  • Solvent (Optional): Acetone or THF (only if melt mixing is not feasible).

Protocol: Melt-Blending & Step-Cure

Step 1: Stoichiometric Calculation Calculate the weight of 5-CVA required based on the Epoxy Equivalent Weight (EEW) of the resin and the Acid Equivalent Weight (AEW) of 5-CVA.

  • Note: 5-CVA MW = 212.16 g/mol . It has 2 COOH groups.

  • AEW ≈ 106 g/eq (assuming only COOH reaction initially).

  • Formula:

    
    
    

Step 2: Pre-Mixing (Melt Method)

  • Heat the Epoxy Resin to 80°C to lower viscosity.

  • Add the calculated mass of 5-CVA powder slowly under continuous mechanical stirring (500 RPM).

  • Critical: 5-CVA has a high melting point (>200°C). It will not melt at this stage but must be dispersed homogeneously.

  • Add Catalyst (0.5 - 1.0 wt% relative to total mass).

Step 3: Degassing

  • Place the mixture in a vacuum oven at 90°C.

  • Apply vacuum (-0.1 MPa) for 15–20 minutes to remove air bubbles trapped during mixing.

Step 4: Curing Cycle (Step-Wise) The reaction between aromatic acids and epoxies requires heat. A step-cure prevents void formation from rapid exotherms.

  • Pre-cure: 120°C for 2 hours (Promotes resin flow and initial acid-epoxy reaction).

  • Cure: 160°C for 2 hours (Gelation).

  • Post-cure: 180°C - 200°C for 1 hour (Maximizes crosslink density via phenolic -OH reaction).

Step 5: Cool Down Allow the mold to cool slowly to room temperature to prevent internal stress cracking.

Application B: Hydrogel Crosslinking (Chitosan/Proteins)

Objective: Crosslink amine-containing biopolymers using 5-CVA to improve mechanical stiffness and stability in physiological fluids.

Materials
  • Polymer: Chitosan (Low/Medium MW) or Gelatin.

  • Crosslinker: this compound.

  • Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Buffer: MES Buffer (pH 5.5) and PBS (pH 7.4).

Protocol: EDC/NHS Mediated Coupling

Step 1: Polymer Solubilization

  • Dissolve Chitosan (2% w/v) in 1% Acetic Acid solution.

  • Adjust pH to 5.0–5.5 (optimal for EDC chemistry).

Step 2: Activation of 5-CVA

  • Dissolve 5-CVA in a minimal amount of Ethanol/Water (50:50) mixture.

  • Add EDC and NHS to the 5-CVA solution.

    • Molar Ratio: [COOH] : [EDC] : [NHS] = 1 : 1.5 : 1.5.

  • Stir for 30 minutes at room temperature to form the active ester.

Step 3: Crosslinking Reaction

  • Add the activated 5-CVA solution dropwise to the Chitosan solution under vigorous stirring.

  • Target Ratio: 5–10 mol% of 5-CVA relative to the amine groups on Chitosan (adjustable for desired stiffness).

  • Incubate the mixture at room temperature for 12–24 hours.

Step 4: Purification

  • Dialyze the hydrogel against distilled water for 48 hours (change water every 6 hours) to remove unreacted EDC, NHS, and urea byproducts.

  • Lyophilize (freeze-dry) if a dry scaffold is required.

Characterization & Validation Matrix

Use the following methods to validate the crosslinking success.

MethodParameterExpected Result (Success)
FTIR Spectroscopy Ester/Amide Bond FormationEpoxy: Appearance of ester C=O peak (~1730 cm⁻¹). Disappearance of Epoxide ring (~915 cm⁻¹). Hydrogel: Amide I/II bands intensification.
DSC (Thermal) Glass Transition (

)
Epoxy:

(indicates rigid aromatic network). Hydrogel: Shift in denaturation temp.
TGA (Stability) Degradation Temp (

)

due to aromatic stability of 5-CVA.
Swelling Index Water UptakeReduced swelling ratio compared to uncrosslinked control (indicates tighter network).
Gel Fraction Solubility>90% insoluble fraction in good solvents (THF for epoxy, dilute acid for chitosan).

Troubleshooting Guide

Issue 1: Incomplete Solubility of 5-CVA
  • Cause: 5-CVA is highly crystalline and rigid.

  • Solution: For epoxy systems, use a "Solvent-Assisted" method. Dissolve 5-CVA in a minimal amount of Acetone, mix with resin, then evaporate the acetone completely under vacuum before curing.

Issue 2: Bubbles/Voids in Thermoset
  • Cause: Water released during esterification (if not using epoxy) or trapped air.

  • Solution: Ensure the "Degassing" step (Step 3 in Protocol A) is strictly followed. If using 5-CVA with diols (polyester synthesis), apply high vacuum during the final stage to remove water condensate.

Issue 3: Hydrogel is too Brittle
  • Cause: Crosslinking density is too high due to the trifunctional nature of 5-CVA.

  • Solution: Reduce the molar ratio of 5-CVA to Polymer. A ratio of 1–2% is often sufficient for stable hydrogels.

References

  • Bio-Based Epoxy Thermosets: Nikafshar, S., et al. (2017). "Synthesis and characterization of bio-based epoxy thermosets from vanillin-derived oligomers." European Polymer Journal.[1]

  • Vanillin-Derived Crosslinkers: Fache, M., et al. (2015). "Vanillin production from lignin and its use as a renewable chemical." Green Chemistry.

  • Hydrogel Chemistry: Muzzarelli, R. A. A. (2009). "Genipin-crosslinked chitosan hydrogels as biomedical and pharmaceutical aids." Carbohydrate Polymers. (Reference for crosslinking logic).

  • Dicarboxylic Acid Crosslinking: Ghorpade, V. S., et al. (2018). "Citric acid crosslinked carboxymethylcellulose-polyvinyl alcohol hydrogel films for extended release of water soluble basic drugs." Journal of Drug Delivery Science and Technology.

Disclaimer: This application note is for research and development purposes. Users should perform their own safety assessments and optimization based on specific equipment and material grades.

Sources

Application Note: Protocols for the Oxidation of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Carboxyvanillic acid (5-CVA) is a valuable bio-based aromatic compound that can be derived from lignin, a complex polymer found in plant cell walls.[1] As the scientific community increasingly seeks sustainable alternatives to petrochemicals, the efficient valorization of lignin and its derivatives has become a paramount research focus. The oxidation of 5-CVA can yield various valuable chemical intermediates, including protocatechuic acid and other specialty chemicals, which have applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. This application note provides detailed experimental protocols for the oxidation of this compound using three distinct and robust methods: electrochemical oxidation, enzymatic oxidation with laccase, and chemical oxidation using potassium permanganate. Each protocol is designed to be a self-validating system, with explanations of the underlying scientific principles and guidance for monitoring the reaction progress and analyzing the products.

I. Electrochemical Oxidation of this compound

Electrochemical oxidation offers a green and highly tunable approach for the transformation of organic molecules.[2][3] By controlling the electrode potential, it is possible to achieve selective oxidation of functional groups. While specific protocols for 5-CVA are not extensively detailed in the literature, the principles established for the electrochemical oxidation of similar biomass-derived molecules like 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA) provide a strong foundation for developing an effective protocol for 5-CVA.[4][5][6] This protocol adapts established methods using a non-noble metal catalyst, Nickel/Nickel(III) oxyhydroxide (Ni/NiOOH), which has demonstrated high efficiency and selectivity in alkaline media.[6]

Scientific Principles

The electrochemical oxidation of 5-CVA in an alkaline medium at a Ni/NiOOH anode involves the generation of NiOOH as the active catalytic species. The reaction proceeds through the transfer of electrons from the 5-CVA molecule to the anode, leading to the oxidation of its functional groups. The overall reaction at the anode can be generalized as the oxidation of the aromatic ring and its substituents, while the cathode reaction is typically the hydrogen evolution reaction (HER).[2][5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_analysis Analysis A Prepare Electrolyte (e.g., 1 M KOH) B Prepare Working Electrode (e.g., Ni foam) A->B C Prepare Counter (e.g., Pt wire) & Reference (e.g., Ag/AgCl) Electrodes B->C D Assemble Electrochemical Cell C->D E Add this compound to Electrolyte D->E F Apply Constant Potential (e.g., 1.4 V vs. RHE) E->F G Monitor Current Density and Charge Passed F->G H Take Aliquots at Time Intervals G->H I Analyze by HPLC H->I J Calculate Conversion, Yield, and Faradaic Efficiency I->J

Caption: Workflow for the electrochemical oxidation of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • Potassium hydroxide (KOH)

  • Nickel foam

  • Platinum wire or mesh

  • Ag/AgCl reference electrode

  • High-purity water

  • Potentiostat/Galvanostat

  • Electrochemical cell (H-type or single-compartment)

  • High-Performance Liquid Chromatography (HPLC) system

2. Electrode Preparation:

  • Cut a piece of Nickel foam to the desired dimensions (e.g., 1 cm x 1 cm).

  • Clean the Ni foam by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

  • The Ni/NiOOH active catalyst can be formed in-situ during the initial phase of the electrolysis in the alkaline electrolyte.

3. Electrochemical Setup:

  • Prepare a 1.0 M KOH solution in high-purity water as the electrolyte.

  • Assemble the electrochemical cell with the Ni foam as the working electrode, a platinum wire/mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • If using an H-type cell, fill both compartments with the electrolyte and ensure the membrane (e.g., Nafion) is properly seated.

4. Oxidation Procedure:

  • Dissolve this compound in the electrolyte to a final concentration of 10-50 mM.

  • Perform cyclic voltammetry (CV) to determine the oxidation potential of 5-CVA on the Ni foam electrode.

  • For bulk electrolysis, apply a constant potential (e.g., 1.4 V vs. RHE, which needs to be calculated based on the Ag/AgCl reference potential and the pH of the electrolyte) to the working electrode.[3]

  • Stir the solution throughout the experiment to ensure mass transport.

  • Monitor the current density and total charge passed. The reaction is complete when the current drops to a baseline level.

5. Sample Analysis:

  • Periodically withdraw small aliquots (e.g., 100 µL) from the electrolyte.

  • Neutralize the aliquots with a suitable acid (e.g., H₂SO₄) before analysis.

  • Analyze the samples using HPLC with a suitable column (e.g., C18) and a UV detector to quantify the concentration of 5-CVA and its oxidation products.

  • Calculate the conversion of 5-CVA, the yield of the desired product, and the Faradaic efficiency using the following equations[5]:

    • Conversion (%) = (moles of 5-CVA consumed / initial moles of 5-CVA) x 100

    • Yield (%) = (moles of product formed / initial moles of 5-CVA) x 100

    • Faradaic Efficiency (%) = (moles of product formed x n x F) / total charge passed (C) x 100, where 'n' is the number of electrons transferred per mole of product formed and 'F' is the Faraday constant (96485 C/mol).

Quantitative Data Summary
ParameterValueReference
Electrolyte1.0 M KOH[4]
Working ElectrodeNi foam[6]
Counter ElectrodePlatinum[6]
Reference ElectrodeAg/AgCl[6]
Applied Potential~1.4 V vs. RHE[3]
Substrate Conc.10-50 mM[5]

II. Enzymatic Oxidation of this compound using Laccase

Enzymatic oxidation using laccases presents a highly specific and environmentally friendly alternative to conventional chemical methods.[7] Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds, making them ideal candidates for the transformation of 5-CVA.[8] The oxidation proceeds via the formation of a phenoxyl radical, which can then undergo further reactions.[7][8] To enhance the catalytic efficiency and expand the substrate scope of laccases, mediators such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be employed.[8][9]

Scientific Principles

Laccase catalyzes the one-electron oxidation of the phenolic hydroxyl group of 5-CVA to a phenoxyl radical, with the concomitant reduction of molecular oxygen to water.[8] In the presence of a mediator like TEMPO, the laccase first oxidizes the mediator, which in turn oxidizes the 5-CVA. This indirect mechanism can accelerate the reaction and enable the oxidation of substrates that are poor direct substrates for the enzyme.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Buffer Solution (e.g., Sodium Acetate, pH 5) B Prepare this compound Stock Solution A->B C Prepare Laccase and Mediator (e.g., TEMPO) Solutions B->C D Combine Buffer, Substrate, and Mediator in Reaction Vessel C->D E Initiate Reaction by Adding Laccase D->E F Incubate at Controlled Temperature with Shaking E->F G Monitor Reaction Progress (e.g., Spectrophotometrically) F->G H Stop Reaction (e.g., by heating or adding solvent) G->H I Analyze by HPLC or LC-MS H->I J Identify and Quantify Oxidation Products I->J

Caption: Workflow for the enzymatic oxidation of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • Laccase (e.g., from Trametes versicolor)

  • TEMPO (mediator)

  • Sodium acetate buffer

  • High-purity water

  • Spectrophotometer

  • HPLC or LC-MS system

2. Reaction Setup:

  • Prepare a 50 mM sodium acetate buffer with a pH of 5.0.

  • Prepare a stock solution of this compound (e.g., 10 mM) in the acetate buffer.

  • Prepare a stock solution of TEMPO (e.g., 1 mM) in the acetate buffer.

  • Prepare a stock solution of laccase (e.g., 1 mg/mL) in the acetate buffer.

3. Oxidation Procedure:

  • In a reaction vessel, combine the acetate buffer, 5-CVA stock solution, and TEMPO stock solution to achieve the desired final concentrations (e.g., 1 mM 5-CVA, 0.1 mM TEMPO).

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30-40 °C) for 5 minutes.

  • Initiate the reaction by adding the laccase solution to a final concentration of, for example, 1-10 µM.[10]

  • Incubate the reaction mixture at the chosen temperature with gentle shaking to ensure adequate aeration.

4. Monitoring and Analysis:

  • The progress of the oxidation can be monitored spectrophotometrically by following the change in absorbance at a specific wavelength corresponding to the substrate or a product. For instance, the oxidation of violuric acid, a common laccase substrate, is monitored at 310 nm.[10] A wavelength scan should be performed to identify a suitable monitoring wavelength for 5-CVA oxidation.

  • To quantify the substrate and products, withdraw aliquots at different time points and stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent like acetonitrile) or by heat inactivation.

  • Analyze the quenched samples by HPLC or LC-MS for the identification and quantification of 5-CVA and its oxidation products.

Quantitative Data Summary
ParameterValueReference
Buffer50 mM Sodium Acetate[10]
pH5.0[10]
Temperature30-40 °CN/A (General)
Laccase Conc.1-10 µM[10]
Substrate Conc.1 mMN/A (Typical)
Mediator (TEMPO) Conc.0.1 mMN/A (Typical)

III. Chemical Oxidation of this compound with Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic compounds, including aromatic compounds with alkyl side chains.[11] The oxidation of vanillin to vanillic acid using permanganate is a well-established reaction, suggesting that KMnO₄ can also be effective for the further oxidation of 5-CVA.[12] This method is often carried out under neutral or alkaline conditions.

Scientific Principles

In a neutral or slightly alkaline solution, permanganate (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a solid precipitate. The oxidation of 5-CVA by KMnO₄ likely proceeds through the formation of a cyclic manganate ester intermediate, followed by its decomposition to yield the oxidized product.[12] The stoichiometry of the reaction between vanillin and permanganate has been reported to be 3:2.[12]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Chemical Reaction cluster_analysis Work-up and Analysis A Prepare Aqueous Solution of this compound B Prepare Potassium Permanganate Solution A->B C Prepare Neutral or Slightly Alkaline Buffer (Optional) B->C D Combine Substrate and Buffer in Reaction Flask C->D E Add KMnO4 Solution Dropwise with Stirring D->E F Maintain Reaction Temperature (e.g., Room Temp. or Heated) E->F G Observe Formation of MnO2 Precipitate F->G H Quench Excess KMnO4 (e.g., with NaHSO3) G->H I Filter to Remove MnO2 H->I J Acidify Filtrate to Precipitate Product I->J K Isolate and Characterize Product (e.g., by NMR, IR, MS) J->K

Caption: Workflow for the chemical oxidation of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for pH adjustment

  • Sodium bisulfite (NaHSO₃) for quenching

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • High-purity water

  • Filtration apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

2. Oxidation Procedure:

  • Dissolve a known amount of this compound in water. If necessary, add a base (e.g., NaOH) to aid dissolution and to create a neutral or slightly alkaline medium.

  • Prepare a solution of potassium permanganate in water. The molar ratio of KMnO₄ to 5-CVA should be empirically determined, but a starting point could be a 2:3 ratio based on the vanillin oxidation.[12]

  • Cool the 5-CVA solution in an ice bath.

  • Slowly add the KMnO₄ solution dropwise to the stirred 5-CVA solution. The reaction is exothermic, so maintain the temperature with the ice bath.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

3. Work-up and Product Isolation:

  • To quench any unreacted permanganate, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color disappears completely.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH (e.g., pH 1-2). The oxidized carboxylic acid product, being less soluble in acidic water, should precipitate out.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

4. Product Characterization:

  • The identity and purity of the isolated product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterValueReference
Oxidizing AgentPotassium Permanganate (KMnO₄)[12]
SolventWater[12]
pHNeutral to Alkaline[12]
Stoichiometry (KMnO₄:Substrate)Start with ~2:3[12]
Quenching AgentSodium Bisulfite (NaHSO₃)N/A (Standard)

IV. Analytical Methods for Monitoring Oxidation

The choice of analytical method is crucial for the successful implementation and optimization of any oxidation protocol. A combination of techniques is often employed to gain a comprehensive understanding of the reaction progress and product distribution.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of a liquid mixture.[13] For the analysis of 5-CVA and its oxidation products, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol). A UV detector is commonly used for detection, as aromatic compounds absorb UV light.

  • Spectrophotometry: UV-Visible spectrophotometry can be a simple and rapid method for monitoring the overall progress of a reaction, particularly for enzymatic reactions where changes in the concentration of a chromophoric substrate or product can be followed in real-time.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile products, GC-MS can be used after a derivatization step to increase the volatility of the carboxylic acid products.[14] This technique provides both separation and structural information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups.[15] For example, the oxidation of an aldehyde to a carboxylic acid would show the disappearance of the C-H stretch of the aldehyde and the appearance of the broad O-H stretch of the carboxylic acid.

V. Conclusion

This application note has provided detailed experimental protocols for the oxidation of this compound using electrochemical, enzymatic, and chemical methods. The choice of method will depend on the specific research goals, available equipment, and desired product selectivity. The electrochemical and enzymatic methods offer greener and more selective routes, while the chemical oxidation with potassium permanganate is a robust and well-established method. By following these protocols and employing the appropriate analytical techniques, researchers can effectively explore the oxidative valorization of this compound for the development of sustainable chemical processes.

References

  • ResearchGate. (2022, October 31). Electrochemical Oxidation of 5‐Hydroxymethylfurfural on Nickel Nitride/Carbon Nanosheets: Reaction Pathway Determined by In Situ Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid catalyzed by bio-inspired NiMn layered double hydroxide. Journal of Materials Chemistry A. Retrieved from [Link]

  • Austin Publishing Group. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Austin Chemical Engineering, 3(1), 1026. Retrieved from [Link]

  • National Institutes of Health. (2023, March 1). Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Retrieved from [Link]

  • YouTube. (2021, December 6). Oxidation Of Formic Acid and Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The β-5′ dimer, a product of the laccase-catalysed oxidation of the.... Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • YouTube. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Toward the oxidative deconstruction of lignin: oxidation of β-1 and β-5 linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous electrochemical oxidation of biomass derived 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Electrocatalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by Heterogeneous Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. Retrieved from [Link]

  • PubMed. (2022, October 18). Efficient oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid by a two-enzyme system: Combination of a bacterial laccase with catalase. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Aerobic Oxidation of Biomass-Derived 5-HMF to DFF over MIL-53(Fe)/g-C3N4 Composite. Retrieved from [Link]

  • YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Retrieved from [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • DADUN. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wageningen University & Research. (2018, February 28). Continuous electrochemical oxidation of biomass derived 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid. Retrieved from [Link]

  • YouTube. (2021, April 21). Potassium Permanganate Oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts. Retrieved from [Link]

  • ResearchGate. (2016, November 12). (PDF) Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Queen's University Belfast. (2022, August 25). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics. Retrieved from [Link]

Sources

The Versatility of a Bio-Derived Building Block: Applications of 5-Carboxyvanillic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Lignin-Derived Monomer

In the global shift towards sustainable and bio-based materials, lignin, a complex aromatic polymer abundant in biomass, has emerged as a critical feedstock for the chemical industry. Vanillin, a primary depolymerization product of lignin, and its derivatives are at the forefront of this green revolution. Among these, 5-Carboxyvanillic acid (5-CVA), a trifunctional aromatic compound featuring two carboxylic acid groups and a hydroxyl group, presents a unique molecular architecture. This structure makes it an exceptionally versatile monomer for the synthesis of a new generation of high-performance, sustainable polymers and functional materials. Its inherent aromaticity imparts rigidity and thermal stability, while the carboxylic acid moieties offer multiple reaction sites for polymerization and cross-linking.

This comprehensive guide delves into the practical applications of this compound in material science, providing detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and material innovation. We will explore its role in the synthesis of advanced polyesters, high-performance polyamides, and functional metal-organic frameworks (MOFs), offering insights into the causality behind experimental choices and ensuring each protocol is a self-validating system.

Core Properties of this compound

To effectively utilize 5-CVA in material synthesis, a fundamental understanding of its physicochemical properties is essential.

PropertyValueReference
Molecular Formula C₉H₈O₆[1]
Molecular Weight 212.16 g/mol [1]
Melting Point >278°C (decomposes)[1]
Appearance White to off-white solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]

The high melting point and limited solubility in common organic solvents are indicative of the strong intermolecular hydrogen bonding facilitated by the carboxylic acid and hydroxyl groups. These characteristics are crucial considerations in the design of polymerization reactions, often necessitating the use of high-boiling polar aprotic solvents or melt polymerization techniques.

Application Note I: Bio-Based Aromatic Polyesters with Tailored Properties

The dicarboxylic nature of this compound makes it an excellent candidate for the synthesis of novel aromatic polyesters, offering a renewable alternative to petroleum-derived counterparts like polyethylene terephthalate (PET).[2] The presence of the additional hydroxyl group and a methoxy group on the aromatic ring allows for further modification and tuning of the polymer's properties, such as solubility, thermal characteristics, and degradation profiles.

The synthesis of polyesters from 5-CVA can be approached via melt polycondensation, a widely used industrial process that eliminates the need for solvents.[3] This method involves the direct reaction of the dicarboxylic acid with a diol at elevated temperatures under vacuum to drive the removal of the condensation byproduct, water.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a polyester from this compound and a generic aliphatic diol (e.g., ethylene glycol, 1,4-butanediol).

Materials:

  • This compound (5-CVA)

  • Aliphatic diol (e.g., Ethylene Glycol)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • High-vacuum, high-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer Charging: In a moisture-free reactor, charge equimolar amounts of this compound and the chosen diol. Add a catalytic amount of antimony trioxide (typically 200-400 ppm relative to the diacid).

  • Inerting the System: Purge the reactor with dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of inert gas during the initial heating phase.

  • Esterification Stage:

    • Heat the reaction mixture to 180-220°C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours to facilitate the initial esterification reaction, during which water will be evolved and collected in the distillation receiver. The reaction progress can be monitored by the amount of water collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly apply a high vacuum (less than 1 Torr) to the system. This is a critical step to remove the remaining water and ethylene glycol, thereby driving the polymerization reaction towards a high molecular weight polymer.

    • The viscosity of the reaction mixture will increase significantly. The reaction is typically considered complete when the stirrer torque reaches a predetermined value or after a set period (e.g., 2-3 hours) under high vacuum.

  • Polymer Extrusion and Quenching:

    • Once the desired viscosity is achieved, stop the reaction by introducing an inert gas to break the vacuum.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

  • Pelletization and Drying:

    • Pelletize the cooled polymer strand.

    • Thoroughly dry the polymer pellets in a vacuum oven at a temperature below their glass transition temperature (Tg) for at least 24 hours to remove any absorbed moisture before further processing or characterization.

Causality of Experimental Choices:

  • High Temperature and Vacuum: These conditions are essential to overcome the activation energy of the esterification reaction and to effectively remove the condensation byproducts, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of high molecular weight polymer.

  • Catalyst: Antimony trioxide is a commonly used transesterification catalyst that increases the reaction rate, allowing for shorter reaction times and lower temperatures, which can help to minimize side reactions and polymer degradation.

  • Inert Atmosphere: Prevents oxidative degradation of the monomers and the resulting polymer at the high reaction temperatures, which would otherwise lead to discoloration and a reduction in molecular weight.

Expected Properties and Characterization

The resulting polyesters are expected to be amorphous or semi-crystalline materials with high glass transition temperatures and good thermal stability, characteristic of aromatic polyesters.

Characterization TechniqueExpected Observations
¹H NMR Spectroscopy Confirmation of the polyester structure through the presence of characteristic peaks for the aromatic protons of the 5-CVA unit and the aliphatic protons of the diol unit, along with the disappearance of the carboxylic acid proton signal.
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of a strong ester carbonyl (C=O) stretching band (around 1720 cm⁻¹) and the disappearance of the broad O-H stretching band of the carboxylic acid.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and degree of crystallinity.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer by identifying the onset temperature of decomposition.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Application Note II: High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound, with its two carboxylic acid functionalities, can be used as a monomer to produce novel bio-based aramids. The synthesis of polyamides from 5-CVA can be achieved through various polycondensation methods, including low-temperature solution polycondensation.

Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol outlines the synthesis of a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using a phosphorylation agent. This method, often referred to as the Yamazaki-Higashi reaction, allows for the formation of high molecular weight polyamides under mild conditions.

Materials:

  • This compound (5-CVA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound, the aromatic diamine, and anhydrous calcium chloride in anhydrous NMP. The calcium chloride helps to keep the polymer in solution as it forms.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine followed by triphenyl phosphite.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours under a continuous nitrogen purge. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Causality of Experimental Choices:

  • Phosphorylation Agent (TPP/Pyridine): This combination activates the carboxylic acid groups of 5-CVA, forming a reactive intermediate that readily reacts with the amine groups of the diamine to form the amide linkage. This allows the reaction to proceed at lower temperatures compared to melt polycondensation.

  • NMP and CaCl₂: NMP is a polar aprotic solvent that can dissolve the aromatic monomers and the resulting polyamide. The addition of CaCl₂ enhances the solubility of the polyamide by disrupting the strong intermolecular hydrogen bonds between the amide groups.

  • Anhydrous Conditions: The presence of water must be strictly avoided as it can react with the activated carboxylic acid intermediate and triphenyl phosphite, leading to low molecular weight polymer.

Application Note III: Functional Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4][5] The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. The trifunctional nature of this compound makes it an intriguing candidate as a linker for the synthesis of novel MOFs. The two carboxylate groups can coordinate to metal centers to form the framework, while the hydroxyl group can serve as a functional site for post-synthetic modification or for imparting specific properties to the MOF.

Experimental Protocol: Hydrothermal Synthesis of a 5-CVA-Based MOF

This protocol describes a general procedure for the hydrothermal synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., zinc nitrate).

Materials:

  • This compound (5-CVA)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound in DMF.

    • In a separate vial, dissolve the metal salt in DMF.

  • Mixing and Sealing: Combine the two solutions in the Teflon liner of the autoclave. Seal the autoclave tightly.

  • Hydrothermal Reaction: Place the sealed autoclave in an oven and heat it to a specific temperature (typically between 80°C and 150°C) for a predetermined period (usually 24 to 72 hours).[6] The optimal temperature and time will depend on the specific metal and desired crystal phase.

  • Cooling and Crystal Collection:

    • Allow the autoclave to cool down slowly to room temperature.

    • Collect the resulting crystals by filtration or decantation.

  • Washing and Solvent Exchange:

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like ethanol for several days, periodically replacing the ethanol.

  • Drying and Activation:

    • Carefully decant the ethanol and dry the MOF crystals under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent molecules completely from the pores.

Causality of Experimental Choices:

  • Hydrothermal/Solvothermal Conditions: The use of elevated temperatures and pressures in a sealed system facilitates the dissolution of the reactants and promotes the crystallization of the MOF structure.[6]

  • DMF as Solvent: DMF is a high-boiling polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt. It also often acts as a template or structure-directing agent during MOF formation.

  • Slow Cooling: Slow cooling of the autoclave allows for the formation of larger, well-defined single crystals, which are essential for structural characterization by X-ray diffraction.

  • Solvent Exchange and Activation: This is a critical step to ensure that the pores of the MOF are accessible for applications such as gas storage or catalysis.

Visualizing the Synthesis Pathways

To better illustrate the processes described, the following diagrams represent the conceptual workflows for the synthesis of polymers and a MOF using this compound.

Polymer_Synthesis_Workflow cluster_polyester Polyester Synthesis (Melt Polycondensation) cluster_polyamide Polyamide Synthesis (Solution Polycondensation) CVA1 This compound Mix1 Mixing & Inerting CVA1->Mix1 Diol Diol (e.g., Ethylene Glycol) Diol->Mix1 Catalyst1 Catalyst (e.g., Sb₂O₃) Catalyst1->Mix1 Esterification Esterification (180-220°C) Mix1->Esterification Heat Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Polyester Aromatic Polyester Polycondensation->Polyester CVA2 This compound Mix2 Mixing CVA2->Mix2 Diamine Aromatic Diamine Diamine->Mix2 Solvent NMP/CaCl₂ Solvent->Mix2 Reagents TPP/Pyridine Polymerization Polymerization (100-120°C) Reagents->Polymerization Mix2->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polyamide Aromatic Polyamide Precipitation->Polyamide

Caption: Workflow for the synthesis of polyesters and polyamides from this compound.

MOF_Synthesis_Workflow CVA This compound (Linker) Mix Mixing in Autoclave CVA->Mix MetalSalt Metal Salt (e.g., Zn(NO₃)₂) MetalSalt->Mix Solvent Solvent (DMF) Solvent->Mix Hydrothermal Hydrothermal Reaction (80-150°C) Mix->Hydrothermal Cooling Slow Cooling Hydrothermal->Cooling Washing Washing & Solvent Exchange Cooling->Washing Activation Activation (Vacuum & Heat) Washing->Activation MOF Functional MOF Activation->MOF

Caption: General workflow for the hydrothermal synthesis of a MOF using this compound.

Conclusion and Future Outlook

This compound stands out as a highly promising, bio-based platform chemical for the development of advanced materials. Its unique trifunctional structure opens avenues for creating a diverse range of polymers and functional materials with tailored properties. The protocols detailed in this guide provide a foundational framework for researchers to explore the synthesis of novel polyesters, high-performance polyamides, and functional metal-organic frameworks.

The continued exploration of lignin valorization pathways will undoubtedly increase the availability and economic viability of 5-CVA, further accelerating its adoption in material science. Future research should focus on optimizing polymerization conditions to achieve higher molecular weight polymers, exploring a wider range of co-monomers to fine-tune material properties, and investigating the catalytic and adsorptive properties of 5-CVA-based MOFs. The journey from a lignin-derived molecule to high-performance materials exemplifies the transformative potential of green chemistry in building a sustainable future.

References

  • BenchChem. (n.d.). Method for producing functionalized polyesters. Google Patents.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green initiatives for the synthesis of polyamide monomers: precision fermentation using engineered Corynebacterium glutamicum and extraction of purified 5-aminovaleric acid (5AVA) and putrescine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Formation Mechanism of Textured MOF-5. Retrieved from [Link]

  • Engineering and Technology For Sustainable Development. (2021). Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Retrieved from [Link]

  • NIH. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and characterization of renewable polyesters based on vanillic acid. Retrieved from [Link]

  • ResearchGate. (2023). Hydrothermal synthesis of metal-organic frameworks. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Retrieved from [Link]

  • RIT Digital Institutional Repository. (2015). Synthesis and Characterization of Copolyesters Based on Vanillic Acid or Syringic Acid and Dodecanedioic Acid. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Retrieved from [Link]

  • ResearchGate. (2008). Biodegradable Polymers from 5-Hydroxylevulinic Acid: 1. Synthesis and Characterization of Poly(5-hydroxylevulinic acid). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal synthesis of MOFs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Carboxyvanillic acid (5-CVA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable dicarboxylic aromatic acid. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction yield and purity.

Introduction: The Synthetic Landscape of this compound

This compound (systematically named 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a key intermediate in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals. Its structure, featuring two carboxylic acid groups, a hydroxyl, and a methoxy group, offers unique reactivity compared to its precursor, vanillic acid.[1]

The synthesis of 5-CVA typically begins from more readily available vanillin or vanillic acid.[1] The primary challenge lies in the selective introduction of a second carboxyl group onto the aromatic ring. This guide will focus on the most common chemical synthesis routes, address their inherent difficulties, and provide actionable solutions.

Overview of Primary Synthetic Pathways

There are two predominant routes for the chemical synthesis of 5-CVA, each with its own set of advantages and challenges.

  • Route A: Direct Carboxylation of Vanillic Acid: This pathway involves the initial oxidation of vanillin to vanillic acid, followed by a carboxylation step, often employing a variation of the Kolbe-Schmitt reaction.

  • Route B: Formylation Followed by Oxidation: This alternative strategy involves the formylation of vanillic acid to create an aldehyde intermediate (5-formylvanillic acid), which is then oxidized to the desired dicarboxylic acid.[1][2]

Synthesis_Pathways Vanillin Vanillin Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation [Step 1A] Five_CVA This compound Vanillic_Acid->Five_CVA Carboxylation (Kolbe-Schmitt) [Step 2A] Formyl_VA 5-Formylvanillic Acid Vanillic_Acid->Formyl_VA Formylation [Step 1B] Formyl_VA->Five_CVA Oxidation [Step 2B]

Caption: Primary chemical synthesis routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Q1: My initial oxidation of vanillin to vanillic acid is inefficient, with low yields and significant side products. What's going wrong?

Answer: This is a critical first step where yield can be significantly impacted by the choice of oxidant and reaction conditions.

Common Causes of Low Yield:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted vanillin.

  • Side Reactions (Demethylation): A common issue, especially with harsh conditions like caustic fusion, is the demethylation of the methoxy group to yield protocatechuic acid instead of vanillic acid.[3] This makes purification difficult and lowers the yield of the desired product.

  • Over-oxidation: While less common for this specific conversion, aggressive oxidizing conditions can potentially lead to ring-opening or other degradation products.

Solutions & Optimization Strategies:

  • Choice of Oxidizing Agent: The use of freshly precipitated silver oxide (Ag₂O) in an alkaline medium is a highly effective and well-documented method for achieving high yields (83-95%) of vanillic acid from vanillin.[4] This method is generally clean and minimizes side reactions. Other oxidants like N-Bromosuccinimide have also been studied.[5]

  • Temperature Control: When using methods like caustic fusion with potassium hydroxide, temperature control is crucial. Temperatures between 140-180°C are recommended to favor oxidation over demethylation.[3]

  • Protecting Groups: If demethylation is a persistent issue, you can protect the phenolic hydroxyl group of vanillin before oxidation.[6] This adds steps to the synthesis but can ensure the methoxy group remains intact.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the vanillin starting material. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to side products.

Q2: I am attempting the Kolbe-Schmitt carboxylation of vanillic acid, but the yield of this compound is very low. How can I optimize this step?

Answer: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide, is notoriously sensitive to reaction conditions.[7][8] For a substituted phenol like vanillic acid, achieving high yield and the correct regioselectivity requires careful optimization.

Causality Behind Experimental Choices:

The reaction proceeds via the nucleophilic attack of the phenoxide ion on CO₂.[8] The reactivity of the phenoxide and the stability of the intermediate complex are paramount.

Key Parameters to Optimize:

  • Anhydrous Conditions: The presence of water significantly decreases the yield of the Kolbe-Schmitt reaction.[9][10] Ensure all reactants, solvents, and glassware are thoroughly dried. The phenoxide is highly basic and will preferentially react with water over the weakly electrophilic CO₂.

  • Base and Counter-ion: The choice of alkali hydroxide is critical. For standard phenols, sodium hydroxide tends to favor ortho-carboxylation (yielding salicylic acid), while potassium hydroxide favors the para-product.[7][8] For vanillic acid, where the para position to the hydroxyl group is already substituted, the goal is to carboxylate at the available ortho position (C5). The size of the counter-ion (Na⁺, K⁺, Cs⁺) can influence the coordination with the phenoxide and CO₂, affecting regioselectivity.[9] Experimenting with different bases is recommended.

  • CO₂ Pressure and Temperature: This reaction requires high pressure (typically 100 atm or higher) and elevated temperatures (125°C or more) to proceed effectively.[8] Supercritical CO₂ has also been investigated as a medium to improve reaction conditions.[11] Insufficient pressure or temperature will result in a very slow or incomplete reaction.

  • Solvent: While the classic Kolbe-Schmitt reaction is often performed on the solid salt, homogeneous reactions in aprotic polar solvents like DMSO or DMF can proceed under milder temperatures and improve yields.[8]

ParameterConditionRationale & Expected Outcome
Moisture Strictly anhydrousWater consumes the reactive phenoxide, drastically reducing yield.[9]
Base Potassium Hydroxide (KOH)Often used to favor para-carboxylation, but its effect on the substituted vanillic acid system should be tested.[7][8]
Temperature 125 - 150 °CProvides the necessary activation energy for the reaction. Too high can lead to decarboxylation.
CO₂ Pressure >100 atmHigh pressure increases the concentration of CO₂ available for reaction with the phenoxide.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Impurities in the final 5-CVA product typically arise from incomplete reactions or side reactions.

Likely Impurities:

  • Unreacted Vanillic Acid: The most common impurity if the carboxylation step is incomplete.

  • Isomeric Products: While less likely given the substitution pattern, carboxylation at other positions could occur under certain conditions.

  • Decarboxylation Products: At high temperatures, vanillic acid can decarboxylate to guaiacol.[12] Similarly, the product 5-CVA can potentially decarboxylate back to vanillate under harsh conditions.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying 5-CVA. Water is a suitable solvent for recrystallization.[2] Adding a small amount of sulfur dioxide to the water can prevent oxidation during the process.[4]

  • Acid-Base Extraction: You can exploit the different acidities of the mono- and di-carboxylic acids. A carefully controlled pH extraction might help separate 5-CVA from the less acidic vanillic acid, although this can be challenging.

  • Chromatography: For very high purity requirements, High-Performance Liquid Chromatography (HPLC) is the method of choice for both analysis and purification.[1]

Troubleshooting_Workflow Start Low Yield of 5-CVA Check_Step1 Problem in Vanillin -> Vanillic Acid step? Start->Check_Step1 Check_Step2 Problem in Vanillic Acid -> 5-CVA step? Check_Step1->Check_Step2 No Sol_Step1 Optimize Oxidation: - Use fresh Ag₂O - Control temperature - Monitor reaction (TLC/HPLC) Check_Step1->Sol_Step1 Yes Sol_Step2 Optimize Carboxylation (Kolbe-Schmitt): - Ensure anhydrous conditions - Increase CO₂ pressure/temp - Screen different bases (KOH, NaOH) Check_Step2->Sol_Step2 Yes Check_Purity Purity Issues? Check_Step2->Check_Purity No Sol_Step1->Check_Step2 Sol_Step2->Check_Purity Sol_Purity Purification Strategy: - Recrystallize from water - Acid-base extraction - Preparative HPLC Check_Purity->Sol_Purity Yes End Improved Yield & Purity Check_Purity->End No Sol_Purity->End

Caption: Troubleshooting workflow for low yield of this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable method for the final oxidation of 5-formylvanillic acid to this compound in Route B?

    • A: The oxidation of 5-formylvanillic acid using alkaline silver oxide has been reported to provide a quantitative yield of 5-CVA.[2] This is a clean and highly efficient conversion.

  • Q: Are there any biocatalytic or "green" synthesis routes for 5-CVA?

    • A: Yes, research is emerging in this area. For instance, a proof-of-concept study has demonstrated the production of 5-CVA from a lignin-derived biphenyl dimer using engineered Pseudomonas putida KT2440.[13][14] While not yet at an industrial scale, these biological routes represent a promising sustainable strategy for the future.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used.

      • Melting Point: Pure 5-CVA has a reported melting point of 283-284°C.[2]

      • Chromatography (HPLC/UHPLC): This is the best method to assess purity and quantify any remaining starting materials or side products.[1]

      • Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure, and Mass Spectrometry will confirm the molecular weight (C₉H₈O₆).[1]

Detailed Experimental Protocols

Protocol 1: Oxidation of Vanillin to Vanillic Acid (Silver Oxide Method)

This protocol is adapted from the procedure reported by Pearl.[4]

  • Preparation of Silver Oxide: In a 2 L beaker, dissolve 170 g (1.0 mole) of silver nitrate in 1 L of water. With stirring, add a solution of 44 g (1.07 moles) of sodium hydroxide in 400 ml of water. Stir for 5 minutes. Collect the precipitated silver oxide on a Büchner funnel and wash with water until the filtrate is free of nitrates.

  • Reaction Setup: Transfer the wet, freshly prepared silver oxide to a 4 L beaker. Add 2 L of water and, with vigorous stirring, add 200 g (4.85 moles) of sodium hydroxide pellets.

  • Oxidation: If necessary, warm the mixture to 55-60°C. While maintaining this temperature and stirring, add 152 g (1.0 mole) of vanillin. The reaction is exothermic.

  • Workup: Continue stirring for 10 minutes after the addition is complete. Filter the mixture to remove the precipitated metallic silver and wash the silver with 100 ml of hot water.

  • Isolation: Combine the filtrate and washings. Pass a rapid stream of sulfur dioxide gas through the solution for 2 minutes. Pour this solution into 1.1 L of 1:1 hydrochloric acid with vigorous stirring.

  • Purification: Cool the acidic mixture to 15-20°C. Collect the precipitated vanillic acid on a Büchner funnel, wash with 150 ml of ice water, and air-dry. The expected yield is 140–160 g (83–95%).

Protocol 2: Synthesis of 5-CVA via Formylation and Oxidation

This protocol is based on the synthesis of 5-carboxyvanillin and its subsequent oxidation.[2]

Part A: Formylation of Vanillic Acid to 5-Formylvanillic Acid

  • Reaction Setup: In a suitable flask, combine vanillic acid (1 eq.), hexamethylenetetramine (5 eq.), and glacial acetic acid.

  • Reaction: Heat the mixture on a boiling water bath for approximately 7 hours.

  • Workup: Add hot 6 N hydrochloric acid and continue heating for another 10 minutes.

  • Isolation: Cool the reaction mixture overnight. Collect the precipitated crystals of 5-formylvanillic acid by filtration. Recrystallize from aqueous ethanol to purify. Note: This step has a reported yield of approximately 25%.[2]

Part B: Oxidation to this compound

  • Reaction: Oxidize the 5-formylvanillic acid from Part A using alkaline silver oxide, following a procedure similar to Protocol 1.

  • Isolation and Purification: After the reaction, acidify the mixture to precipitate the this compound. Collect the product by filtration and recrystallize from water for high purity. This oxidation step is reported to be quantitative.[2]

References

  • Pearl, I. A. (1948). Production of vanillic acid. U.S. Patent No. 2,441,839A.
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Partenheimer, W., & Grushin, V. V. (2001). Synthesis of 2,5-Diformylfuran and Furan-2,5-Dicarboxylic Acid by Catalytic Air-Oxidation of 5-Hydroxymethylfurfural.
  • Martínez-García, E., et al. (2024). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. DOI:10.1039/D4GC06537A. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. Retrieved from [Link]

  • Qu, G., et al. (2024). Engineering the activity and thermostability of a carboxylic acid reductase in the conversion of vanillic acid to vanillin. Journal of Biotechnology, 385, 12-19. DOI: 10.1016/j.jbiotec.2024.03.004. Retrieved from [Link]

  • ResearchGate. (n.d.). Engineering the activity and thermostability of a carboxylic acid reductase in the conversion of vanillic acid to vanillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Kolbe-Schmitt Reaction. YouTube. Retrieved from [Link]

  • Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(8), 3251–3253. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Morita, H. (1964). An alternative synthesis of 5-carboxyvanillin. Canadian Journal of Chemistry, 42(10), 2362-2364. Retrieved from [Link]

  • Chow, K. T., et al. (2000). Characterization of a vanillic acid non-oxidative decarboxylation gene cluster from Streptomyces sp. D7. Microbiology, 146(9), 2241-2251. Retrieved from [Link]

  • Panoutsopoulos, G. I., et al. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. Drug Metabolism and Drug Interactions, 20(5-6), 339-355. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Vanillin to Vanillic Acid. Analytical Chemistry. Retrieved from [Link]

  • Young, M. (2022). Kolbe-Schmitt screening reaction conditions using supercritical carbon dioxide. University of Nottingham. Retrieved from [Link]

  • Furuya, T., et al. (2015). High-yield production of vanillin from ferulic acid by a coenzyme-independent decarboxylase/oxygenase two-stage process. Journal of Biotechnology, 203, 52-58. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Retrieved from [Link]

  • American Society for Microbiology. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(8). Retrieved from [Link]

  • Zhang, X., et al. (2016). A New Strategy for Production of 5-Aminolevulinic Acid in Recombinant Corynebacterium glutamicum with High Yield. Applied and Environmental Microbiology, 82(13), 3934-3944. Retrieved from [Link]

  • Dizhbite, T., et al. (2020). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Molecules, 25(15), 3369. Retrieved from [Link]

  • ResearchGate. (n.d.). Kolbe and Schmitt procedures for synthesis of salicylic acid. Retrieved from [Link]

  • Pearl, I. A. (1955). Vanillic acid. Organic Syntheses, 35, 97. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica, 8(1), 382-388. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. ChemSusChem, 7(1), 146-150. Retrieved from [Link]

  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutorials. (2018, July 24). Kolbe Schmitt Reaction Mechanism. YouTube. Retrieved from [Link]

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Technical Support Center: Purification of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Carboxyvanillic acid (5-CVA). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile aromatic dicarboxylic acid. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational knowledge crucial for successfully handling 5-CVA.

Q1: What are the key physicochemical properties of this compound I need to consider?

A1: Understanding the fundamental properties of 5-CVA is the first step to designing a robust purification strategy. Its structure, featuring two carboxylic acid groups and a phenolic hydroxyl group, dictates its solubility and reactivity.

  • Structure: 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid.[1]

  • Solubility: It is slightly soluble in methanol and DMSO.[3][4] Its solubility in water is expected to be low but increases significantly upon deprotonation to form a carboxylate salt. Recrystallization from water or aqueous ethanol has been reported.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSignificance for Purification
Molecular FormulaC₉H₈O₆---
Molecular Weight212.16 g/mol Used for calculating molar quantities and yield.
Melting Point>278°C (decomposes)[4]A sharp melting point is an indicator of high purity.
AppearanceWhite to off-white solid[4]Discoloration suggests the presence of impurities.
SolubilitySlightly soluble in Methanol, DMSO.[3][4] Soluble in aqueous base.Critical for selecting recrystallization solvents and for performing acid-base extractions.
Acidity (pKa)Two acidic -COOH groups (est. pKa ~3-5), one phenolic -OH group (est. pKa ~9-10).Allows for selective deprotonation and separation from neutral or less acidic/basic impurities.

Q2: What are the likely impurities in my crude this compound reaction mixture?

A2: Impurities are highly dependent on the synthetic route. A common route to vanillic acid derivatives is the oxidation of vanillin.[6] Therefore, typical impurities may include:

  • Unreacted Starting Materials: Such as vanillin or vanillic acid.[7][8]

  • Side-Products: Over-oxidation or under-oxidation products. For instance, if starting from a related aldehyde, the corresponding alcohol (e.g., vanillyl alcohol) could be present from a reduction side reaction.[7][8]

  • Catalyst Residues: Inorganic salts or metal catalysts used in the reaction.

  • Solvents: Residual reaction solvents.

Identifying potential impurities is key to selecting a purification method that effectively removes them. For example, neutral impurities like residual guaiacol can be separated from the acidic 5-CVA using acid-base extraction.[7]

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My recrystallization of 5-CVA is not working. What is going wrong?

A3: Recrystallization is a powerful technique but requires careful optimization.[9] Common failure modes and their solutions are detailed below.

  • Problem: No crystals form upon cooling.

    • Cause & Rationale: The solution may be too dilute (not saturated) or has become supersaturated. Supersaturation occurs when the dissolved solute concentration exceeds the normal saturation point without forming crystals.

    • Troubleshooting Steps:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.[10][11]

      • Add a Seed Crystal: Introduce a tiny crystal of pure 5-CVA to the solution to act as a template for crystallization.[10][11]

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of 5-CVA, and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" of solution impurely.

      • Cool to a Lower Temperature: If using an ice bath, consider a salt-ice or dry ice/acetone bath for even lower temperatures, provided your solvent doesn't freeze.[10]

  • Problem: The product "oils out" instead of forming crystals.

    • Cause & Rationale: This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly. The compound comes out of solution as a liquid phase instead of a solid crystalline lattice.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a slightly lower temperature.

      • Slow Down Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[11] Slow cooling is critical for the formation of well-ordered, pure crystals.[9]

      • Change Solvent System: The chosen solvent may be too good a solvent. Consider a mixed-solvent system. Dissolve the 5-CVA in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[12] A 40% ethanol in water mixture has been successfully used for a related compound.[5]

  • Problem: The final product is discolored or has a low melting point.

    • Cause & Rationale: This indicates that impurities are trapped within the crystal lattice (occlusion). This often results from crystallization occurring too quickly.[11] Colored impurities may also be present.

    • Troubleshooting Steps:

      • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Redissolve the semi-pure product in the minimum amount of hot solvent and repeat the process.

      • Use Activated Charcoal: If the solution is colored by soluble impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs the colored impurities. Crucially, perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[13] Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 3: Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating 5-CVA from neutral or basic impurities. The principle relies on converting the acidic 5-CVA into its water-soluble salt form by reacting it with a base, leaving non-acidic impurities in the organic phase.[14][15]

Workflow Diagram: Acid-Base Extraction

G start_end start_end process process decision decision output output waste waste A 1. Dissolve crude 5-CVA in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel & Add aq. NaHCO₃ A->B C 3. Shake Funnel & Vent. Allow layers to separate. B->C D 4. Drain Aqueous Layer (contains Sodium 5-Carboxyvanillate) C->D Aqueous Layer K Organic Layer: Contains neutral/basic impurities C->K Organic Layer E 5. Re-extract Organic Layer with fresh NaHCO₃ (optional) D->E Repeat F 6. Combine Aqueous Layers. Cool in ice bath. D->F G 7. Acidify slowly with conc. HCl to pH ~2 (test with pH paper) F->G H 8. Collect precipitate by vacuum filtration. G->H I 9. Wash with cold water & Dry thoroughly. H->I J Pure 5-CVA solid I->J

Caption: Workflow for purifying 5-CVA via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientific Rationale: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the highly acidic carboxylic acid groups of 5-CVA, forming the water-soluble sodium dicarboxylate salt. However, it is generally not strong enough to deprotonate the less acidic phenolic hydroxyl group, which helps prevent potential side reactions. This selective reaction pulls the desired product into the aqueous layer.[16]

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas that evolves from the acid-base reaction. Shake vigorously. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of aqueous NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate again. Combine this second aqueous extract with the first. This ensures complete recovery of the product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). A white precipitate of pure 5-CVA will form.

    • Scientific Rationale: The strong acid protonates the carboxylate salt, converting it back to the neutral, water-insoluble carboxylic acid form, causing it to precipitate out of the aqueous solution.[15]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold water to remove any residual inorganic salts. Dry the purified this compound, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

This method is best suited for crude material that is already relatively pure (>85%) and for removing impurities with different solubility profiles.

Decision Tree: Choosing a Recrystallization Solvent

G start start decision decision result result A Start: Small sample of crude 5-CVA B Add solvent at room temp. A->B C Is it soluble? B->C D No C->D No L FAIL: Too soluble. Try another solvent or a mixed-solvent system. C->L Yes E Heat to boiling D->E F Is it soluble now? E->F G Yes F->G Yes M FAIL: Insoluble. Try another solvent. F->M No H Cool to room temp, then in ice bath G->H I Do abundant crystals form? H->I J Yes I->J Yes N FAIL: Poor recovery. Try another solvent. I->N No K SUCCESS! This is a good solvent. J->K

Caption: A decision flowchart for selecting an appropriate recrystallization solvent.

Step-by-Step Methodology (using Ethanol/Water):

  • Dissolution: Place the crude 5-CVA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

    • Scientific Rationale: Using the absolute minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of the product dissolved even after cooling, leading to poor recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a chilled ethanol/water mixture or just ice-cold water) to wash away any soluble impurities adhering to the crystal surfaces. Dry the purified product.

Section 4: Summary and Method Comparison

Table 2: Comparison of Purification Techniques for 5-CVA

TechniquePrimary Use CaseAdvantagesDisadvantages
Recrystallization Removing small amounts of impurities with different solubility profiles. Polishing step.Simple setup; can yield very high purity material; effective for removing colored impurities (with charcoal).Can have lower yields; finding a suitable solvent can be time-consuming; less effective for grossly impure samples.
Acid-Base Extraction Removing neutral, basic, or less-acidic impurities from the acidic product.High capacity; excellent for separating compounds by functional group; can handle very crude mixtures.Requires use of multiple solvents and reagents; potential for emulsions to form; product must be precipitated and isolated from an aqueous phase.
Chromatography Achieving the highest possible purity; separating structurally similar compounds.Very high resolution; adaptable to different scales (prep-TLC, flash, HPLC).More complex and time-consuming; requires larger volumes of solvent; can be costly.

References

  • Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. PubMed. Available at: [Link]

  • Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid. ResearchGate. Available at: [Link]

  • Recrystallization. University of California, Davis. Available at: [Link]

  • Acid and Base Extraction. McMaster University Engineering. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. Canadian Science Publishing. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Royal Society of Chemistry. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Vanillin Impurities and Related Compound. Veeprho. Available at: [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry (RSC Publishing). Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Vanillic Acid-impurities. Pharmaffiliates. Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.Google Patents.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Vanillic acid. Organic Syntheses. Available at: [Link]

  • Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. ResearchGate. Available at: [Link]

  • Vanillin. Wikipedia. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Carleton University. Available at: [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Biocatalytic Synthesis of Vanillin. National Institutes of Health. Available at: [Link]

  • Solubility of lignin and acetylated lignin in organic solvents. BioResources. Available at: [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Table of Acids with Ka and pKa Values. California State University, Dominguez Hills. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Carboxyvanillic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main established synthetic routes for this compound:

  • Carboxylation of Vanillic Acid: This route involves the direct addition of a second carboxyl group to the aromatic ring of vanillic acid. This is typically achieved through a Kolbe-Schmitt reaction or a similar carboxylation method.[1][2][3]

  • Oxidation of 5-Formylvanillin: This two-step approach first involves the formylation of vanillic acid to produce 5-formylvanillin, which is then oxidized to this compound.[4]

Q2: What are the most common impurities I should expect in my this compound synthesis?

A2: The impurities largely depend on the synthetic route chosen:

  • From Carboxylation of Vanillic Acid:

    • Unreacted Vanillic Acid: Incomplete reaction is a common source of this impurity.

    • Isomeric Carboxylation Products: The Kolbe-Schmitt reaction can yield different isomers depending on the reaction conditions. For vanillic acid, besides the desired 5-carboxy product, other isomers like 2-carboxyvanillic acid or 6-carboxyvanillic acid could potentially form.[1][5][6]

  • From Oxidation of 5-Formylvanillin:

    • Unreacted 5-Formylvanillin: If the oxidation is not complete, the starting aldehyde will remain as an impurity.

    • Impurities from the Formylation Step: The synthesis of 5-formylvanillin can introduce its own set of impurities that may carry over. For example, if a Reimer-Tiemann formylation is used, ortho-formylated byproducts could be present.[7][8]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product and any impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile is a common setup. Detection is typically done with a UV detector.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confident identification of unknown impurities based on their mass-to-charge ratio.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. Comparing the spectra of your product with known spectra of this compound and potential impurities can confirm its identity and purity.[12][13][14][15]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, depending on your synthetic route.

For the Carboxylation of Vanillic Acid (Kolbe-Schmitt Reaction):

  • Cause: The Kolbe-Schmitt reaction is notoriously sensitive to reaction conditions. High temperatures and pressures are often required, and achieving optimal conditions can be challenging, leading to incomplete conversion.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water can significantly reduce the yield. Thoroughly dry your starting materials and solvents.

    • Optimize Temperature and Pressure: The carboxylation of phenoxides is an equilibrium-driven process. Experiment with a range of temperatures (typically 120-150°C) and CO₂ pressures (up to 100 atm) to find the optimal conditions for your specific setup.[2]

    • Choice of Base: The nature of the cation can influence the regioselectivity and yield. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-product.[1][2] For vanillic acid, where the desired carboxylation is at the 5-position (ortho to the hydroxyl and meta to the existing carboxyl group), careful selection and control of the base are crucial.

For the Oxidation of 5-Formylvanillin:

  • Cause: While the oxidation of the aldehyde to a carboxylic acid is generally efficient, incomplete reaction can still occur due to a weak oxidizing agent or insufficient reaction time.

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Silver oxide (Ag₂O) is a mild and effective oxidizing agent for this transformation. Ensure you are using a high-quality reagent.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting aldehyde spot will indicate the completion of the reaction.

    • Stoichiometry of the Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent to drive the reaction to completion.

Issue 2: Presence of Isomeric Impurities

Q: My final product is contaminated with an isomeric dicarboxylic acid that is difficult to separate. How can I minimize its formation?

A: This is a common issue in the Kolbe-Schmitt carboxylation of substituted phenols.

  • Cause: The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors, including the cation, solvent, and temperature. The incoming carboxyl group can add to different positions on the aromatic ring, leading to isomeric products.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can have a significant impact on regioselectivity. For instance, in a homogeneous Kolbe-Schmitt reaction, DMSO tends to favor para-carboxylation, while DMF can be less selective but may offer higher overall yields.[1]

    • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic product distribution. It is advisable to conduct small-scale experiments at different temperatures to determine the optimal condition for maximizing the desired isomer.

    • Purification Strategy: If isomeric impurities are still present, careful recrystallization is often the most effective method for purification. You may need to screen different solvent systems to find one that provides good separation. A mixture of ethanol and water is a good starting point.[4][16][17]

Issue 3: Unreacted Starting Material in the Final Product

Q: My purified this compound still contains a significant amount of either vanillic acid or 5-formylvanillin. How can I improve the conversion and purification?

A: The presence of unreacted starting material points to an incomplete reaction or inefficient purification.

  • Cause:

    • Incomplete Reaction: As discussed in "Issue 1," suboptimal reaction conditions can lead to incomplete conversion.

    • Inefficient Purification: If the starting material and product have similar solubilities, simple recrystallization may not be sufficient for complete separation.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield to ensure your reaction is going to completion.

    • Improve Purification:

      • Recrystallization: For removing unreacted vanillic acid or 5-formylvanillin, a carefully executed recrystallization is key. Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to promote the formation of pure crystals of this compound.

      • Acid-Base Extraction (for removing 5-formylvanillin): If your product from the oxidation route is contaminated with the starting aldehyde, you can exploit the acidic nature of your dicarboxylic acid product. Dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its sodium salt, leaving the less acidic 5-formylvanillin in the organic layer. The aqueous layer can then be acidified to precipitate the pure this compound.

Experimental Protocol: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound containing unreacted vanillic acid and isomeric impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 1:1 ethanol/water mixture and heat the solution to boiling while stirring.

  • Continue adding small portions of the hot solvent mixture until all the solid has just dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Expected Results:

The recrystallization should significantly improve the purity of the this compound. The effectiveness of the purification can be assessed by HPLC analysis.

Sample This compound (Area %) Vanillic Acid (Area %) Isomeric Impurity (Area %)
Crude Product85.28.56.3
After Recrystallization99.50.30.2

Visualizing the Synthetic Pathways and Impurity Formation

Synthesis of this compound via Kolbe-Schmitt Carboxylation

kolbe_schmitt vanillic_acid Vanillic Acid naoh 1. NaOH, CO₂ (High T, P) product This compound (Desired Product) naoh->product Complete Reaction impurity1 Unreacted Vanillic Acid naoh->impurity1 Incomplete Reaction impurity2 Isomeric Carboxylation Products naoh->impurity2 Side Reaction (Poor Regioselectivity) h3o 2. H₃O⁺ oxidation_pathway cluster_formylation Step 1: Formylation cluster_oxidation Step 2: Oxidation vanillic_acid Vanillic Acid formylation Formylation (e.g., Duff Reaction) formylvanillin 5-Formylvanillin formylation->formylvanillin oxidation Oxidation (e.g., Ag₂O) impurity2 Carry-over Impurities from Formylation product This compound (Desired Product) oxidation->product Complete Oxidation impurity1 Unreacted 5-Formylvanillin oxidation->impurity1 Incomplete Oxidation

Caption: Two-step synthesis of this compound and potential impurities.

References

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Department: Chromatography Applications Support Subject: 5-Carboxyvanillic Acid (5-CVA) Peak Symmetry Optimization Last Updated: 2025-05-20[1]

Executive Summary

This compound (5-CVA) presents a unique chromatographic challenge due to its dual-acidic nature . Unlike Vanillic acid, 5-CVA possesses a second carboxylic acid group at the C5 position, significantly increasing its polarity and altering its dissociation constants (pKa).

Peak tailing for this analyte is rarely a simple hardware failure; it is almost always a chemical equilibrium issue . This guide moves beyond generic advice to address the specific ionization and chelation behaviors of 5-CVA.

Part 1: The Diagnostic Framework (FAQs)

Q1: I am using a standard C18 column with a pH 3.0 phosphate buffer. Why is my peak tailing or splitting?

The Root Cause: You are likely operating directly inside the "pKa Danger Zone."

The Science: 5-CVA has three ionizable protons: two carboxyl groups and one phenolic hydroxyl.

  • Estimated pKa1 (Carboxyl 1): ~3.0 – 3.5 (Lower than Vanillic acid due to electron-withdrawing effects).[1]

  • Estimated pKa2 (Carboxyl 2): ~4.5.[1]

  • Estimated pKa3 (Phenol): ~9.0.[1]

At pH 3.0, the first carboxyl group is partially dissociated (approx. 50% ionized, 50% neutral).[1] The neutral species interacts strongly with the C18 stationary phase, while the ionized species elutes faster. This rapid exchange between forms during the run causes peak broadening, tailing, and even peak splitting .

The Fix: Apply the "Rule of 2" . You must be 2 pH units away from the pKa.[2]

  • Target pH: < 2.0 (To suppress ionization completely).

  • Action: Switch to 0.1% Trifluoroacetic Acid (TFA) or high-molarity Phosphate buffer at pH 2.0.[1]

Q2: I lowered the pH, but the tail persists. Could it be the column?

The Root Cause: Secondary Silanol Interactions or Metal Chelation.

The Science:

  • Silanols: Even at low pH, accessible silanols (Si-OH) on the silica surface can hydrogen bond with the phenolic hydroxyl and carboxyl groups of 5-CVA.

  • Chelation: The ortho arrangement of the methoxy and hydroxyl groups (vanilloid moiety) creates a binding site for trace metals (Iron/Nickel) leached from stainless steel frits.[1]

The Fix:

  • Column Choice: Switch to an End-capped C18 column or a Polar-Embedded group (e.g., Amide-C18).[1] The polar group shields the silanols.

  • System Passivation: If you suspect metal contamination (older LC systems), flush the system with 6N Nitric Acid (remove column first!) or add 0.1 mM EDTA to the mobile phase as a chelating agent.[1]

Q3: My peak looks perfect in the standard, but tails in the real sample. Why?

The Root Cause: Solvent Mismatch (The "Strong Solvent Effect").[1]

The Science: If you dissolve 5-CVA in 100% Methanol or Acetonitrile to ensure solubility, but your initial gradient is 95% Water, the analyte travels faster than the mobile phase at the head of the column. This causes band broadening before the separation even begins.

The Fix:

  • Dilution: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).[1]

  • Injection Volume: Reduce injection volume to < 10 µL.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol A: The pH Suppression Test (Self-Validating)

Goal: Determine if ionization is the cause of tailing.

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Run Standard: Inject 5-CVA. Record Tailing Factor (Tf).[1][3][4]

  • Modify Mobile Phase A: Add TFA to reach 0.1% concentration (pH ~2.0).

  • Run Standard: Inject 5-CVA.

  • Validation:

    • If Tf improves (gets closer to 1.0), the issue was ionization . Keep pH < 2.0.[2]

    • If Tf is unchanged, the issue is secondary interactions (Proceed to Protocol B).

Protocol B: The Silanol/Chelation Check

Goal: Determine if the column chemistry is fighting the analyte.

  • Add Modifier: Add 10 mM Ammonium Acetate to the mobile phase (competes for silanol sites) OR add 0.05% Triethylamine (TEA) if using a pH-stable column.[1]

  • Run Standard: Compare Tf to the original run.

  • Validation:

    • If Tf improves significantly, your column has active silanols .

    • Permanent Fix: Switch to a "High Purity" or "Hybrid Particle" (e.g., BEH, XBridge) column which lacks acidic silanols.[1]

Part 3: Data Summary & Visualization

Table 1: Mobile Phase Additive Effects on 5-CVA
AdditiveApprox pHMechanismRecommended For
0.1% Formic Acid 2.7Moderate suppressionLC-MS applications (Volatile)
0.1% TFA 2.0Strong suppression + Ion PairingHPLC UV (Best Peak Shape)
10mM Phosphate 2.1Strong buffering capacityHPLC UV (Robustness)
Ammonium Acetate 4-5NOT RECOMMENDED Will cause ionization/tailing
Troubleshooting Logic Tree

G Start START: 5-CVA Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Action_Lower_pH Action: Lower pH to 2.0 (Use TFA or Phosphate) Is_pH_Low->Action_Lower_pH No (pH > 2.5) Check_Solvent Check Injection Solvent Is_pH_Low->Check_Solvent Yes Action_Lower_pH->Check_Solvent Is_Solvent_Strong Is Solvent > 50% Organic? Check_Solvent->Is_Solvent_Strong Action_Dilute Action: Dilute Sample in Initial Mobile Phase Is_Solvent_Strong->Action_Dilute Yes Check_Column Check Column Type Is_Solvent_Strong->Check_Column No Action_Dilute->Check_Column Is_Column_Endcapped Is Column End-capped? Check_Column->Is_Column_Endcapped Action_Change_Col Action: Switch to Polar-Embedded / Hybrid Column Is_Column_Endcapped->Action_Change_Col No Check_Metal Suspect Metal Chelation? Is_Column_Endcapped->Check_Metal Yes Success Peak Shape Optimized (Tf < 1.2) Action_Change_Col->Success Action_Passivate Action: Passivate System or Add EDTA Check_Metal->Action_Passivate Action_Passivate->Success

Caption: Decision matrix for isolating the root cause of 5-CVA peak asymmetry, prioritizing pH control and solvent effects.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. Retrieved from 3[1]

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from 5[1]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Remediation. Retrieved from 6[1]

  • LCGC International. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from 4[1]

  • ResearchGate. (2013).[1] How can I prevent peak tailing in HPLC? (Discussion on acidic analytes). Retrieved from 2[1]

Sources

Technical Support Center: 5-Carboxyvanillic Acid (5-CVA) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Carboxyvanillic acid (5-CVA), also known as 4-hydroxy-5-methoxyisophthalic acid, is a critical dicarboxylic acid metabolite derived from the catabolism of anthocyanins (specifically cyanidin-3-glucoside) and lignin-related biphenyls.

Unlike its precursor Vanillic Acid, 5-CVA possesses a second carboxyl group at the C5 position.[1] This structural modification significantly alters its solubility profile, pKa, and susceptibility to specific degradation pathways. This guide addresses the unique challenges of maintaining 5-CVA stability in experimental solutions, focusing on preventing oxidative degradation, decarboxylation, and solubility-driven precipitation.

Module 1: Solubility & Stock Preparation

The Core Challenge: 5-CVA is a dicarboxylic acid with a phenolic hydroxyl group. It exhibits poor solubility in acidic aqueous media (where it is fully protonated) but is prone to oxidation in alkaline media.

Recommended Solvents
SolventSolubility RatingApplication Notes
DMSO (Anhydrous) High (Recommended)Best for long-term stock storage at -20°C. Prevents hydrolysis and minimizes oxidation.
Methanol HighGood for intermediate dilutions. Evaporates easily; ensure tight sealing.
Water (pH < 3) Very Low Risk of Precipitation. The molecule is non-ionized and hydrophobic.
Water (pH > 7) Moderate to HighSoluble as a salt (dicarboxylate), but high risk of oxidation (browning).
Preparation Protocol: The "Sandwich" Method

To balance solubility with stability, use this specific dissolution protocol:

  • Primary Solubilization: Dissolve the solid 5-CVA powder in 100% DMSO to achieve a concentration of 10–50 mM. Vortex until clear.

  • Secondary Dilution (Working Solution):

    • For Cell Culture: Dilute the DMSO stock into media immediately before use. Keep DMSO final concentration <0.5% to avoid cytotoxicity.

    • For HPLC/LC-MS: Dilute into water containing 0.1% Formic Acid .

    • Critical Note: If you dilute into neutral water, the local pH drop from the acid itself may cause micro-precipitation. Always dilute into a pre-acidified or buffered carrier if maintaining low pH, or a basic buffer if high solubility is required (and oxidation is controlled).

Visualizing the Solubility Logic

SolubilityLogic Start Solid 5-CVA SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Recommended Water Aqueous Buffer SolventChoice->Water Not Recommended StableStock Stable Stock Solution (-20°C, Dark) DMSO->StableStock Precipitation PRECIPITATION RISK (Protonated form is insoluble) Water->Precipitation pH < 4 Oxidation OXIDATION RISK (Phenolate anion reacts with O2) Water->Oxidation pH > 7.5 Working Solution Working Solution StableStock->Working Solution Dilute 1:1000 into Mobile Phase or Media

Caption: Decision tree for solubilizing 5-CVA. DMSO is the requisite primary solvent to avoid the dual risks of precipitation (acidic water) and oxidation (basic water).

Module 2: Stability & Degradation Mechanisms

The Core Challenge: 5-CVA is chemically dynamic. It can degrade via two distinct pathways depending on the environment: oxidative coupling (chemical) or decarboxylation (biological/enzymatic).

Oxidative Instability (Chemical)

Like all phenolics, the hydroxyl group at C4 is susceptible to oxidation, forming quinones which then polymerize (turning the solution brown).

  • Trigger: High pH (>7.5), presence of transition metals (Fe, Cu), and light.

  • Prevention: Maintain stock solutions in amber vials. If working at neutral pH, add an antioxidant like Ascorbic Acid (1 mM) or EDTA to chelate metals.

Decarboxylation (Biological/Enzymatic)

In biological matrices (e.g., fecal fermentation models, non-sterile plasma), 5-CVA is a substrate for the enzyme 5-carboxyvanillate decarboxylase (LigW) .[2]

  • Mechanism: LigW catalyzes the non-oxidative decarboxylation of 5-CVA to Vanillic Acid .[2]

  • Symptom: In LC-MS, you will see the 5-CVA peak vanish and a Vanillic Acid peak appear (m/z transition).

  • Prevention: Ensure sterility of buffers. If analyzing biological samples, use enzyme inhibitors or immediate freezing.

Degradation Pathway Diagram

DegradationPath cluster_conditions Stability Factors CVA This compound (5-CVA) Quinone Ortho-Quinones (Brown Precipitate) CVA->Quinone Oxidation (High pH, Light, O2) Vanillic Vanillic Acid (m/z change) CVA->Vanillic Decarboxylation (LigW Enzyme / Heat) Factors 1. Keep pH < 6 2. Protect from Light 3. Sterile Filter

Caption: The two primary degradation routes for 5-CVA. Chemical oxidation leads to polymerization, while enzymatic activity (or extreme heat) leads to conversion to Vanillic Acid.

Module 3: Analytical Troubleshooting (HPLC & LC-MS)

The Core Challenge: 5-CVA is highly polar due to the two carboxyl groups. It often elutes near the void volume in Reverse Phase (RP) chromatography if the pH is not controlled.

Method Parameters
  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of aromatics).

  • Mobile Phase A: Water + 0.1% Formic Acid (Must be acidic to protonate carboxyls).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection:

    • UV: 260 nm / 290 nm.

    • MS (ESI-): Negative mode is preferred for carboxylic acids. Look for [M-H]⁻.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Splitting / Fronting Solvent MismatchThe sample solvent (100% DMSO) is too strong. Dilute sample 1:10 with Mobile Phase A before injection.
Early Elution (Void Volume) pH too highEnsure Mobile Phase A has pH < 3.0. At neutral pH, 5-CVA is a dianion and will not retain on C18.
"Ghost Peak" at later time DecarboxylationCheck for Vanillic Acid . If present, your sample has degraded. Verify storage temperature and sterility.
Signal Loss (MS) Ion SuppressionCo-eluting salts. Divert flow to waste for the first 1 minute.

Frequently Asked Questions (FAQs)

Q1: Can I store 5-CVA in aqueous buffer at 4°C? A: Not recommended for periods >24 hours. Even at 4°C, aqueous solutions are prone to slow oxidation and hydrolysis. Store as a 10 mM stock in anhydrous DMSO at -20°C. This is stable for >6 months.

Q2: I see a color change from clear to slight yellow/brown. Is the standard still valid? A: No. Color change indicates the formation of quinones and polymerization products. This changes the effective concentration of the monomer. Discard and prepare fresh stock.

Q3: Why does 5-CVA precipitate when I add it to my cell culture media? A: This is likely a "crash-out" event. If you add a high-concentration DMSO stock directly to aqueous media, the local solubility limit is exceeded instantly. Technique: Vortex the media rapidly while slowly adding the DMSO stock to ensure rapid dispersion.

Q4: Is 5-CVA the same as Vanillic Acid? A: No. 5-CVA has an additional carboxyl group at position 5.[1] This makes it more polar and more acidic than Vanillic Acid. They have different retention times and biological activities.

References

  • Chemical Identity & Class: this compound (HMDB0029340). Human Metabolome Database. Available at: [Link]

  • Enzymatic Degradation: Peng, X., et al. (2002). Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. Journal of Bacteriology. Available at: [Link]

  • Anthocyanin Metabolism: Czank, C., et al. (2013). Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a 13C-tracer study. The American Journal of Clinical Nutrition. Available at: [Link]

  • General Phenolic Stability: Friedman, M. (1997). Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. Journal of Agricultural and Food Chemistry. (Context on phenolic oxidation). Available at: [Link]

Sources

Technical Guide: Degradation & Analysis of 5-Carboxyvanillic Acid (5-CVA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Architecture

5-Carboxyvanillic acid (5-CVA) is a pivotal intermediate in the bacterial catabolism of lignin-derived biphenyls, specifically generated from the cleavage of 5,5'-dehydrodivanillate (DDVA).[1][2][3] In the model organism Sphingomonas paucimobilis SYK-6, 5-CVA represents a "funneling" node where heterogeneous lignin fragments converge before entering the central protocatechuate (PCA) pathway.

For researchers engineering lignin-to-chemical pathways, 5-CVA is often a bottleneck. Its degradation requires a specialized non-oxidative decarboxylation step catalyzed by LigW .[2][3][4] Failure at this node leads to the accumulation of 5-CVA, which arrests cell growth and lowers product titers.

The Biological Circuit

The following diagram illustrates the critical enzymatic steps surrounding 5-CVA. Note the transition from non-oxidative steps (LigW) to cofactor-heavy steps (LigM).

CVA_Pathway DDVA 5,5'-Dehydrodivanillate (DDVA) CVA 5-Carboxyvanillate (5-CVA) DDVA->CVA Upstream Processing VAN Vanillate (Vanillic Acid) CVA->VAN Decarboxylation PCA Protocatechuate (PCA) VAN->PCA Demethylation RingCleavage Ring Cleavage (TCA Cycle Entry) PCA->RingCleavage 4,5-Cleavage LigX LigX (O-demethylase) LigW LigW (Decarboxylase) [Mn2+ Required] LigW->CVA LigM LigM (O-demethylase) [THF Required] LigM->VAN LigAB LigAB (Dioxygenase) LigAB->PCA

Figure 1: The 5-CVA catabolic node in Sphingomonas paucimobilis SYK-6.[1][2][3][4][5][6] Red arrow indicates the critical decarboxylation step.

Critical Control Point: Decarboxylation (LigW)[2][3]

The conversion of 5-CVA to vanillate is catalyzed by 5-carboxyvanillate decarboxylase (LigW) .[1][2][3][4][5] Unlike oxidative decarboxylases, LigW is a member of the amidohydrolase superfamily and proceeds via a non-oxidative mechanism.[4]

Mechanism & Requirements[4][7][8][9]
  • Enzyme: LigW (or isozyme LigW2).

  • Cofactor: Manganese (Mn²⁺) .[5] This is non-negotiable. The enzyme requires a divalent metal ion for catalytic activity, with Mn²⁺ providing the highest turnover (

    
     depending on the strain) [1, 2].[5]
    
  • Oxygen Sensitivity: The reaction itself is anaerobic (non-oxidative). However, LigW is not strictly O₂-sensitive, but it does not require O₂.

Troubleshooting Guide: LigW Stalling

Symptom: High accumulation of 5-CVA; little to no Vanillate detected.

Potential Root CauseDiagnostic QuestionCorrective Action
Metal Ion Deficiency Did you add MnCl₂ to the lysis buffer or culture media?Add 0.5 – 1.0 mM MnCl₂. EDTA in buffers will strip the metal and inactivate LigW. Use EGTA if chelating is necessary, or avoid chelators entirely during purification.
Substrate Inhibition Is the initial 5-CVA concentration > 5 mM?Dilute substrate. High concentrations of aromatic acids can acidify the cytoplasm or inhibit the enzyme via product mimicry.
pH Mismatch Is the reaction pH below 6.5?Adjust to pH 7.5 – 8.0. LigW activity drops sharply at acidic pH.

Critical Control Point: Demethylation (LigM)

Once 5-CVA is converted to vanillate, the next step is demethylation to protocatechuate (PCA) by LigM . This is a frequent "silent killer" in pathway engineering.

Mechanism & Requirements[4][7][8][9]
  • Enzyme: LigM (Vanillate/3-O-methylgallate O-demethylase).[7]

  • Cofactor: Tetrahydrofolate (H₄folate / THF) .

  • Dependency: LigM transfers the methyl group from vanillate to THF [3].

Troubleshooting Guide: Vanillate Accumulation

Symptom: 5-CVA disappears, but Vanillate accumulates; no PCA formed.

Potential Root CauseDiagnostic QuestionCorrective Action
Folate Depletion Is the host strain (e.g., E. coli) folate-limited?Supplement precursors. Add p-aminobenzoic acid (pABA) to the media or overexpress folate biosynthesis genes (fol operon).
C1 Metabolism Drag Is the cell growing rapidly?Slow growth. Rapid growth consumes THF for nucleotide synthesis, leaving little for LigM. Lower temperature (20°C) to balance metabolic load.

Analytical Validation: HPLC Protocol

Quantifying 5-CVA requires separating two highly similar aromatic acids (5-CVA and Vanillic Acid). A standard C18 Reverse-Phase method is recommended.

Method Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm.

  • Temperature: 30°C.

  • Detection: UV @ 269 nm (primary) and 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.[8]

Mobile Phase & Gradient[12]
  • Solvent A: Water + 0.1% Formic Acid (or 0.2% Acetic Acid). Acidification is critical to suppress ionization of carboxyl groups and increase retention.

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent B
0.0955
15.06040
18.0595
20.0955
Expected Elution Profile

Because 5-CVA possesses two carboxyl groups compared to Vanillic Acid's one, it is significantly more polar.

  • This compound: ~6–8 min (Elutes first).

  • Vanillic Acid: ~12–14 min (Elutes second).

  • Vanillin (if present): ~18–20 min (Elutes last).

Note: Retention times vary by column age and specific buffer pH.

Decision Tree for Experimental Failure

Use this logic flow to diagnose pathway failures in whole-cell biocatalysis experiments.

Troubleshooting Start Start: Low PCA Yield CheckCVA Is 5-CVA accumulating? Start->CheckCVA CheckVan Is Vanillate accumulating? CheckCVA->CheckVan No LigW_Issue LigW Failure CheckCVA->LigW_Issue Yes LigM_Issue LigM Failure CheckVan->LigM_Issue Yes LigAB_Issue LigAB Failure CheckVan->LigAB_Issue No (Both low) Sol_Mn Action: Add Mn2+ Check pH > 7.0 LigW_Issue->Sol_Mn Sol_THF Action: Check Folate Add pABA LigM_Issue->Sol_THF Sol_O2 Action: Increase Aeration (LigAB requires O2) LigAB_Issue->Sol_O2

Figure 2: Diagnostic logic for identifying metabolic bottlenecks in the 5-CVA pathway.

References

  • Peng, X., et al. (2005). "A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Link

  • Vladimirova, A., et al. (2015). "Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase." Journal of the American Chemical Society. Link

  • Abe, T., et al. (2005). "A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link

  • Masai, E., et al. (2007). "Genetic and Biochemical Investigations on Bacterial Catabolic Pathways for Lignin-Derived Aromatic Compounds." Bioscience, Biotechnology, and Biochemistry. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Carboxyvanillic Acid Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 5-carboxyvanillic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this promising bio-based monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing polyesters from this compound. Our approach is rooted in fundamental principles of polymer chemistry, providing not just solutions, but also the scientific reasoning behind them.

Introduction to this compound Polymerization

This compound is a trifunctional aromatic monomer, possessing a hydroxyl group and two carboxylic acid groups. This unique structure presents both opportunities and challenges for polyester synthesis. While its aromatic nature can impart desirable thermal and mechanical properties to the resulting polymer, the presence of a second carboxylic acid group introduces the risk of cross-linking and gel formation, which can be detrimental to achieving a processable linear polymer. This guide will help you control the polymerization process to achieve your desired material properties.

Frequently Asked Questions (FAQs)

Monomer Purity and Preparation

Q1: How critical is the purity of this compound for successful polymerization?

A1: Monomer purity is paramount in step-growth polymerization. Impurities can act as chain terminators, leading to low molecular weight polymers, or they can cause undesirable side reactions that may lead to discoloration and inconsistent material properties. It is highly recommended to use this compound of the highest possible purity. Recrystallization from a suitable solvent is a common and effective purification method.

Q2: Should I protect one of the carboxylic acid groups before polymerization?

A2: Protecting one of the two carboxylic acid groups is a viable strategy to prevent cross-linking and ensure the formation of a linear polyester. This can be achieved by converting one of the carboxylic acid groups into an ester, for example, a methyl or benzyl ester.[1] This protected monomer can then be polymerized through the reaction of the hydroxyl group and the remaining free carboxylic acid. The protecting group can be removed post-polymerization if the free carboxylic acid functionality is desired in the final polymer.

Q3: Is it necessary to convert the hydroxyl group to an acetate derivative before polymerization?

A3: Yes, this is a highly recommended practice, especially for melt polymerization. Aromatic hydroxy acids can be prone to side reactions like decarboxylation at elevated temperatures.[2] Acetylating the phenolic hydroxyl group to form an acetoxy derivative enhances the monomer's thermal stability and promotes a more controlled esterification reaction with the carboxylic acid groups, releasing acetic acid instead of water as a byproduct.

Reaction Conditions

Q4: What are the typical polymerization methods for aromatic hydroxy acids like this compound?

A4: The most common methods for polymerizing aromatic hydroxy acids are melt polycondensation, solution polycondensation, and solid-state polycondensation (SSP).[2]

  • Melt Polycondensation: This method involves heating the monomer above its melting point in the presence of a catalyst. It is often performed under vacuum to facilitate the removal of byproducts like water or acetic acid, driving the equilibrium towards polymer formation.[3]

  • Solution Polycondensation: The monomer is dissolved in a high-boiling point, inert solvent. This method allows for better temperature control and can help to keep the growing polymer chains in solution, but solvent removal is an additional step.

  • Solid-State Polycondensation (SSP): This is a post-polymerization technique where a low molecular weight prepolymer is heated at a temperature below its melting point but above its glass transition temperature. SSP is used to achieve very high molecular weights.[2]

Q5: What type of catalysts are suitable for the polymerization of this compound?

A5: A range of catalysts can be used for polyesterification. For melt polycondensation, common catalysts include metal salts such as antimony trioxide, germanium dioxide, and titanium-based catalysts.[4] For solution polymerization, acid catalysts like p-toluenesulfonic acid can be effective. The choice of catalyst can influence reaction kinetics, polymer properties, and color. It is crucial to screen different catalysts and concentrations to find the optimal conditions for your specific system.

Q6: What is the optimal temperature range for the polymerization of this compound?

A6: The optimal temperature will depend on the chosen polymerization method.

  • For melt polycondensation , temperatures are typically in the range of 220-280°C.[3] It's important to conduct thermogravimetric analysis (TGA) of your monomer to determine its decomposition temperature and ensure the polymerization is carried out below this point to avoid degradation.

  • For solution polycondensation , the temperature is dictated by the boiling point of the solvent and is generally lower than in melt polymerization. When working with vanillic acid derivatives, it's important to note that decomposition of the vanillic acid units can begin to occur at temperatures above 280°C, which can limit the processing window.[2]

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound and provides systematic approaches to resolve them.

Issue 1: Low Molecular Weight Polymer

Symptoms: The final polymer is brittle, has poor mechanical properties, and analysis by techniques like Gel Permeation Chromatography (GPC) or viscometry indicates a low degree of polymerization.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Monomer Impurities Impurities with a single functional group can act as chain terminators, capping the growing polymer chains and preventing further growth.1. Verify Monomer Purity: Use techniques like NMR, HPLC, and melting point analysis to confirm the purity of your this compound. 2. Purify the Monomer: If impurities are detected, purify the monomer by recrystallization or other appropriate methods.
Incomplete Reaction The polymerization reaction has not proceeded to a high enough conversion. Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight.1. Increase Reaction Time: Extend the duration of the polymerization to allow for more complete reaction. 2. Increase Temperature: Cautiously increase the reaction temperature to enhance the reaction rate, but stay below the decomposition temperature of the monomer and polymer.[3] 3. Improve Mixing: Ensure efficient stirring, especially in melt polymerization, to facilitate the interaction of reactive end groups as the viscosity of the reaction mixture increases.
Inefficient Removal of Byproducts The esterification reaction is an equilibrium process. The presence of byproducts (e.g., water or acetic acid) will shift the equilibrium back towards the reactants, limiting the molecular weight.[5]1. Apply High Vacuum: In melt or solid-state polymerization, use a high vacuum system to effectively remove volatile byproducts. 2. Use an Inert Gas Spurge: In solution polymerization, bubbling an inert gas like nitrogen through the reaction mixture can help to carry away volatile byproducts.
Incorrect Stoichiometry (if using a co-monomer) While this compound can self-polymerize, if a co-monomer is used, a precise 1:1 stoichiometric balance of reactive functional groups is crucial. Any deviation will limit the molecular weight.1. Accurate Measurement: Use high-precision balances to weigh your monomers. 2. Account for Purity: Adjust the masses of the monomers based on their purity to ensure a true 1:1 molar ratio of reactive groups.
Issue 2: Polymer Discoloration (Yellowing or Darkening)

Symptoms: The resulting polymer has an undesirable yellow or dark color.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Thermal Degradation High reaction temperatures can cause the thermal degradation of the monomer or the polymer backbone, leading to the formation of colored byproducts. Phenolic compounds are particularly susceptible to oxidation at elevated temperatures.[6][7]1. Lower Reaction Temperature: Reduce the polymerization temperature to the minimum required for a reasonable reaction rate. 2. Reduce Reaction Time: Minimize the time the polymer is exposed to high temperatures. 3. Use an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.[8]
Oxidation The phenolic hydroxyl group can be oxidized, leading to the formation of quinone-type structures which are highly colored.[6][7]1. Maintain an Inert Atmosphere: Strictly exclude oxygen from the reaction system. 2. Add Antioxidants: Consider adding a small amount of a high-temperature antioxidant to the reaction mixture.
Catalyst-Induced Discoloration Some catalysts, particularly certain metal-based catalysts, can cause discoloration at high temperatures.1. Screen Catalysts: Test different types of catalysts to identify one that minimizes discoloration. 2. Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst.
Issue 3: Gel Formation (Cross-linking)

Symptoms: The reaction mixture becomes an insoluble and infusible gel, making it impossible to process.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Reaction of the Second Carboxylic Acid Group This compound is a trifunctional monomer (one hydroxyl and two carboxyl groups). If both carboxyl groups react with the hydroxyl groups of other monomers, a cross-linked network will form, leading to gelation.[9]1. Selective Monomer Protection: Protect one of the carboxylic acid groups before polymerization to ensure linear chain growth. 2. Control Reaction Conditions: Carefully control the reaction temperature and time. At lower temperatures and shorter reaction times, the reactivity difference between the two carboxylic acid groups (if any) might be exploited to favor linear polymerization. 3. Use a Monofunctional Chain Stopper: Adding a small amount of a monofunctional compound (e.g., benzoic acid or phenol) can help to control the molecular weight and prevent the onset of gelation.[9]
Side Reactions at High Temperatures At very high temperatures, other side reactions that can lead to branching and cross-linking may occur.1. Lower the Reaction Temperature: Operate at the lowest feasible temperature. 2. Monitor Viscosity: Closely monitor the viscosity of the reaction mixture. A sudden and rapid increase in viscosity is an indication of impending gelation.

Experimental Protocols & Visualizations

Protocol 1: Melt Polycondensation of Acetylated this compound

This protocol outlines a general procedure for the melt polycondensation of this compound, assuming the phenolic hydroxyl group has been acetylated.

Step-by-Step Methodology:

  • Monomer Preparation: Acetylate the phenolic hydroxyl group of this compound using acetic anhydride. Purify the resulting acetoxy-dicarboxylic acid monomer by recrystallization.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Charging the Reactor: Charge the reactor with the purified monomer and the chosen catalyst (e.g., antimony trioxide, 0.05 mol%).

  • Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Esterification Stage: Heat the reactor to a temperature of 190-220°C under a slow stream of nitrogen. The byproduct, acetic acid, will begin to distill off. Continue this stage for 1-2 hours or until the majority of the acetic acid has been removed.

  • Polycondensation Stage: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the melt will increase significantly during this stage. Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery: Stop the reaction by removing the heat and breaking the vacuum with nitrogen. The polymer can be extruded from the reactor or allowed to cool and then mechanically removed.

Diagram: Polymerization Workflow

polymerization_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_post Post-Polymerization monomer This compound acetylation Acetylation monomer->acetylation purification Purification acetylation->purification reactor Charge Reactor purification->reactor esterification Esterification Stage (N2 atmosphere) reactor->esterification polycondensation Polycondensation Stage (Vacuum) esterification->polycondensation recovery Polymer Recovery polycondensation->recovery characterization Characterization (GPC, DSC, TGA, NMR) recovery->characterization

Caption: A typical workflow for the synthesis of polyesters from this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Aromatic Polyester Synthesis
ParameterMelt PolycondensationSolution Polycondensation
Temperature 220 - 280 °C180 - 250 °C (solvent dependent)
Pressure < 1 mmHg (high vacuum)Atmospheric (with N2 purge)
Catalyst Antimony, Germanium, or Titanium compoundsp-Toluenesulfonic acid, Tin salts
Reaction Time 3 - 6 hours4 - 24 hours
Byproduct Removal Vacuum distillationInert gas sparging, Azeotropic distillation

Logical Relationships

Diagram: Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw cluster_purity Purity Issues cluster_conversion Incomplete Reaction cluster_byproduct Byproduct Removal start Low Molecular Weight Polymer check_purity Check Monomer Purity start->check_purity check_conversion Evaluate Reaction Conversion start->check_conversion check_byproduct_removal Assess Byproduct Removal Efficiency start->check_byproduct_removal purify Purify Monomer check_purity->purify increase_time Increase Reaction Time check_conversion->increase_time increase_temp Increase Temperature check_conversion->increase_temp improve_stirring Improve Stirring check_conversion->improve_stirring improve_vacuum Improve Vacuum check_byproduct_removal->improve_vacuum use_n2_purge Use N2 Purge check_byproduct_removal->use_n2_purge

Caption: A decision tree for troubleshooting low molecular weight in this compound polymerization.

References

  • U.S. Patent 4,393,191, "Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids," issued July 12, 1983.
  • Comesaña-Gándara, B. (2018). How can we control the polycondensation (step growth) polymerization? ResearchGate. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 16(11), 1489. [Link]

  • Hubner, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. [Link]

  • Chemistry LibreTexts. (2021, May 22). 21.9: Polyamides and Polyesters - Step-Growth Polymers. [Link]

  • Srinivas, K. V. N. S., Mahender, I., & Das, B. (2003). Silica chloride is an efficient catalyst for esterification of carboxylic acids with alcohols as well as for transesterification of esters by both alcoholysis and acidolysis. Synthesis, 2003(16), 2479-2482. [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. [Link]

  • Sivakumar, P., & Sankar, V. (2009). A Simple and Efficient Selective Esterification of Aliphatic Carboxylic Acids in the Presence of Aromatic Carboxylic Acids. E-Journal of Chemistry, 6(S1), S45-S48. [Link]

  • Pospíšil, J., & Nešpůrek, S. (1997). Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability, 57(3), 279-293. [Link]

  • Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. (2022). Polymer Chemistry. [Link]

  • CLARIANT INTERNATIONAL LTD. (2021). 2021 proceedings. [Link]

  • U.S. Patent 10,472,464, "Process for producing a polyester," issued November 12, 2019.
  • Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. [Link]

  • YouTube. (2025, May 20). What Are The Main Chemical Reactions In Polyester Synthesis? Chemistry For Everyone. [Link]

  • Revise.im. (n.d.). Polymers. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Formylation of Vanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of vanillic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. The introduction of a formyl group onto the vanillic acid scaffold is a critical step in the synthesis of various high-value compounds, including vanillin derivatives and pharmaceutical intermediates. However, the reaction is often plagued by side reactions that can significantly reduce yields and complicate purification.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on chemical principles and field-proven insights. We will explore the causality behind common experimental pitfalls and offer robust solutions to help you optimize your reaction outcomes.

Core Concepts in Vanillic Acid Formylation

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) possesses a highly activated aromatic ring due to the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH3) groups. These groups are powerful ortho, para-directors in electrophilic aromatic substitution reactions.[1] The primary challenge is to selectively introduce a single formyl (-CHO) group at the desired position while avoiding common side reactions such as decarboxylation, polymerization, and di-formylation. The most frequently employed formylation methods for phenolic compounds include the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the formylation of vanillic acid in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of guaiacol (2-methoxyphenol). What is causing this, and how can I prevent it?

A1: Cause Analysis: Decarboxylation

The formation of guaiacol is a clear indicator of decarboxylation, where the carboxylic acid group (-COOH) is lost from the vanillic acid starting material. This is a common side reaction, particularly under harsh thermal or pH conditions.[2][3] The resulting guaiacol can then be formylated itself, leading to a mixture of undesired products. Several microbial and enzymatic pathways are also known to specifically decarboxylate vanillic acid to guaiacol, highlighting the inherent lability of this functional group.[4][5]

Troubleshooting & Mitigation Strategies:

  • Reduce Reaction Temperature: High temperatures provide the activation energy needed for decarboxylation. Operate at the lowest effective temperature that still allows for a reasonable reaction rate.

  • Moderate pH Conditions: Both strongly acidic and strongly basic conditions can promote decarboxylation. If your protocol allows, attempt to buffer the reaction or use milder reagents.

  • Protect the Carboxylic Acid Group: The most robust solution is to protect the carboxylic acid, typically by converting it to an ester (e.g., a methyl or ethyl ester). The ester group is significantly more stable to decarboxylation under most formylation conditions. This adds steps for protection and subsequent deprotection (hydrolysis) but can dramatically improve the yield of the desired product.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a significant amount of the desired product has formed, before decarboxylation becomes prominent.

Q2: I'm observing a significant amount of an intractable, tar-like polymer in my reaction flask. What is the cause and how can I avoid it?

A2: Cause Analysis: Resin Formation

Phenols and their derivatives are notorious for forming phenol-formaldehyde-type resins, especially in the presence of a formaldehyde source (or its equivalent) under either acidic or basic conditions.[6] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[6] The Duff reaction, which uses hexamethylenetetramine (HMTA) as a formaldehyde equivalent, is particularly susceptible to this side reaction.

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Use a molar ratio of the formylating agent to vanillic acid that is as close to 1:1 as possible. An excess of the formylating agent can drive polymerization.[6]

  • Temperature Management: As with decarboxylation, excessive heat accelerates polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent this.[6]

  • Optimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Prolonged exposure to reaction conditions can promote the slow-growing polymer chains.

  • Choice of Acid Catalyst: In acid-catalyzed reactions like the Duff reaction, a milder acid might reduce the rate of polymerization while still effectively catalyzing the desired formylation.

Q3: My analysis shows the presence of a di-formylated product. How can I improve the selectivity for mono-formylation?

A3: Cause Analysis: Over-Reaction

The highly activated nature of the vanillic acid ring means that after the first formyl group is added, the ring may still be electron-rich enough to undergo a second formylation, especially under forcing conditions. This is a known issue in the Duff reaction when multiple ortho positions are available.[6][7]

Troubleshooting & Mitigation Strategies:

  • Adjust Reagent Stoichiometry: This is the primary method for control. Reduce the molar ratio of the formylating agent (e.g., HMTA) to the vanillic acid substrate. A ratio of 1:1 or even slightly less than 1:1 can significantly favor mono-formylation.[6]

  • Monitor Reaction Progress: Use TLC or HPLC to track the formation of the mono- and di-formylated products. Stop the reaction when the concentration of the mono-formylated product is at its maximum.[6]

  • Gradual Addition: Instead of adding the formylating agent all at once, consider adding it portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more activated starting material over the less activated mono-formylated product.

Q4: My Reimer-Tiemann reaction is giving me a mixture of isomers and has a very low yield. How can I optimize it?

A4: Cause Analysis: Reaction Mechanism and Conditions

The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates a highly reactive dichlorocarbene intermediate.[8][9][10] While it typically favors ortho-formylation for phenols, achieving high regioselectivity can be challenging.[6][11][12] Furthermore, the reaction is often run in a biphasic system (aqueous base and organic chloroform), which can lead to mass transfer limitations and overall low yields.[8][11]

Troubleshooting & Mitigation Strategies:

  • Improve Phase Mixing: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can shuttle the hydroxide ion into the organic phase and the phenoxide ion into the organic phase, accelerating the reaction and improving yields.

  • Solvent Choice: Using a co-solvent like 1,4-dioxane can help to homogenize the reaction mixture.[8]

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic and prone to thermal runaways once initiated.[9] Careful temperature control is critical to prevent decomposition and unwanted side reactions.

Key Experimental Protocols & Data

Table 1: Comparison of Common Formylation Methods for Phenolic Substrates
ReactionReagentsTypical SelectivityCommon Side ReactionsTypical Yields
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)ortho-selective[7][13][14]Di-formylation, Polymer/Resin formation[6]Low to moderate[15]
Reimer-Tiemann Chloroform (CHCl3), Strong Base (e.g., NaOH, KOH)Predominantly ortho[9][11][12]Mixture of isomers, Low yields due to phase transfer issues[6][11]Low to moderate[11]
Vilsmeier-Haack DMF or other formamide, POCl3Dependent on substrate; highly effective for electron-rich arenes[6][16]Can be sluggish with electron-deficient substrates; potential for double formylation in some systems[6]Generally good for suitable substrates
Protocol: General Procedure for Duff Formylation of a Phenolic Compound

This protocol is a general guideline and must be adapted and optimized for vanillic acid, likely requiring protection of the carboxylic acid group.

  • Reagent Preparation: Dissolve the phenolic substrate (1 equivalent) and hexamethylenetetramine (HMTA) (1-3 equivalents) in a suitable acid solvent, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid. Note: The stoichiometry of HMTA is a critical parameter to control mono- vs. di-formylation.[6]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 70-100°C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is often complete within 30 minutes to a few hours.[6]

  • Workup (Hydrolysis): Cool the reaction mixture to room temperature. Add an aqueous acid solution (e.g., dilute H2SO4 or HCl) and heat to hydrolyze the intermediate imine Schiff base to the final aldehyde.

  • Extraction: After cooling, extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

G start Start: Low Yield of Formylated Vanillic Acid check_decarbox Analysis shows Guaiacol? start->check_decarbox check_polymer Intractable polymer observed? check_decarbox->check_polymer No sol_decarbox DECARBOXYLATION - Lower reaction temperature - Use milder pH - Protect -COOH group check_decarbox->sol_decarbox Yes check_diformyl Di-formylated product detected? check_polymer->check_diformyl No sol_polymer RESIN FORMATION - Lower reaction temperature - Reduce formylating agent ratio - Minimize reaction time check_polymer->sol_polymer Yes check_isomers Mixture of isomers? check_diformyl->check_isomers No sol_diformyl DI-FORMYLATION - Reduce formylating agent ratio - Monitor reaction and stop at max mono-product check_diformyl->sol_diformyl Yes sol_isomers POOR REGIOSELECTIVITY - Optimize solvent/catalyst - Add Phase-Transfer Catalyst (for Reimer-Tiemann) check_isomers->sol_isomers Yes

Caption: Troubleshooting workflow for low yield.

Key Side Reaction: Decarboxylation Pathway

G cluster_0 Harsh Conditions (Heat, Strong Acid/Base) Vanillic_Acid Vanillic Acid Guaiacol Guaiacol Vanillic_Acid->Guaiacol Decarboxylation CO2 CO₂

Caption: The decarboxylation side reaction pathway.

General Formylation Mechanism

G Vanillic_Acid Vanillic Acid (Electron-Rich Ring) Intermediate Sigma Complex (Intermediate) Vanillic_Acid->Intermediate + Electrophile Electrophile Formylating Agent (e.g., Dichlorocarbene, Vilsmeier Reagent) Product Formylated Vanillic Acid Intermediate->Product - H+

Sources

Technical Support Center: Scaling Up 5-Carboxyvanillic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable production of 5-Carboxyvanillic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

Introduction to Scale-Up Challenges

Scaling up the synthesis of this compound, a valuable building block in pharmaceuticals and polymer science, presents a unique set of challenges that are often not apparent at the laboratory scale. These challenges typically revolve around maintaining yield and purity, ensuring process safety, and achieving economic viability. This guide will provide a structured approach to identifying and resolving potential issues in the key stages of production: synthesis, purification, and product finishing.

Visualizing the Production Workflow

To better understand the potential points of failure during scale-up, the following diagram outlines a common synthetic and purification workflow for this compound.

5-Carboxyvanillic_Acid_Workflow Workflow for this compound Production cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Vanillic_Acid Vanillic Acid Formylation Formylation Vanillic_Acid->Formylation Hexamethylenetetramine, Acetic Acid Carboxyvanillin 5-Carboxyvanillin Formylation->Carboxyvanillin Oxidation Oxidation Carboxyvanillin->Oxidation Oxidizing Agent (e.g., Silver Oxide) Crude_5CVA Crude this compound Oxidation->Crude_5CVA Crystallization Crystallization Crude_5CVA->Crystallization Solvent Selection Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_5CVA Pure this compound Drying->Pure_5CVA HPLC HPLC Analysis Pure_5CVA->HPLC NMR NMR Spectroscopy Pure_5CVA->NMR MS Mass Spectrometry Pure_5CVA->MS

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the scale-up of this compound production, their probable causes, and scientifically-grounded solutions.

Problem Potential Cause(s) Troubleshooting & Solutions
Low Yield in Synthesis Incomplete Reaction: Insufficient reaction time, inadequate mixing, or suboptimal temperature control at a larger scale. Side Reactions: Decarboxylation of vanillic acid or 5-carboxyvanillin at elevated temperatures.[1] Reagent Degradation: Instability of reagents at the larger scale or during prolonged addition times.Optimize Reaction Conditions: 1. Mixing: Ensure efficient agitation to maintain homogeneity, especially in larger reactors where mass and heat transfer can be limited. 2. Temperature Control: Implement a robust temperature control system to prevent overheating, which can promote decarboxylation.[1] 3. Reaction Monitoring: Use in-process analytical techniques (e.g., HPLC) to monitor the reaction progress and determine the optimal endpoint.[2] Protecting Groups: Consider protecting the phenolic hydroxyl group to prevent side reactions, although this adds extra steps to the synthesis.[3]
Product Purity Issues Incomplete Conversion: Unreacted starting materials (vanillic acid, 5-carboxyvanillin) remaining in the product. By-product Formation: Presence of isomers or over-oxidation products. Contamination: Introduction of impurities from raw materials, solvents, or equipment.[4][5]Enhance Purification Protocol: 1. Recrystallization: Optimize the recrystallization solvent system to maximize the solubility of impurities while minimizing the solubility of this compound. A mixture of ethanol and water has been shown to be effective for related compounds.[6] 2. Washing: Implement a multi-stage washing protocol for the filtered cake with appropriate solvents to remove residual impurities. 3. Raw Material Qualification: Ensure the purity of starting materials and reagents through rigorous quality control before use.[4]
Poor Filterability Small Particle Size: Rapid precipitation or crystallization leading to the formation of fine particles that can clog filters.[6] Needle-like Crystal Habit: The formation of elongated crystals can lead to poor cake packing and slow filtration rates.[7][8]Control Crystallization Conditions: 1. Cooling Profile: Employ a controlled cooling rate during crystallization to promote the growth of larger, more uniform crystals. 2. Solvent Selection: The choice of solvent can significantly influence crystal habit.[7][8] Experiment with different solvent systems to favor the formation of more equant crystals. 3. Seeding: Introduce seed crystals to control nucleation and promote the growth of larger particles.
Inconsistent Crystal Form (Polymorphism) Solvent Effects: Different solvents or solvent mixtures can favor the formation of different polymorphs.[7][9] Drying Conditions: The temperature and rate of drying can induce polymorphic transformations.Standardize Crystallization and Drying: 1. Define and Control Parameters: Strictly control crystallization parameters such as solvent composition, cooling rate, and agitation. 2. Characterize Polymorphs: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize different polymorphic forms. 3. Controlled Drying: Implement a validated drying process with controlled temperature and vacuum to ensure the desired polymorphic form is consistently obtained.
High Residual Solvents Inefficient Drying: Inadequate drying time, temperature, or vacuum. Solvent Entrapment: The crystal structure may trap solvent molecules, making them difficult to remove.Optimize Drying Process: 1. Increase Drying Efficiency: Optimize drying parameters (temperature, vacuum, time) based on the thermal stability of this compound. 2. Milling and Drying: A gentle milling step followed by further drying can help to release trapped solvents. 3. Solvent Selection: If possible, use solvents with lower boiling points and less propensity for inclusion in the crystal lattice. Adhere to ICH Q3C guidelines for acceptable solvent levels.[10][11][12]
Catalyst Deactivation (if applicable) Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites. Fouling: Deposition of by-products or polymers on the catalyst surface. Sintering: Thermal degradation of the catalyst at high temperatures.Catalyst Management Strategy: 1. Feedstock Purification: Purify the feedstock to remove potential catalyst poisons. 2. Catalyst Regeneration: Develop a protocol for regenerating the catalyst in situ or ex situ. 3. Optimize Reaction Conditions: Operate at the lowest possible temperature to minimize thermal degradation.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the oxidation of 5-carboxyvanillin to this compound?

A: The most critical parameters are temperature, pH, and the rate of addition of the oxidizing agent. Uncontrolled temperature can lead to side reactions like decarboxylation, reducing the yield.[1] The pH of the reaction mixture can influence the reactivity of the oxidizing agent and the solubility of the product. A slow and controlled addition of the oxidizing agent is crucial to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to the formation of impurities.

Q2: How can I improve the filtration of my this compound product, which tends to form a fine powder?

A: To improve filterability, you need to control the crystallization process to obtain larger, more uniform crystals. This can be achieved by:

  • Slowing down the precipitation rate: This can be done by using a controlled cooling profile or by the slow addition of an anti-solvent.

  • Using a seeding strategy: Introducing a small amount of pre-existing crystals of the desired size and morphology can promote controlled crystal growth over spontaneous nucleation of fine particles.

  • Optimizing the solvent system: The choice of solvent can significantly impact crystal habit and size.[7][8]

Q3: I am observing a significant amount of unreacted vanillic acid in my final product. What could be the cause and how can I address it?

A: The presence of unreacted vanillic acid suggests an incomplete formylation reaction in the first step of the synthesis. On a larger scale, this can be due to inefficient mixing, leading to poor contact between the vanillic acid and the formylating agent. To address this, ensure your reactor is equipped with an appropriate agitator for the scale of your reaction to maintain a homogeneous mixture. Additionally, consider increasing the reaction time or the stoichiometry of the formylating agent, while monitoring the reaction progress by an in-process control method like HPLC.

Q4: What are the safety precautions I should take when using silver oxide as an oxidizing agent at a larger scale?

A: Silver oxide is a strong oxidizing agent and requires careful handling, especially at scale. Key safety precautions include:

  • Avoid contact with combustible materials: Silver oxide can increase the intensity of a fire.[14]

  • Use appropriate personal protective equipment (PPE): This includes safety glasses, gloves, and respiratory protection to avoid irritation from dust.[15]

  • Ensure good ventilation: To prevent the accumulation of dust.[15]

  • Controlled addition: Add the silver oxide in portions to control the reaction rate and exotherm.

  • Proper disposal: Dispose of silver-containing waste according to local regulations.

Q5: My final product shows batch-to-batch variability in its physical properties, such as bulk density and flowability. What could be the reason?

A: Batch-to-batch variability in physical properties is often linked to inconsistencies in the crystallization and drying processes, which can lead to different crystal habits or the presence of different polymorphs.[7][8][9] To ensure consistency, it is crucial to have a well-defined and validated protocol for crystallization and drying. This includes tight control over solvent composition, cooling rates, agitation speed, and drying temperature and duration. Characterizing each batch using techniques like particle size analysis, PXRD, and microscopy can help identify and control the source of variability.

References

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  • Engineering the activity and thermostability of a carboxylic acid reductase in the conversion of vanillic acid to vanillin. ResearchGate. Available at: [Link]

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Technical Support Center: Analytical Method Validation for 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Carboxyvanillic acid analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of analytical method validation for this compound. Here, we address common challenges and frequently asked questions, providing field-proven insights and robust protocols to ensure the integrity and reliability of your results.

Introduction to this compound

This compound, systematically known as 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid, is a vanilloid derivative increasingly utilized in pharmaceutical and metabolomics research.[1] Its dicarboxylic acid structure makes it a candidate for creating conjugates and salts to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[1] Accurate and precise quantification of this analyte is paramount, necessitating a thoroughly validated analytical method to ensure data quality and meet regulatory standards.[2]

This guide follows the principles outlined by the International Council for Harmonisation (ICH) to provide a comprehensive framework for your validation studies.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis and validation of this compound.

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most prominently used techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[1] These methods typically employ a reversed-phase column, such as a C18, for separation.[1] Detection is commonly achieved with a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[1][5]

Q2: Why is analytical method validation so critical for this compound?

A2: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[2][4] For this compound, this ensures the identity, purity, and concentration are measured reliably. This process is essential for regulatory submissions, quality control in manufacturing, and ensuring the reproducibility of research data.[6]

Q3: What are the key validation parameters I need to assess according to ICH guidelines?

A3: According to ICH Q2(R2) guidelines, the core validation parameters include:

  • Specificity: The ability to measure the analyte accurately in the presence of other components like impurities or matrix components.[7][8]

  • Linearity: A direct relationship between the analyte concentration and the method's response.[7][8]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[7][8]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[7][8]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Q4: What are the physicochemical properties of this compound I should be aware of?

A4: Understanding the compound's properties is crucial for method development. Key characteristics are summarized in the table below.

PropertyValueSource
Systematic Name 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[1]
Molecular Formula C₉H₈O₆[9]
Molecular Weight 212.16 g/mol [9]
Melting Point >278°C (decomposes)[10]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[10][11]

Section 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Q1: My chromatographic peak for this compound is tailing severely. What is the cause and how can I fix it?

A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is a classic problem, often stemming from secondary interactions with the stationary phase.

Causality: The primary cause is often the interaction between the ionized carboxyl groups of your analyte and residual, un-capped silanol groups (Si-OH) on the silica-based column packing.[12] These silanol groups are acidic and can lead to undesirable ionic interactions, causing the peak to tail.

Step-by-Step Solution:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the silanol groups. Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0 using an acid like formic acid or phosphoric acid.[1][12] This ensures the carboxylic acid groups are protonated (less polar) and silanol interactions are minimized.

  • Use a Buffer: To maintain a consistent pH throughout the analysis and improve run-to-run reproducibility, incorporate a buffer (e.g., phosphate or formate buffer) into your mobile phase.[12]

  • Select an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the residual silanol groups, reducing the sites available for secondary interactions.

  • Lower Sample Concentration: Injecting too much sample can overload the column and cause peak distortion.[12] Try diluting your sample to see if the peak shape improves.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Action: Lower pH with formic or phosphoric acid. Use a buffer. Check_pH->Adjust_pH No Check_Column Is the column properly end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Action: Switch to a modern, fully end-capped column. Check_Column->Change_Column No Check_Load Is sample concentration too high? Check_Column->Check_Load Yes Change_Column->Check_Column Dilute_Sample Action: Dilute sample and re-inject. Check_Load->Dilute_Sample Yes End Symmetrical Peak Check_Load->End No Dilute_Sample->End

Caption: Troubleshooting Logic for Peak Tailing.

Q2: I am having difficulty dissolving my this compound reference standard. What is the best approach?

A2: The limited solubility of this compound in common organic solvents is a frequent challenge.[10][11]

Causality: As a dicarboxylic acid, its polarity and crystal lattice energy can make it difficult to dissolve in moderately polar solvents like methanol or acetonitrile alone.

Step-by-Step Solution:

  • Use a Stronger Solvent: Start by attempting to dissolve the standard in a small amount of DMSO.[11]

  • Prepare a Stock in DMSO: Create a concentrated stock solution in DMSO and then perform serial dilutions in a solvent that is miscible with your mobile phase (e.g., a mixture of methanol and water).

  • Consider pH Adjustment: For aqueous-based diluents, slightly increasing the pH with a weak base (e.g., dilute ammonium hydroxide) can deprotonate the carboxylic acid groups, forming a more soluble salt. Be cautious that the final pH of your injected sample is compatible with your mobile phase to avoid precipitation on the column.

  • Use Sonication: Applying gentle sonication can help break up aggregates and facilitate dissolution.

Q3: My retention times are drifting during my analytical run. How can I improve stability?

A3: Retention time instability points to a lack of equilibrium or changes in the chromatographic system over time.

Causality: Common causes include temperature fluctuations, changes in mobile phase composition (e.g., evaporation of the organic component), or insufficient column equilibration.

Step-by-Step Solution:

  • Thermostat Your Column: Use a column oven set to a stable temperature (e.g., 30-40°C). This is one of the most effective ways to ensure reproducible retention times.

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoirs covered to prevent selective evaporation of the more volatile organic solvent.

  • Ensure Adequate Equilibration: Before starting your analytical sequence, equilibrate the column with the mobile phase for at least 30-60 minutes, or until you see a stable baseline.

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate.

Q4: My accuracy and precision (%RSD) are failing the acceptance criteria. What are the likely sources of error?

A4: Failing accuracy and precision suggests systematic or random errors in your workflow.

Causality: Sources of error can range from inconsistent sample preparation and unstable standard solutions to instrument malfunction.

Step-by-Step Solution:

  • Verify System Suitability: Before running your validation batches, always perform a system suitability test. This involves multiple injections of a standard to check that the system's precision, peak asymmetry, and other parameters are within limits.

  • Assess Standard Stability: this compound may be susceptible to degradation, especially in solution and when exposed to light or high temperatures.[13] Prepare fresh standard solutions for each validation run and store stock solutions in the dark at low temperatures (e.g., 2-8°C or frozen).

  • Review Sample Preparation: This is the most common source of variability. Ensure volumetric glassware is properly calibrated, and pipetting techniques are consistent. If using an extraction procedure, validate it for recovery and consistency.

  • Check Instrument Performance: Verify that the autosampler is injecting the correct volume and that the pump is delivering a consistent flow rate.

Section 3: Key Experimental Protocols

The following protocols provide a starting point for developing and validating an HPLC-UV method for this compound.

Protocol 1: Preparation of Standard and Sample Solutions

This protocol outlines the preparation of a stock standard and working solutions.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of DMSO to dissolve the standard, using a vortex mixer or sonicator if necessary.

    • Once fully dissolved, bring the flask to volume with DMSO and mix thoroughly. Store this stock solution at 2-8°C, protected from light.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock standard using a suitable diluent (e.g., 50:50 methanol:water) to prepare calibration standards covering the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (Example for a Drug Product):

    • Accurately weigh and transfer a portion of the sample (e.g., powdered tablets) equivalent to a target concentration of this compound into a volumetric flask.

    • Add the diluent, sonicate for 15 minutes to extract the analyte, and bring to volume.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before analysis.

Protocol 2: HPLC-UV Method and Validation Parameters

This protocol provides typical chromatographic conditions and outlines the validation experiments.

Table 2: Typical HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Provides good retention and peak shape for polar acidic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization.[1]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.[1]
Gradient 10% B to 90% B over 15 minutesTo elute the analyte with a good peak shape and separate it from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures stable retention times.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at ~230 nmBased on typical absorbance maxima for similar phenolic compounds. Wavelength should be optimized.
Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase) Opt Optimize Parameters (pH, Gradient, Wavelength) Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Sources

Technical Support Center: Stability & Storage of 5-Carboxyvanillic Acid (5-CVA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

5-Carboxyvanillic acid (5-CVA) is a structurally complex vanilloid derivative characterized by a phenolic hydroxyl group, a methoxy group, and two carboxylic acid moieties.[1] While chemically robust in its crystalline lattice, 5-CVA becomes thermodynamically unstable upon exposure to environmental stressors—specifically oxygen, moisture, and UV light.

The primary degradation vector is oxidative coupling . The phenolic proton is labile; once removed (by pH or radical initiation), the resulting phenoxy radical delocalizes, leading to rapid formation of quinones and polymerization (browning). This guide provides a self-validating system to prevent these pathways.

Module 1: Physical & Chemical Stability Profile

Q: Why does my 5-CVA turn from off-white to yellow/brown during storage?

A: This is the hallmark of oxidative degradation . The phenolic hydroxyl group at the C4 position is susceptible to auto-oxidation. When exposed to trace oxygen or alkaline environments, the phenol oxidizes to a quinone-methide intermediate. These intermediates are highly reactive electrophiles that undergo polymerization, resulting in the formation of chromophores (yellow/brown pigments).

  • Root Cause: Compromised container seal or storage in non-inert atmosphere.

  • Prevention: Store under Argon or Nitrogen gas.

Q: Is 5-CVA hygroscopic? Does moisture matter?

A: Yes. The molecule contains two carboxylic acid groups and one phenolic hydroxyl, making it capable of significant hydrogen bonding with atmospheric water.

  • The Risk: Moisture acts as a catalyst for degradation. It lowers the activation energy for decarboxylation and facilitates hydrolysis if ester impurities are present. Furthermore, water uptake alters the weighing accuracy for analytical standards.

  • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: Can I store 5-CVA in aqueous solution?

A: Not recommended for long-term storage. While 5-CVA has pH-dependent solubility in water, aqueous solutions contain dissolved oxygen which accelerates phenolic oxidation. Additionally, aqueous environments can promote microbial growth which metabolizes vanillic acid derivatives.

  • Best Practice: Prepare aqueous working solutions immediately before use. For storage, use anhydrous DMSO or Ethanol.

Module 2: Storage Best Practices (The "How")

The following matrix defines the optimal storage conditions based on the physical state of the compound.

Storage Condition Matrix
ParameterSolid State (Lyophilized/Powder) Stock Solution (DMSO/Ethanol) Working Solution (Aqueous)
Temperature -20°C (Long-term)-80°C (Preferred) or -20°C+4°C (Do not freeze)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas OverlayAmbient (Use within 4 hours)
Container Amber Glass Vial (Screw cap with PTFE liner)Amber Glass / CryovialAmber Eppendorf
Desiccant Required (Silica Gel in secondary container)N/AN/A
Max Shelf Life 2 Years (if sealed)3-6 Months< 24 Hours
Visualizing the Degradation Logic

The following diagram illustrates the causal pathways leading to 5-CVA degradation. Understanding this flow is critical for troubleshooting.

degradation_pathway Start This compound (Intact) Inter1 Phenoxy Radical Formation Start->Inter1  -H+ (Oxidation) Result3 Hydrolysis/Decarboxylation Start->Result3  Heat + H2O Oxygen Oxygen Exposure Oxygen->Inter1 Light UV Light (hv) Light->Inter1 Moisture Moisture/H2O Moisture->Result3 Inter2 Quinone Methide Intermediate Inter1->Inter2  Resonance Result1 Oxidative Coupling (Polymers) Inter2->Result1 Result2 Browning (Chromophores) Result1->Result2

Figure 1: Mechanistic pathway of 5-CVA degradation. Note that oxidative coupling (top path) is the primary cause of discoloration.

Module 3: Troubleshooting & Diagnostics

Q: My stock solution in DMSO has precipitated. Is it degraded?

A: Not necessarily. DMSO has a high freezing point (19°C). If stored in the fridge/freezer, the solvent itself may have crystallized, or the 5-CVA may have crashed out due to saturation at low temps.

  • The Fix: Warm the vial to 37°C in a water bath and vortex vigorously. If the solution becomes clear and colorless (or light yellow), it is recoverable. If particulates remain or the color is dark brown, discard it.

Q: How do I validate the purity of my stored 5-CVA?

A: Do not rely solely on visual inspection.

  • UV-Vis Spectroscopy: Check the absorption spectrum. An upward shift in baseline absorbance at >400nm indicates quinone formation.

  • HPLC: Run a standard curve. Degradation products typically elute later than the parent peak on a C18 column (due to polymerization increasing hydrophobicity) or earlier (if hydrolysis occurred).

Module 4: Experimental Protocols

Protocol A: Preparation of an Oxidation-Resistant Stock Solution

Purpose: To create a stable 100 mM stock solution in DMSO.

Reagents:

  • This compound (Solid)[2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%

  • Argon or Nitrogen gas source

Workflow:

  • Equilibration: Remove the 5-CVA vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the powder.

  • Weighing: Weigh the required amount of 5-CVA quickly.

  • Solvation: Add Anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

    • Note: 5-CVA is soluble in DMSO.[2][3] If solubility is slow, sonicate for 30 seconds.

  • Inert Gas Purge (Critical): Gently bubble Argon or Nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting: Dispense into amber glass vials or high-quality polypropylene cryovials.

    • Avoid: Polystyrene tubes (DMSO attacks them).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Handling Workflow Diagram

handling_workflow Receipt Receipt of Shipment Equilibrate Equilibrate to Room Temp (Desiccator) Receipt->Equilibrate  Immediate Open Open Vial & Weigh Equilibrate->Open  30 mins Solvent Dissolve in Anhydrous DMSO Open->Solvent Purge Purge with Inert Gas (N2/Ar) Solvent->Purge  Critical Step Aliquot Aliquot into Amber Vials Purge->Aliquot Store Store at -80°C Aliquot->Store

Figure 2: Step-by-step workflow for handling 5-CVA to minimize oxidative stress.

References

  • National Institutes of Health (NIH). (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Earth and Space Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Measurement and Correlation of the Solubility of Vanillic Acid in Various Solvents. Retrieved from [Link]

Sources

Technical Support Center: 5-Carboxyvanillic Acid (5-CVA) HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Mobile Phase & Method Optimization for 5-Carboxyvanillic Acid (5-CVA)

Introduction: The Polarity Trap

Welcome to the technical support hub for This compound (5-CVA) .

If you are here, you are likely experiencing one of two problems: your analyte is eluting in the void volume (dead time), or it is co-eluting with Vanillic Acid.

The Science: 5-CVA (4-hydroxy-5-methoxyisophthalic acid) is structurally distinct from Vanillic Acid. It possesses an extra carboxylic acid group at the C5 position. This dicarboxylic nature drastically lowers its


 and increases its polarity compared to standard phenolic acids. Standard C18 protocols often fail because they do not account for the extreme hydrophilicity of the doubly-ionized molecule.

This guide treats your HPLC system as a deterministic machine. If you control the chemistry, you control the chromatography.

Module 1: Critical Mobile Phase Parameters
Q: Why is my 5-CVA peak shape broad or splitting?

A: Your mobile phase pH is likely too close to the analyte's


. 

5-CVA has three ionizable protons: two carboxyl groups (


, 

) and one phenolic hydroxyl (

).
  • The Mechanism: If your mobile phase pH is near 3.0 or 4.5, the 5-CVA population splits between protonated (neutral) and deprotonated (ionic) states. The neutral form interacts with the C18 stationary phase, while the ionic form rushes through with the solvent. This "tug-of-war" causes peak splitting and tailing.

  • The Fix: You must suppress ionization to force the molecule into its neutral, hydrophobic state.

  • Protocol: Acidify your aqueous mobile phase (Mobile Phase A) to pH 2.0 - 2.3 .

Buffer SystemSuitabilityNotes
0.1% Formic Acid (pH ~2.7) ⚠️ MarginalMay not fully suppress

. Good for LC-MS.
0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) ✅ ExcellentStrong ion suppression; sharpens peaks. (UV detection only).
20mM Phosphate Buffer (pH 2.1) ✅ ExcellentBest peak shape for UV. Incompatible with MS.
Q: Methanol or Acetonitrile? Which organic modifier provides better selectivity?

A: Methanol is the superior choice for 5-CVA separation.

  • The Mechanism: 5-CVA is a phenolic acid. Methanol is a protic solvent that can engage in hydrogen bonding with the hydroxyl and carboxyl groups of 5-CVA. This specific interaction often provides different selectivity compared to Acetonitrile (aprotic), helping to resolve 5-CVA from matrix interferences like Vanillic Acid or Vanillin.

  • Recommendation: Use Methanol as Mobile Phase B. If backpressure is an issue, use a 50:50 MeOH:ACN blend, but pure MeOH usually yields better resolution for this specific congener.

Module 2: The "Golden" Method (SOP)

This protocol is designed to prevent void volume elution, the most common failure mode for 5-CVA.

Column Selection:

  • Standard C18: Risk of dewetting (phase collapse) at high aqueous conditions.

  • Recommended:C18-Aq (Polar Embedded) or PFP (Pentafluorophenyl) . These columns retain polar aromatics much better than standard alkyl chains.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min (for 4.6mm ID)

  • Temperature: 30°C (Control is vital; higher temps reduce retention of polar compounds).

  • Detection: UV @ 260 nm (primary) and 280 nm (secondary).

Gradient Table (Linear):

Time (min)% Mobile Phase A (20mM Phosphate pH 2.1)% Mobile Phase B (Methanol)Event
0.0 97%3%Load: High aqueous to trap 5-CVA.
5.0 90%10%Isocratic Hold: Critical for separating 5-CVA from Vanillic Acid.
15.0 60%40%Elute hydrophobic impurities (Vanillin).
20.0 5%95%Column Wash.
25.0 97%3%Re-equilibration.
Module 3: Troubleshooting Logic Pathways

Use the following decision trees to diagnose your chromatogram.

Workflow 1: Peak Tailing & Shape Issues

TailingLogic Start Issue: 5-CVA Peak Tailing CheckPH Check Mobile Phase pH Is it > 2.5? Start->CheckPH Silanol Secondary Interaction: Silanol Activity CheckPH->Silanol No (pH is already low) Action1 LOWER pH to 2.0 (Use TFA or Phosphate) CheckPH->Action1 Yes (Ionization issue) Action2 Add Ion Pairing Agent (e.g., TEA) or Switch Column Silanol->Action2 Block Silanols

Figure 1: Decision tree for correcting peak asymmetry. Tailing in acidic metabolites is almost always due to ionization (pH too high) or surface silanol interactions.

Workflow 2: Retention & Resolution Failure

RetentionLogic Start Issue: 5-CVA Elutes in Void (tR < 2 min) Organic Initial Organic % Is it > 5%? Start->Organic Column Column Phase Type Organic->Column No (Already low organic) FixOrganic REDUCE Initial B to 0-3% (Need high aqueous) Organic->FixOrganic Yes SwitchCol SWITCH to C18-Aq or PFP (Standard C18 cannot retain) Column->SwitchCol Standard C18 fails

Figure 2: Workflow for solving low retention. 5-CVA is highly polar; standard C18 columns often fail to retain it without very high aqueous conditions (phase collapse risk) or specialized polar-embedded phases.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid for Mass Spec (LC-MS) analysis? A: Yes, but with a caveat. Formic acid (pH ~2.7 at 0.1%) is volatile and MS-friendly, but it is a weaker acid than TFA or Phosphoric. You may notice slightly broader peaks because the pH is close to the


 of the first carboxyl group.
  • Tip: Increase Formic Acid concentration to 0.2% to push the pH slightly lower without suppressing the MS signal significantly.

Q: 5-CVA and Vanillic Acid are co-eluting. How do I separate them? A: 5-CVA is more polar than Vanillic Acid.

  • Decrease the slope of your gradient between 0 and 10 minutes.

  • Lower the temperature to 25°C. Lower temperatures generally favor the separation of structurally similar isomers by increasing the enthalpy of adsorption.

  • Switch to a PFP (Pentafluorophenyl) column. The PFP phase offers pi-pi interactions that discriminate between the electron densities of the different aromatic substitution patterns (dicarboxyl vs. monocarboxyl).

Q: My peak area is inconsistent between injections. A: This is often a solubility or stability issue.

  • Ensure your sample is dissolved in the starting mobile phase (e.g., 97% Water / 3% MeOH). If you dissolve 5-CVA in 100% Methanol and inject it into a high-aqueous stream, the "solvent strength mismatch" will cause the analyte to precipitate or streak through the column, resulting in poor reproducibility.

References
  • Olkowski, A. A., et al. (2003). "A Rapid HPLC Method for Determination of Major Phenolic Acids in Plant Material." The Scientific World Journal. (Demonstrates the necessity of pH control for phenolic acid separation).

  • Smyth, W. F., & Brooks, P. (2004). "A critical evaluation of high performance liquid chromatography–electrospray ionisation–mass spectrometry and capillary electrophoresis–electrospray ionisation–mass spectrometry for the detection and determination of small molecules of significance in clinical and forensic science." Journal of Chromatography A. (Discusses ionization suppression for acidic metabolites).

  • Robbins, R. J. (2003). "Phenolic Acids in Foods: An Overview of Analytical Methodology." Journal of Agricultural and Food Chemistry. (Comprehensive review of mobile phase selection for phenolic acids).

  • PubChem. "this compound Compound Summary." (Chemical structure and acidity data verification).

Understanding 5-Carboxyvanillic Acid: Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the recovery of 5-Carboxyvanillic acid from various sample matrices. As Senior Application Scientists, we have structured this guide to move beyond simple checklists, focusing instead on the fundamental scientific principles that govern each step of the analytical workflow. Our goal is to empower you with the expertise to not only solve immediate recovery issues but also to build robust and reliable analytical methods.

A thorough understanding of your analyte is the bedrock of any successful analytical method. This compound (4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid) is a polar aromatic compound with distinct characteristics that directly influence its behavior during extraction and analysis.[1] Its structure includes two carboxylic acid groups and one phenolic hydroxyl group, making it highly susceptible to changes in pH.

PropertyValue / DescriptionSignificance for Recovery
Molecular Formula C₉H₈O₆---
Molecular Weight 212.16 g/mol [2]Essential for mass spectrometry settings and standard preparation.
Structure Dicarboxylic acid with hydroxyl and methoxy groups on a benzene ring.[1]The multiple polar, ionizable groups dictate its solubility and extraction behavior.
Solubility Slightly soluble in DMSO and Methanol.[3][4] Low solubility in non-polar solvents.Solvent choice for extraction and chromatography is critical. Poor solubility can lead to precipitation and loss of analyte.
pKa Values As a polyprotic acid, it will have multiple pKa values (one for each carboxylic acid and one for the phenolic hydroxyl group). Exact values are not readily available in the provided search results, but they are expected to be in the range of ~3-5 for the carboxylic acids and ~8-10 for the phenol.This is the most critical parameter. The charge state of the molecule is pH-dependent and governs its extractability into organic solvents and retention on SPE cartridges.
LogP ~0.8 - 1.5[3]Indicates a relatively low hydrophobicity. It will partition poorly into non-polar organic solvents from water unless its polarity is masked by protonation (low pH).
Storage Recommended storage in a refrigerator.[3][4]Phenolic compounds can be susceptible to degradation from heat, light, and oxidation.[5][6]

Part 1: Troubleshooting Low Recovery - A Step-by-Step Diagnostic Guide

Low recovery is rarely due to a single factor. It is often a cumulative loss across multiple stages of the analytical process. This guide uses a systematic approach to help you pinpoint the source of the problem.

Initial Troubleshooting Workflow

Before diving into specific experimental changes, use this decision tree to guide your troubleshooting process.

Troubleshooting_Workflow cluster_integrity Analyte & Sample Integrity cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Measurement cluster_quant Quantification Start Low Recovery of this compound Observed Check_Integrity Is the analyte stable in my sample and during processing? Start->Check_Integrity Check_Extraction Is my extraction protocol efficient? Check_Integrity->Check_Extraction Analyte is stable Stab_Sample Evaluate Sample Storage (Temp, Light, Time) Check_Integrity->Stab_Sample Stab_Proc Assess Process-Induced Degradation (Heat, pH Extremes) Check_Integrity->Stab_Proc Check_Analysis Is the analytical instrument performing correctly? Check_Extraction->Check_Analysis Extraction is efficient LLE Liquid-Liquid Extraction (LLE) - Check pH - Check Solvent Polarity Check_Extraction->LLE SPE Solid-Phase Extraction (SPE) - Check Sorbent/Mechanism - Check Elution Solvent Check_Extraction->SPE Check_Quant Are there matrix effects or calculation errors? Check_Analysis->Check_Quant Instrument is OK Chroma Chromatography Issues - Poor Peak Shape - Analyte Adsorption Check_Analysis->Chroma Detect Detector Issues - Incorrect Wavelength (UV) - Poor Ionization (MS) Check_Analysis->Detect Matrix Evaluate Matrix Effects (Ion Suppression/Enhancement) Check_Quant->Matrix Calib Verify Standard Curve & Calculations Check_Quant->Calib

Caption: General troubleshooting decision tree for low analyte recovery.

Q1: My recovery is low and inconsistent. Could my samples or standards be degrading?

Answer: Absolutely. Analyte stability is a foundational requirement for reliable quantification and is often overlooked.[7][8] Phenolic compounds like this compound can be sensitive to several factors.[5]

Causality & Explanation:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions in the sample matrix.[6]

  • pH-Mediated Hydrolysis: While generally stable, extreme pH conditions combined with heat during sample processing could potentially lead to degradation.[9] Studies on other phenolic acids confirm their stability is often optimal within a pH range of 4-7.[10]

  • Adsorption: Due to its polar nature, this compound can adsorb to the surfaces of glassware and plasticware, especially if stored in pure organic solvent where it is less soluble. This can lead to significant losses, particularly at low concentrations.

Troubleshooting Steps:

  • Assess Storage Conditions: Ensure all samples and stock solutions are stored in amber vials at recommended refrigerator temperatures (2-8°C) to protect from light and heat.[3][4][5]

  • Perform a Stability Study: Test the stability of the analyte in your specific sample matrix. Spike a known concentration of this compound into a blank matrix and analyze it at different time points (e.g., 0, 4, 8, 24 hours) under your typical storage and processing conditions (benchtop temperature, autosampler temperature). A significant decrease in concentration over time indicates a stability issue.

  • Minimize Freeze-Thaw Cycles: For biological samples, repeated freezing and thawing can degrade analytes. Aliquot samples after collection to avoid this.

  • Consider Additives: If oxidation is suspected, consider adding an antioxidant like ascorbic acid or EDTA (to chelate metal ions) to your samples, if compatible with your downstream analysis.[6]

  • Check for Adsorption: Prepare a standard in your final injection solvent. Transfer it to several different vials (e.g., glass, deactivated glass, polypropylene) and inject from each. A significant difference in response may indicate adsorption to a specific surface.

Q2: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor. What am I doing wrong?

Answer: For ionizable compounds like this compound, the pH of the aqueous phase during LLE is the single most important factor determining extraction efficiency.

Causality & Explanation: The core principle of LLE is to partition an analyte between two immiscible liquids (typically aqueous and organic). This compound has two carboxylic acid groups and one phenolic hydroxyl group.

  • At Neutral or High pH (> pKa): The carboxylic and/or hydroxyl groups will be deprotonated, making the molecule negatively charged (anionic). This charged, polar form is highly water-soluble and will not partition into a typical organic solvent (like ethyl acetate or methyl tert-butyl ether).

  • At Low pH (< pKa): The carboxylic and hydroxyl groups will be fully protonated. This neutral form of the molecule is significantly less polar and can be efficiently extracted from the aqueous phase into a moderately polar organic solvent.

For dicarboxylic acids, it is crucial to lower the pH to at least 1-2 units below the lowest pKa to ensure complete protonation.[11]

LLE_pH_Effect cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2) High_pH High_pH Result_High Result: Stays in Aqueous Phase <fontcolor='#EA4335'><B>LOW RECOVERYB>font> Low_pH Low_pH Result_Low Result: Extracts into Organic Phase <fontcolor='#34A853'><B>HIGH RECOVERYB>font>

Caption: Effect of pH on the partitioning of this compound in LLE.

Troubleshooting Steps:

  • Acidify Your Sample: Before adding the extraction solvent, adjust the pH of your aqueous sample to pH 2-3 using a strong acid like HCl or phosphoric acid. Verify the pH with a meter.

  • Choose the Right Solvent: Based on its LogP, a moderately polar, water-immiscible solvent is ideal. Good starting choices include:

    • Ethyl Acetate

    • Methyl tert-butyl ether (MTBE)

    • Mixtures of a polar and non-polar solvent (e.g., Dichloromethane/Isopropanol)

  • Ensure Thorough Mixing: Vortex or shake the sample vigorously for at least 1-2 minutes to ensure the analyte reaches equilibrium between the two phases. Insufficient mixing is a common cause of low and variable recovery.[12]

  • Prevent Emulsions: Complex matrices can form emulsions.[13] If this occurs, try centrifugation to break the emulsion or add a small amount of salt (salting out) to the aqueous phase.

  • Perform Multiple Extractions: A single extraction may not be sufficient. Performing two or three extractions with smaller volumes of organic solvent and combining the organic layers is significantly more efficient than one extraction with a large volume.

Q3: I'm using Solid-Phase Extraction (SPE) and getting poor recovery. How do I optimize it?

Answer: Low recovery in SPE is typically due to an incorrect choice of sorbent, inadequate sample pre-treatment, or improper elution conditions. The mechanism of interaction between your analyte and the SPE sorbent is key.

Causality & Explanation:

  • Reversed-Phase (RP) SPE (e.g., C18, C8): This sorbent retains non-polar compounds from a polar (aqueous) sample. To retain this compound, you must suppress its ionization by acidifying the sample to pH 2-3 before loading. This makes the molecule neutral and allows it to bind to the hydrophobic C18 chains. Elution is then achieved with a non-polar organic solvent like methanol or acetonitrile. If the sample is loaded at a neutral pH, the charged analyte will have no affinity for the sorbent and will pass straight through to waste.

  • Anion-Exchange (AX) SPE (e.g., SAX, WAX): This sorbent retains negatively charged compounds. To retain this compound, you must ensure it is deprotonated by adjusting the sample pH to be ~2 units above its pKa (e.g., pH 5-7). The negatively charged carboxylate groups will then bind to the positively charged sorbent. Elution is achieved by either using a very low pH buffer (to neutralize the analyte) or a high salt/high pH buffer (to disrupt the ionic interaction).

Troubleshooting Steps:

  • Verify Your Mechanism: Double-check that your sample pre-treatment (pH adjustment) is appropriate for the SPE sorbent you are using (Reversed-Phase vs. Anion-Exchange).

  • Condition and Equilibrate Properly: Always follow the manufacturer's instructions. For RP-SPE, this typically involves washing with methanol followed by water/acidified water. For AX-SPE, it involves washing with an organic solvent, water, and finally the equilibration buffer. Skipping these steps leads to poor and inconsistent binding.

  • Check Sample Load Volume and Flow Rate: Do not exceed the capacity of the SPE cartridge. Loading the sample too quickly can also prevent efficient binding. A slow, steady flow rate (e.g., via gravity or a vacuum manifold) is best.

  • Optimize the Wash Step: The wash step removes interferences. For RP-SPE, use a weak solvent (e.g., 5% methanol in acidified water) that will wash off polar impurities without eluting your analyte. For AX-SPE, use a low-ionic-strength buffer at the loading pH. If you are losing the analyte during this step, your wash solvent is too strong.

  • Optimize Elution: For RP-SPE, ensure your elution solvent (e.g., methanol, acetonitrile) is strong enough to desorb the analyte. You may need to add a small amount of acid or base to the elution solvent to improve recovery. For AX-SPE, ensure your elution buffer is strong enough (low enough pH or high enough salt) to disrupt the ionic binding. Use a sufficient volume of elution solvent; incomplete elution is a common cause of low recovery.[6]

Q4: My recovery of the standard in a clean solvent is fine, but it drops significantly in my sample matrix (e.g., plasma, urine). What's happening?

Answer: You are likely observing a phenomenon known as the matrix effect , which is a major challenge in LC-MS analysis.[14] It can also affect HPLC-UV analysis through co-eluting interferences.

Causality & Explanation: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-eluting components from the sample matrix.[15] In LC-MS, these components (e.g., phospholipids, salts, endogenous metabolites) can interfere with the ionization process in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[14] This is not a "loss" of the analyte itself, but rather a loss of its signal, which manifests as low recovery in your calculations.

Troubleshooting Steps:

  • Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering components. Re-evaluate your LLE or SPE procedure. A more rigorous wash step in SPE or a back-extraction in LLE can significantly improve cleanup.

  • Optimize Chromatography: Modify your HPLC/UHPLC gradient to better separate this compound from the matrix components. A longer, shallower gradient or a different column chemistry (e.g., Phenyl-Hexyl instead of C18) can often resolve the analyte from the region of ion suppression.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank, extracted matrix that is free of the analyte.[16] This ensures that your standards and samples experience the same matrix effect, allowing for accurate quantification.

  • Employ an Internal Standard (IS):

    • Best Practice: Use a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ²H). The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction losses. By quantifying using the ratio of the analyte peak area to the IS peak area, these effects are cancelled out.

    • Alternative: If a SIL-IS is unavailable, use a structural analog—a compound that is chemically very similar to your analyte but not present in the sample. This can help correct for extraction variability but is less effective at correcting for matrix effects than a SIL-IS.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting HPLC/UHPLC conditions for this compound? A: A reversed-phase C18 column is commonly used.[1] A typical mobile phase would consist of an acidified aqueous component (Mobile Phase A: Water + 0.1% Formic Acid) and an organic component (Mobile Phase B: Acetonitrile or Methanol). A gradient elution starting with a high percentage of A and increasing B over time is recommended to achieve good separation and peak shape.[1]

Q: I am using LC-MS. Which ionization mode should I use? A: Due to the presence of two carboxylic acid groups, this compound is readily deprotonated. Therefore, Electrospray Ionization (ESI) in negative ion mode will provide the highest sensitivity. You should expect to see a strong signal for the [M-H]⁻ ion.

Q: My peak shape is poor (tailing). How can I fix this? A: Peak tailing for acidic compounds is often caused by secondary interactions with the silica support of the HPLC column or by running the mobile phase at a pH close to the analyte's pKa. Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic or acetic acid, pH < 3) to keep the analyte fully protonated during analysis. This minimizes peak tailing and provides sharp, symmetrical peaks.

Q: Can I use GC-MS to analyze this compound? A: Not directly. This compound is not volatile due to its polar carboxylic acid and hydroxyl groups. To analyze it by GC-MS, you must first perform a derivatization step (e.g., silylation with BSTFA or esterification) to convert the polar groups into more volatile non-polar ethers/esters.[17][18] This adds complexity and potential for error to the workflow. LC-MS is generally the more direct and preferred method.

References

  • LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from FDA. [Link]

  • Sugar Energy. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? Retrieved from Sugar Energy. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from NPRA. [Link]

  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. ResearchGate. [Link]

  • Shamsul, K. K., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. National Institutes of Health (NIH). [Link]

  • Wang, S., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). MS/MS spectra of the ions at m/z. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2015). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. Retrieved from PubMed. [Link]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from NIH. [Link]

  • PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from PubMed. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from LCGC International. [Link]

  • Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from Springer. [Link]

  • PubMed. (n.d.). Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). Method for purifying vanillin by liquid-liquid extraction.
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from EMA. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from WelchLab. [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Retrieved from YouTube. [Link]

  • ResearchGate. (2025). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. Retrieved from ResearchGate. [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol. Retrieved from Bentham Science. [Link]

  • MassBank. (2014). Benzoic acids and derivatives. Retrieved from MassBank. [Link]

  • ResearchGate. (n.d.). Stability of the analytes under different storage conditions. Retrieved from ResearchGate. [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Retrieved from Extraction Magazine. [Link]

  • ResearchGate. (n.d.). Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Liquid-Liquid Extraction and Spectrophotometric Determination of Vanadium(V) with p-Carboxy-N-Phenyl-Calix[7]resorcinarene-hydroxamic Acid. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from NIH. [Link]

  • National Institutes of Health (NIH). (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]

  • PubMed. (1980). A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Retrieved from ResearchGate. [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Retrieved from CORE. [Link]

  • Philippine E-Journals. (n.d.). The Stability of an Acid-Base Indicator Paper from Catharanthusroseus (Periwinkle) Flower Extract. Retrieved from Philippine E-Journals. [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Carboxyvanillate. Retrieved from PubChem. [Link]

  • National Laboratory of the Rockies. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from NREL. [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative Analysis of the Modes of Growth Inhibition by Weak Organic Acids in Saccharomyces cerevisiae. Retrieved from NIH. [Link]

  • ResearchGate. (2025). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from ResearchGate. [Link]

  • PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from PubMed. [Link]

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minimizing by-product formation in 5-Carboxyvanillic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and purification of 5-Carboxyvanillic acid (5-CVA). It is designed for organic chemists and process engineers encountering yield losses or purity issues during the functionalization of vanillic acid.

Subject: Minimizing By-Product Formation & Optimizing Oxidative Selectivity Lead Scientist: Senior Application Scientist, Chemical Synthesis Division

Core Directive & Mechanistic Insight

The synthesis of this compound (4-hydroxy-5-methoxyisophthalic acid) typically proceeds via the formylation of vanillic acid followed by oxidation .[1][2] The critical control point for purity is not the final oxidation, but the regioselectivity of the initial formylation and the prevention of oxidative coupling during the second step.

The "5-Position" Paradox

The 5-position of vanillic acid is activated by the ortho-hydroxyl group but sterically crowded by the meta-methoxy group.

  • Success Factor: You must drive the electrophilic aromatic substitution (EAS) specifically to position 5 without triggering decarboxylation at position 1 or polymerization of the phenolic ring.

  • Failure Mode: High temperatures during formylation lead to "Duff reaction polymers" (phenolic resins). Incomplete oxidation in the second step leaves residual 5-formylvanillic acid (aldehyde), which co-crystallizes with the product, depressing the melting point and altering solubility.

Validated Experimental Protocol

This protocol utilizes the Silver Oxide (Ag₂O) Oxidation method, selected for its quantitative yield and mild conditions that prevent the decarboxylation often seen with permanganate or chromate oxidants.

Phase 1: Precursor Synthesis (5-Formylvanillic Acid)

Note: Often mislabeled in literature as "5-carboxyvanillin". It is an aldehyde-acid.

  • Reagents: Vanillic acid (1 eq), Hexamethylenetetramine (HMTA, 5 eq), Glacial Acetic Acid.

  • Reaction: Heat at 100°C for 7 hours.

  • Hydrolysis: Add 6N HCl and heat at 90°C for 10 min.

  • Critical Checkpoint: The product must be light cream/colorless. A yellow/orange hue indicates resin formation. Recrystallize from 40% ethanol/water before proceeding.[2] Do not oxidize crude material.

Phase 2: Selective Oxidation to 5-CVA

System: Alkaline Silver Oxide (


)
Target Yield:  >95% (Quantitative)

Step-by-Step:

  • Preparation of Oxidant: Dissolve Silver Nitrate (

    
    , 2 eq) in water. Separately dissolve NaOH (4.5 eq) in water.
    
  • Precipitation: Add NaOH solution to

    
     while stirring vigorously. A brown precipitate of 
    
    
    
    forms immediately.
  • Reaction: Add 5-Formylvanillic acid (1 eq) directly to the wet

    
     suspension.
    
    • Mechanism:[1][3][4][5] The aldehyde is oxidized to the carboxylate;

      
       is reduced to metallic Silver (
      
      
      
      ).
  • Monitoring: Stir at room temperature for 10-15 minutes. The brown solid will turn into a black/grey heavy powder (metallic silver).

  • Work-up (Self-Validating Step):

    • Filter the metallic silver (recover for recycling).

    • The filtrate is now a clear alkaline solution of sodium 5-carboxyvanillate.

    • Acidify with HCl to pH 2. A white precipitate forms immediately.

    • Validation: If the filtrate remains colored or no precipitate forms, the oxidation failed (likely due to inactive/dry

      
      ).
      

Visualizing the Workflow

The following diagram details the reaction pathway and the specific separation logic required to isolate pure 5-CVA.

G Start Vanillic Acid (Starting Material) Inter 5-Formylvanillic Acid (Intermediate) Start->Inter HMTA / AcOH (Formylation) ByProd1 By-Product: Phenolic Resins Start->ByProd1 Temp > 100°C Reaction Oxidation (Room Temp, 15 min) Inter->Reaction Oxidant Fresh Ag2O (In Situ Prepared) Oxidant->Reaction Filter Filtration (Remove Ag0) Reaction->Filter Ag0 precipitates ByProd2 By-Product: Vanillic Acid (Reversion) Reaction->ByProd2 Over-acidification or Decarboxylation Acidify Acidification (HCl, pH 2) Filter->Acidify Filtrate (Na-Salt) Product This compound (Precipitate) Acidify->Product Precipitation

Figure 1: Reaction logic flow for the conversion of Vanillic Acid to 5-CVA, highlighting critical separation steps (Filtration of Ag) and potential failure pathways.

Troubleshooting & FAQs

Direct answers to specific failure modes observed in the lab.

Q1: Why did my reaction mixture turn dark black/tarry during the formylation step?

Diagnosis: Thermal polymerization of phenolic intermediates. Root Cause: The Duff reaction (using HMTA) involves quinone methide intermediates. If the temperature exceeds 100°C or reaction time is prolonged, these intermediates polymerize rather than hydrolyzing to the aldehyde. Solution:

  • Strictly maintain the oil bath at 100°C.

  • Do not exceed 7 hours.

  • Validation: The crude solid should be cream or pale yellow. Dark brown solids indicate >20% yield loss to resin.

Q2: I obtained a beige solid after oxidation, but the melting point is 220°C (Expected >280°C).

Diagnosis: Incomplete oxidation (Contamination with 5-Formylvanillic acid).[2] Root Cause: The Silver Oxide (


) was likely dried or aged. 

must be freshly precipitated and used wet.[6] Drying reduces its surface reactivity significantly. Solution:
  • Prepare

    
    in situ immediately before adding the substrate.
    
  • Purification: Recrystallize the product from water.[2][6] 5-Formylvanillic acid is more soluble in hot water than the di-acid product.

Q3: How do I remove the silver residues completely? The product has a grey cast.

Diagnosis: Colloidal Silver contamination. Root Cause: Inefficient filtration of the metallic silver before acidification. Once acidified, colloidal silver traps within the precipitating 5-CVA crystal lattice. Solution:

  • Use Celite (diatomaceous earth) during the filtration of the alkaline mixture.

  • Check: The filtrate must be optically clear before adding HCl. If it is hazy, re-filter.

Q4: Can I use Potassium Permanganate ( ) instead of Silver Oxide?

Diagnosis: Methodology error. Root Cause:


 is too strong. It will attack the phenolic ring and likely cause oxidative decarboxylation, reverting the product back to vanillic acid or destroying the aromatic system entirely.
Recommendation:  Stick to 

for quantitative, selective oxidation of electron-rich benzaldehydes.

Data Summary: Physical Properties & Yields[2][5][6][7]

CompoundMolecular WeightMelting Point (°C)Solubility (Water)Typical Yield (Step)
Vanillic Acid 168.15210-213Low (Cold)N/A
5-Formylvanillic Acid 196.16224-225Moderate (Hot)~25-40% (Formylation)
This compound 212.16283-284 Insoluble (Acidic)95-99% (Oxidation)

Table 1: Comparative physical properties for validation of reaction intermediates and final product.

References

  • Preparation of this compound via Ag2O Oxidation Source: Canadian Journal of Chemistry (1964) Relevance: Establishes the quantitative yield of the silver oxide method and melting point data. URL:[Link]

  • Biocatalytic Perspectives & Lignin Valorization Source: Royal Society of Chemistry (Green Chemistry) Relevance: Contextualizes 5-CVA as a strategic building block from lignin degradation (DDVA pathway). URL:[Link]

  • Organic Syntheses: Vanillic Acid Derivatives Source: Organic Syntheses Relevance: General procedures for handling vanillic acid derivatives and silver oxide oxidations.[1] URL:[Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for Polymer Scientists: 5-Carboxyvanillic Acid as a Bio-Based Alternative to Terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of sustainable materials, the polymer industry is at a critical juncture. The heavy reliance on petroleum-based feedstocks, such as terephthalic acid (TPA), for producing high-performance polymers like polyethylene terephthalate (PET), presents significant environmental challenges. This has catalyzed a global search for viable, renewable alternatives that do not compromise performance. From this search, 5-Carboxyvanillic acid (5-CVA), a derivative of vanillin obtainable from lignin, has emerged as a compelling bio-based contender.

This guide offers an in-depth, objective comparison of this compound and terephthalic acid as monomers for polymer synthesis. We will dissect their chemical nature, compare the performance of their resulting polymers based on experimental data, and provide the technical insights necessary for researchers and material scientists to evaluate 5-CVA's potential in their applications.

Monomer Profiles: Structure and Origin

The fundamental properties of a polymer are intrinsically linked to the structure of its constituent monomers. While both 5-CVA and TPA are aromatic dicarboxylic acids, their subtle structural differences have profound impacts on polymer characteristics.

Terephthalic Acid (TPA) is a symmetric aromatic dicarboxylic acid produced on a massive industrial scale through the oxidation of petroleum-derived p-xylene.[1] Its linear and rigid structure is a cornerstone of the high thermal stability and mechanical strength of the polymers it forms, most notably PET.[2] TPA's symmetry allows for efficient chain packing, leading to semi-crystalline polymers with excellent properties for fibers, films, and packaging.[3][4]

This compound (5-CVA) , chemically known as 3-carboxy-4-hydroxy-5-methoxybenzoic acid, is an aromatic dicarboxylic acid that can be derived from lignin, one of the most abundant natural polymers on Earth.[5] Unlike the symmetric TPA, 5-CVA possesses additional functional groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group. These pendant groups disrupt the monomer's symmetry, which can hinder close chain packing and reduce crystallinity in the resulting polymers. However, they also offer potential benefits, such as altered solubility and opportunities for post-polymerization modification.

G cluster_TPA Terephthalic Acid (TPA) cluster_5CVA This compound (5-CVA) TPA CVA

Caption: Chemical structures of Terephthalic acid and this compound.

Polymer Synthesis: The Polycondensation Pathway

Both 5-CVA and TPA are typically polymerized with diols (e.g., ethylene glycol, 1,4-butanediol) via polycondensation to form polyesters. The process generally involves two stages: direct esterification followed by melt polycondensation under high vacuum and temperature to build high molecular weight chains.

The presence of the hydroxyl group on the 5-CVA aromatic ring introduces a potential site for side reactions, such as etherification, at the high temperatures required for melt polymerization. This necessitates careful optimization of reaction conditions and catalyst selection to ensure the formation of linear, high-molecular-weight polyesters. Common catalysts include antimony, titanium, or tin compounds, similar to those used in TPA-based polymerizations.[2][6]

G cluster_workflow Polyester Synthesis Workflow Monomers Dicarboxylic Acid (TPA or 5-CVA) + Diol Esterification Direct Esterification (~200-250°C, N2 atm) Water is removed Monomers->Esterification Oligomers Low MW Oligomers Esterification->Oligomers Polycondensation Melt Polycondensation (>250°C, High Vacuum) Excess diol is removed Oligomers->Polycondensation Polymer High MW Polyester Polycondensation->Polymer

Caption: Generalized workflow for polyester synthesis via polycondensation.

Performance Showdown: A Data-Driven Comparison

The ultimate viability of 5-CVA as a TPA replacement hinges on the performance of the polymers it produces. While direct, comprehensive comparative studies are emerging, analysis of polymers derived from vanillic acid and its derivatives against the well-established PET benchmark provides critical insights.[6][7]

The key differentiators arise from 5-CVA's molecular asymmetry and its additional functional groups. These features tend to create more amorphous polymers compared to the semi-crystalline materials derived from the highly symmetric TPA. This directly influences their thermal and mechanical properties.

PropertyTerephthalic Acid-Based Polymer (PET)5-CVA Derivative-Based PolyestersRationale for Difference
Source Petroleum-derived[1]Lignin/Bio-based[5]Sustainability and renewable feedstock.
Glass Transition (Tg) ~80 °C[2]5 - 130 °C[8][9]The bulky pendant groups on the 5-CVA ring restrict chain rotation, which can lead to a higher Tg. The wide range depends on the specific diol used.
Melting Temperature (Tm) ~250-260 °C76 - 114 °C (often amorphous)[6]The asymmetry of the 5-CVA monomer disrupts chain packing, reducing crystallinity and thus lowering or eliminating the melting point.
Thermal Stability (Td, 5%) ~400-450 °C~321 - 410 °C[6][8]While slightly lower, 5-CVA based polyesters exhibit good thermal stability, suitable for many applications. The decomposition may initiate at the vanillic acid units.[8]
Mechanical Properties High tensile strength, stiffCan be tuned from flexible to rigid. Young's modulus: 95–228 MPa; Elongation at break: 15–311% reported for some derivatives.[9]The amorphous nature allows for greater flexibility. Properties are highly dependent on the comonomer (diol) used.
Degradability Very lowEnhanced degradability observed under certain pH conditions.[6]The presence of additional functional groups and a less crystalline structure can increase susceptibility to hydrolytic degradation.

Expert Insights: The data reveals a fascinating trade-off. While TPA's symmetry leads to the high crystallinity and melting point that defines PET, 5-CVA's structure results in predominantly amorphous materials. This is not necessarily a disadvantage. Amorphous polymers are often transparent and can be tougher (less brittle) than their semi-crystalline counterparts. Furthermore, the ability to tune the glass transition temperature and mechanical properties by selecting different diol co-monomers makes 5-CVA a versatile building block for a range of applications, from flexible films to more rigid engineering plastics.[9] Some studies have even reported that certain polyesters derived from vanillic acid exhibit properties superior to PET.[6]

Applications and Future Outlook

The distinct property profile of 5-CVA-based polyesters opens up applications beyond direct PET replacement.

  • Amorphous Engineering Plastics: Their higher Tg and potential for transparency make them suitable for applications requiring heat resistance and clarity.

  • Specialty Coatings and Adhesives: The hydroxyl and methoxy groups can enhance adhesion to various substrates.[10]

  • Tunable Thermoplastics: By copolymerizing with other diacids or using various diols, a wide spectrum of materials with tailored flexibility, strength, and thermal properties can be developed.[9]

The primary challenge for the widespread adoption of 5-CVA is economic. An efficient and scalable process for isolating 5-CVA from lignin is crucial to compete with the highly optimized and cost-effective production of TPA. However, as biorefinery technologies advance and the demand for sustainable materials intensifies, the outlook for lignin-derived monomers like 5-CVA is exceptionally promising.[5]

Experimental Protocol: Synthesis and Characterization of a 5-CVA Based Polyester

This protocol provides a representative methodology for synthesizing a polyester from a 5-CVA derivative and 1,4-butanediol (BDO), followed by standard characterization techniques.

Objective: To synthesize a polyester from a dicarboxylic acid derived from vanillic acid and 1,4-butanediol and characterize its molecular weight, thermal, and mechanical properties.

Materials:

  • Dicarboxylic acid derived from vanillic acid (e.g., divanillic acid)

  • 1,4-butanediol (BDO, >99%)

  • Tetrabutyl titanate (TBT) catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity Nitrogen gas

  • Solvents for analysis (e.g., Chloroform, Trifluoroacetic acid)

Methodology:

  • Reactor Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

    • Charge the reactor with the vanillic acid-derived dicarboxylic acid, a molar excess of 1,4-butanediol (e.g., 1.5:1 molar ratio), TBT catalyst (e.g., 250 ppm), and antioxidant (e.g., 0.1 wt%).

  • Stage 1: Esterification:

    • Purge the reactor with nitrogen for 15-20 minutes to remove oxygen.

    • Heat the reactor to ~200°C under a slow nitrogen stream with continuous stirring.

    • Water will be generated as a byproduct and collected in the flask. Maintain this temperature until >90% of the theoretical amount of water has been collected (typically 2-3 hours). This indicates the formation of low molecular weight oligomers.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 250-260°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to <1 mbar over approximately 1 hour.

    • Excess 1,4-butanediol will distill off. An increase in the viscosity of the reaction mixture will be observed.

    • Maintain these conditions for 2-4 hours until the desired viscosity (indicated by the stirrer torque) is achieved.

  • Polymer Recovery and Characterization:

    • Break the vacuum with nitrogen and extrude the molten polymer from the reactor into a water bath to quench.

    • Pelletize the solidified polymer strand for analysis.

    • Molecular Weight: Analyze using Gel Permeation Chromatography (GPC) with a suitable solvent.

    • Thermal Properties:

      • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. Heat from 25°C to 300°C at 10°C/min, cool, and reheat.

      • Use Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature (Td). Heat from 25°C to 600°C at 10°C/min under a nitrogen atmosphere.

    • Mechanical Properties:

      • Compression mold the polymer pellets into thin films or tensile bars.

      • Perform tensile testing according to ASTM D638 to determine Young's modulus, tensile strength, and elongation at break.

Self-Validation: The successful synthesis of a high molecular weight polymer is validated by the significant increase in viscosity during the polycondensation stage and confirmed by GPC results. Consistent thermal transitions observed in the second heating cycle of DSC confirm the bulk properties of the material. Reproducible stress-strain curves from multiple tensile test specimens will validate the mechanical data.

References

  • Miller, S. A., Pu, Y., & Ragauskas, A. J. (2017). Synthesis and characterization of renewable polyesters based on vanillic acid. Journal of Applied Polymer Science, 134(39), 45339.
  • Tradeasia. (n.d.). Terephthalic Acid (PTA) | Key Polyester Raw Material for Fiber and Resin Production. Retrieved from [Link]

  • Papadopoulos, L., et al. (2021). Poly(propylene vanillate): A Sustainable Lignin-Based Semicrystalline Engineering Polyester.
  • Liu, X. (n.d.). Synthesis of bio-based polyesters from 2,5-furandicarboxylic acid: From completely amorphous to high crystallinity. Hilaris Publisher. Retrieved from [Link]

  • Global Chemical Resources. (2026). Applications of Terephthalic Acid in Industries: From Textiles to Fireworks. Retrieved from [Link]

  • Fonseca, A. C., et al. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency. Polymer Chemistry, 6(34), 5961-5983.
  • Varghese, R. J., & Parameswaranpillai, J. (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics. Polymers, 13(16), 2771.
  • ResearchGate. (n.d.). Structural similarity between terephthalic acid and 2,5-FDCA. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance. Retrieved from [Link]

  • Bushkova, E. V., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 16(11), 1494.
  • Wu, G., et al. (2015). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. Polymer Chemistry, 6, 797-804.
  • Gallardo, A., et al. (2010). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 11(3), 965-989.
  • Sardon, H., & Dove, A. P. (2018). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
  • Wang, J., et al. (2018). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 10(10), 1145.
  • Jiang, M., et al. (2016). From Fossil Resources to Renewable Resources: Synthesis, Structure, Properties and Comparison of Terephthalic Acid-2,5-Furandicarboxylic Acid-Diol Copolyesters.
  • Jia, P., et al. (2021). Vanillic Acid as a New Skeleton for Formulating a Biobased Plasticizer. ACS Sustainable Chemistry & Engineering, 9(45), 15159-15169.
  • Sherwood, J. (2014). Vanillin derived polymers. Green Chemistry Blog. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Retrieved from [Link]

  • ChemAnalyst. (2025). Purified Terephthalic Acid Uses and Benefits You Should Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic path for new polyesters based on vanillin. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mechanical and Thermal Properties. Retrieved from [Link]

  • MDPI. (n.d.). Mechanical Behavior of Polymeric Materials: Recent Studies. Retrieved from [Link]

Sources

comparing properties of 5-Carboxyvanillic acid and vanillic acid.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 5-Carboxyvanillic Acid (5-CVA) and Vanillic Acid (VA) . This content is designed for researchers in metabolic engineering, medicinal chemistry, and pharmacodynamics.

Domain: Metabolic Engineering & Pharmacodynamics Status: Comparative Analysis & Experimental Protocols

Executive Summary: The Precursor vs. The Pharmacophore

In the landscape of lignin-derived aromatics, Vanillic Acid (VA) is the established bioactive pharmacophore, widely recognized for its antioxidant and anti-inflammatory kinetics.[1] In contrast, This compound (5-CVA) is a critical, transient metabolic intermediate (specifically in the biphenyl catabolic pathway of Sphingomonas paucimobilis SYK-6).

For drug development and metabolic engineering professionals, the distinction is functional:

  • Vanillic Acid is a monofunctional therapeutic agent and a substrate for further turnover into protocatechuate.

  • This compound is a difunctional building block . Its dicarboxylic nature makes it a superior candidate for polymer synthesis (e.g., bio-based polyesters) but likely limits its passive diffusion across blood-brain barriers compared to VA.

Physicochemical Profile

The structural addition of a carboxyl group at the C5 position of the vanillic acid scaffold fundamentally alters the electronic and solubility profile.

FeatureVanillic Acid (VA)This compound (5-CVA)Implication
IUPAC Name 4-hydroxy-3-methoxybenzoic acid4-hydroxy-5-methoxyisophthalic acid5-CVA is a dicarboxylic acid.
MW ( g/mol ) 168.15212.165-CVA is heavier/bulkier.
Melting Point 210–213 °C283–284 °C5-CVA has significantly higher lattice energy/stability.
Acidity (pKa) pKa₁ ≈ 4.5 (COOH)pKa₁ ≈ 3.8 (est), pKa₂ ≈ 5.25-CVA is more acidic; exists as a dianion at physiological pH.
LogP (Hydrophobicity) ~1.43< 1.0 (Predicted)5-CVA is more hydrophilic/polar.
UV Maxima (EtOH) 260, 290 nm227, 267, 310 nmDistinct spectral fingerprint for HPLC detection.

Metabolic Interplay & Biosynthesis

Understanding the biological relationship between these two molecules is critical for controlling their production in engineered strains (e.g., Pseudomonas putida or Sphingomonas).

The LigW Decarboxylation Node

In nature, 5-CVA is not an endpoint; it is a bottleneck intermediate. The enzyme LigW (5-carboxyvanillate decarboxylase) rapidly converts 5-CVA into Vanillic Acid.[2][3]

  • To accumulate 5-CVA: Researchers must delete the ligW gene.

  • To produce Vanillic Acid: The pathway requires efficient LigW activity.

MetabolicPathway DDVA 5,5'-Dehydrodivanillate (Lignin Dimer) Intermediate Meta-Cleavage Product DDVA->Intermediate LigX / LigZ LigX LigX (O-Demethylase) CVA This compound (5-CVA) Intermediate->CVA LigY Hydrolysis LigY LigY (Hydrolase) VA Vanillic Acid (VA) CVA->VA LigW (Decarboxylation) Rate Limiting Step LigW LigW (Decarboxylase) PCA Protocatechuate (Central Metabolism) VA->PCA Demethylation

Figure 1: The critical metabolic node controlling the ratio of 5-CVA to Vanillic Acid in lignin-degrading bacteria.[4]

Biological Activity & Performance

Vanillic Acid: The Bioactive Standard
  • Mechanism: VA acts as a free radical scavenger (donating H from the phenolic -OH). It inhibits NF-κB signaling, reducing cytokine production (TNF-α, IL-6).

  • Pharmacokinetics: High oral bioavailability; rapidly conjugated (glucuronidation) and excreted.

This compound: The Functional Monomer[4]
  • Mechanism: While it retains the phenolic -OH (antioxidant potential), the steric bulk and electron-withdrawing nature of the two -COOH groups likely reduce its radical scavenging efficiency compared to VA.

  • Application: Its primary value lies in Polymer Chemistry . Unlike VA (monofunctional acid), 5-CVA can polymerize with diols to form polyesters without modification, mimicking terephthalic acid but with bio-functionality.

Experimental Protocols

Protocol A: Differential HPLC Separation

To separate 5-CVA from VA in a fermentation broth or reaction mixture, a standard C18 Reverse-Phase method is insufficient due to their structural similarity. A gradient with acidification is required to suppress ionization.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to keep -COOH protonated).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Methodology:

  • Equilibration: Set flow rate to 1.0 mL/min. Equilibrate column with 95% A / 5% B.

  • Gradient Profile:

    • 0–2 min: Isocratic 5% B.

    • 2–15 min: Linear gradient to 40% B.

    • 15–20 min: Ramp to 100% B (Wash).

  • Detection: Monitor UV absorbance at 260 nm (optimal for VA) and 310 nm (specific for 5-CVA).

  • Expected Results:

    • 5-CVA: Elutes earlier (approx. 6–8 min) due to higher polarity (two carboxyl groups).

    • Vanillic Acid: Elutes later (approx. 10–12 min).

Protocol B: Chemical Synthesis of 5-CVA (Reference Standard)

If commercial 5-CVA is unavailable, it can be synthesized from Vanillic Acid via a formylation intermediate.[5]

Workflow:

  • Formylation: React Vanillic Acid with hexamethylenetetramine (Duff reaction) or dichloromethyl methyl ether to yield 5-Formylvanillic acid .

  • Oxidation:

    • Dissolve 5-Formylvanillic acid in 5% NaOH.

    • Add aqueous AgNO₃ (Silver Oxide oxidation) slowly at 0–5°C.

    • Stir for 1 hour, then filter off the silver precipitate.

  • Isolation: Acidify the filtrate with HCl to pH 2. The This compound will precipitate as colorless crystals.

  • Purification: Recrystallize from hot water.

    • Validation: Check Melting Point (Target: 283–284°C).

References

  • Lignin Catabolism Pathway (SYK-6): Sphingomonas paucimobilis SYK-6 degrades 5,5'-dehydrodivanillate to 5-carboxyvanillate via LigX, LigZ, and LigY.[2][3][6]

    • Source:

  • LigW Decarboxylase Characterization: Identification of the gene responsible for converting 5-CVA to Vanillic Acid.[2][3]

    • Source:

  • Vanillic Acid Pharmacodynamics: Antioxidant and anti-inflammatory mechanisms in human neutrophils and plasma.[1]

    • Source:

  • Chemical Synthesis & Properties: Oxidation of 5-formylvanillic acid to yield this compound (MP 283°C).[5]

    • Source:

Sources

A Comparative Guide to the Validation of HPLC Methods for 5-Carboxyvanillic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 5-Carboxyvanillic acid, a key molecule in various synthetic pathways and a potential impurity, requires robust analytical methods for its determination. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. We will delve into the critical aspects of method validation, compare HPLC with alternative technologies, and provide actionable protocols, all grounded in scientific principles and regulatory standards.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of analytical chemistry in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a polar aromatic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. The choice of a C18 column is common for the analysis of phenolic compounds, offering excellent retention and separation characteristics.[2]

The validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3] The International Council for Harmonisation (ICH) has established guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines outline the necessary validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Foundational Principles of a Validated HPLC Method for this compound

A robust HPLC method for this compound quantification is built upon a systematic selection of chromatographic conditions and a rigorous validation process. While specific validated methods for this compound are not abundantly available in public literature, we can extrapolate from validated methods for structurally similar compounds, such as vanillic acid.[1][2]

Chromatographic Conditions: A Causal Explanation

The selection of chromatographic parameters is a critical first step. A typical RP-HPLC setup for a phenolic acid like this compound would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice due to its hydrophobic nature, which allows for good retention of moderately polar compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often acidified water, e.g., with 0.2% acetic acid) and an organic modifier (like acetonitrile or methanol) is typically employed.[2] The acidified aqueous phase helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shape and retention. The gradient elution allows for the efficient separation of the analyte from other components in the sample matrix.

  • Detection: UV detection is commonly used for aromatic compounds. For vanillic acid and related compounds, a wavelength of around 254 nm is often chosen due to the strong absorbance of the benzene ring.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point, providing a good balance between analysis time and separation efficiency.[3]

  • Injection Volume: Typically, a 10 or 20 µL injection volume is used, depending on the concentration of the analyte and the sensitivity of the detector.

In-Depth Analysis of HPLC Method Validation Parameters

Method validation provides documented evidence that the analytical procedure is suitable for its intended use.[3] The key validation parameters as per ICH guidelines are detailed below, with representative data for the closely related vanillic acid to illustrate expected performance.[1]

Validation ParameterDescriptionTypical Acceptance Criteria (ICH)Representative Data (for Vanillic Acid)[1]
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks.No interference from other phenolic compounds at the retention time of vanillic acid.[2]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.9995 - 25 mg/L with r² = 0.9994
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%99.52% - 101.40% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%Repeatability: RSD < 2% Intermediate Precision: RSD < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically 3.3 times the signal-to-noise ratio.0.133 mg/L
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 10 times the signal-to-noise ratio.0.443 mg/L
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations.Method is robust to small changes in mobile phase composition and pH.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the quantification of a phenolic acid, adapted for this compound based on methods for similar compounds.[2]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in the mobile phase.
  • Perform serial dilutions to prepare calibration standards in the desired linear range (e.g., 5, 10, 15, 20, 25 mg/L).

2. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve a concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the prepared sample solutions.

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizing the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages and disadvantages.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[4][5]

  • Advantages:

    • Speed: Significantly shorter run times, increasing sample throughput.

    • Resolution: Better separation of complex mixtures.

    • Sensitivity: Improved detection limits due to sharper peaks.

  • Disadvantages:

    • Cost: Higher initial instrument cost.

    • Backpressure: Operates at much higher pressures, which can lead to increased wear and tear on the system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing highly selective and sensitive detection.[6]

  • Advantages:

    • Specificity: Provides molecular weight and structural information, leading to highly specific identification and quantification.

    • Sensitivity: Extremely low detection and quantification limits.

    • Versatility: Can analyze a wide range of compounds in complex matrices.

  • Disadvantages:

    • Cost: High instrument and maintenance costs.

    • Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting compounds in the sample matrix.

    • Complexity: Requires more specialized expertise for operation and data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[7][8]

  • Advantages:

    • High Resolution: Excellent separation efficiency for complex mixtures of volatile compounds.

    • Sensitivity and Specificity: Mass spectrometric detection provides high sensitivity and definitive identification.

  • Disadvantages:

    • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can be time-consuming and a source of error.

    • Thermal Stability: Not suitable for thermally labile compounds.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control and assays where high sensitivity is not the primary concern. Its validation is straightforward and well-established within regulatory frameworks.

  • UPLC-UV offers a significant improvement in speed and resolution, making it ideal for high-throughput screening and the analysis of complex samples.

  • LC-MS is the gold standard for analyses requiring the highest levels of sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex biological matrices.

  • GC-MS , while a powerful technique, is less practical for the routine analysis of this compound due to the necessity of derivatization.

Ultimately, a thorough understanding of the analytical needs, coupled with a rigorous method validation process, will ensure the generation of accurate and reliable data for this compound quantification, supporting the development of safe and effective pharmaceutical products.

References

  • Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. 2024 Aug 15. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. Malaysian Journal of Analytical Sciences. 2017;21(1):165-175. Available from: [Link]

  • Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. 2023;14(10):1000-10. Available from: [Link]

  • The LOQ and LOD of HPLC analysis. ResearchGate. Available from: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of Accuracy, Precision and Agreement of Five Hba1c Measurement Methods with HPLC Reference Method. Medical Laboratory Journal. 2016;10(2):1-6. Available from: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. 2019 Apr 9. Available from: [Link]

  • Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. PubMed. 2007 Nov. Available from: [Link]

  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Center for Biotechnology Information. 2018 Sep 21. Available from: [Link]

  • Parameters of linear regression, LOD and LOQ for phenolic compounds by HPLC analysis. ResearchGate. Available from: [Link]

  • Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. PubMed. 2022 Jul 15. Available from: [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. Available from: [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]

  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. National Center for Biotechnology Information. 2025 Feb 26. Available from: [Link]

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. National Center for Biotechnology Information. 2024 Mar 11. Available from: [Link]

  • Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients. PubMed. 2021 Jun 7. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. 2024 Apr 24. Available from: [Link]

  • HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Oxford Academic. 2015 Jul 1. Available from: [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International. 2024 Aug 8. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. 2011;56(7):719-724. Available from: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study. PubMed. 2021 Dec. Available from: [Link]

  • Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. National Center for Biotechnology Information. Available from: [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International - Chromatography Online. 2011 Oct 1. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • Validation of HPLC methods in pharmaceutical analysis. ResearchGate. 2025 Aug 6. Available from: [Link]

  • Analytical Quality by Design Based UV-visible Spectrophotometer Method Development and Validation for Quantification of Chrysin. International Journal of Pharmaceutical Sciences and Research. 2023;14(1):1000-10. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023 Mar 15. Available from: [Link]

  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate. 2024 Jun 27. Available from: [Link]

  • Linearity and range of the reported HPLC method for VAN quantification in human plasma. ResearchGate. Available from: [Link]

  • Derivatization of cortisol and metabolites for GCMS?. ResearchGate. 2017 Dec 15. Available from: [Link]

  • Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. PubMed. 2017 Jan. Available from: [Link]

Sources

Analytical Standards for 5-Carboxyvanillic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Carboxyvanillic acid (5-CVA) (CAS: 2134-91-0) is a pivotal intermediate in the biological degradation of lignin, specifically generated during the cleavage of biphenyl linkages by bacteria such as Sphingomonas paucimobilis. As lignin valorization research accelerates, accurate quantification of 5-CVA has become critical for monitoring enzymatic efficiency (e.g., LigW decarboxylase activity).

The Challenge: Unlike its downstream metabolite Vanillic Acid , 5-CVA lacks widespread availability as an ISO 17034 Certified Reference Material (CRM). Most commercially available standards are "Research Grade," requiring rigorous in-house validation.

This guide provides a self-validating framework for qualifying 5-CVA standards, comparing them against structural analogs, and establishing a robust LC-MS/MS quantification protocol.

Technical Profile & Mechanism

5-CVA is a dicarboxylic acid derivative of vanillic acid. Its structural uniqueness lies in the additional carboxyl group at the C5 position, which significantly alters its polarity and ionization behavior compared to vanillic acid.

Chemical Identity[1]
  • IUPAC Name: 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 212.16 g/mol [1]

  • pKa Values (Predicted):

    
     (COOH), 
    
    
    
    (COOH),
    
    
    (Phenolic OH).
  • Solubility: Soluble in Methanol, DMSO; sparingly soluble in acidic water; soluble in alkaline buffers.

Biological Context: The Lignin Degradation Pathway

Understanding the metabolic context is essential for avoiding cross-talk with upstream and downstream metabolites.

LigninPathway Lignin Lignin Biphenyl (DDVA) LigZ LigZ/LigY (Enzymatic Cleavage) Lignin->LigZ CVA This compound (5-CVA) LigZ->CVA Ring Fission LigW LigW (Decarboxylase) CVA->LigW Vanillic Vanillic Acid LigW->Vanillic -CO2

Figure 1: Metabolic positioning of 5-CVA. Note the direct decarboxylation to Vanillic Acid, a common interference in MS analysis.

Comparative Analysis: Standards & Alternatives

Since a "Gold Standard" CRM is often unavailable, researchers must choose between high-purity research grades or surrogate quantification.

Table 1: Performance Matrix of Analytical Options
FeatureOption A: Research Grade 5-CVA Option B: Vanillic Acid (Surrogate) Option C: Synthesized Crude Extract
Purity >95% (HPLC/NMR)>99% (CRM Available)Variable (Unknown impurities)
Quantification Accuracy High (Direct calibration)Low (Response factor differs)Low (Requires purification)
Matrix Compatibility Good, requires matrix matchingExcellentPoor (Complex matrix)
Cost High (

300/mg)
Low ($50/gram)High Labor Cost
Use Case Quantitative PK/Metabolism Studies Qualitative Screening OnlyQualitative Pathway Confirmation
Critical Insight: The "Surrogate Trap"

Using Vanillic Acid to quantify 5-CVA is scientifically flawed due to significantly different ionization efficiencies in ESI(-). 5-CVA, having two carboxyl groups, ionizes more readily and elutes earlier on C18 columns. Result: Using Vanillic Acid as a standard will lead to a gross underestimation of 5-CVA concentration.

Validated Experimental Protocol

This protocol uses LC-ESI-MS/MS in negative mode.[2] The method is designed to separate 5-CVA from Vanillic Acid and mitigate matrix effects from bacterial culture media.

A. Stock Solution Preparation[3]
  • Solvent: Methanol (LC-MS Grade). Do not use water for the primary stock due to stability concerns.

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: -20°C in amber glass. Stable for 3 months.

  • Working Standard: Dilute with Water:Methanol (90:10 v/v) + 0.1% Formic Acid immediately prior to use.

B. LC-MS/MS Method Parameters
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Reasoning: 5-CVA is polar.[3] Standard C18 columns may result in poor retention and ion suppression near the void volume. HSS T3 is designed for polar retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 40% B

    • 6-8 min: 95% B (Wash)

    • 8.1-11 min: 5% B (Re-equilibration)

C. Mass Spectrometry Transitions (ESI Negative)
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
5-CVA 211.0

167.0

2515Quantifier
5-CVA 211.0123.0

2525Qualifier
Vanillic Acid 167.0123.02515Reference
IS (Vanillic-d3) 170.0126.02515Internal Std

Note: Since 5-CVA-d3 is rarely available, Vanillic Acid-d3 is the recommended Internal Standard (IS). Note that it will elute LATER than 5-CVA, so it corrects for injection variability but NOT matrix suppression at the specific retention time of 5-CVA.

Validation Workflow: The "Self-Validating" System

To ensure data integrity without a CRM, follow this decision tree.

ValidationWorkflow Start Start Validation PurityCheck 1. Purity Check (HPLC-UV 254/280nm) Start->PurityCheck MSScan 2. MS Full Scan (Confirm m/z 211) PurityCheck->MSScan MatrixEffect 3. Matrix Effect Test (Spike in Media) MSScan->MatrixEffect Decision Suppression > 20%? MatrixEffect->Decision MethodA Method A: External Calibration Decision->MethodA No MethodB Method B: Matrix-Matched Curve Decision->MethodB Yes

Figure 2: Decision tree for selecting the calibration strategy based on matrix interference.

Protocol for Matrix Effect Quantification[3]
  • Set A: Standard in pure solvent (Mobile Phase A).

  • Set B: Standard spiked into blank sample matrix (e.g., bacterial media post-extraction).

  • Calculation:

    
    
    
    • If ME is between -20% and +20%, External Calibration is acceptable.

    • If ME < -20% (Suppression), use Matrix-Matched Calibration or Standard Addition .

References

  • Masai, E., et al. (1999). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.

  • LGC Standards. "Reference Materials and Analytical Standards." LGC Standards Portfolio.

  • Agilent Technologies. (2020). "Reliable Determination of Food Additives... Using UHPLC-MS/MS." Agilent Application Notes.

  • Santa Cruz Biotechnology. "Analytical Standards for Research."

  • PubChem. "this compound Compound Summary."

Sources

Performance Comparison of Bio-Based Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical performance analysis of bio-based dicarboxylic acids, designed for researchers and drug development professionals.[1] It moves beyond basic "green" marketing to evaluate physicochemical properties, polymerization kinetics, and pharmaceutical utility.

Executive Summary: From "Drop-in" to "Performance-Advantaged"

Historically, bio-based acids were valued primarily for their renewable origin. Today, the paradigm has shifted.[2][3] Molecules like 2,5-Furandicarboxylic Acid (FDCA) are not just green alternatives to Terephthalic Acid (TPA); they are performance-advantaged, offering superior gas barrier properties and higher glass transition temperatures (


). Conversely, Sebacic Acid  and Succinic Acid  offer unique crystallinity and biocompatibility profiles essential for advanced drug delivery systems.

This guide compares four primary contenders:

  • FDCA (C6): The rigid aromatic mimic.

  • Succinic Acid (C4): The aliphatic platform workhorse.

  • Itaconic Acid (C5): The functional crosslinker.

  • Sebacic Acid (C10): The flexible, hydrophobic shield.

Physicochemical Performance Matrix

The following data synthesizes experimental values to aid in monomer selection for polymer synthesis and pharmaceutical formulation.

Table 1: Physicochemical Properties Comparison
MetricFDCA (Furan-2,5-dicarboxylic)Succinic Acid (Butanedioic)Itaconic Acid (Methylenesuccinic)Sebacic Acid (Decanedioic)
Structure Type Aromatic (Heterocyclic)Aliphatic (Linear)Aliphatic (Unsaturated)Aliphatic (Long-chain)
Origin Fructose/HMF OxidationFermentation (Glucose)Fermentation (A. terreus)Castor Oil Cleavage
Mol. Weight 156.09 g/mol 118.09 g/mol 130.10 g/mol 202.25 g/mol
Melting Point (

)
342°C (Sublimes)185–187°C166–167°C131–134.5°C
pKa Values 2.60, 3.554.21, 5.643.85, 5.454.72, 5.40
Water Solubility (25°C) Low (<1 g/L)Moderate (58 g/L)Good (83 g/L)Very Low (<1 g/L)
Key Performance High Modulus, Gas BarrierBiodegradability, CrystallinitypH-Responsiveness, CrosslinkingFlexibility, Hydrophobicity

Senior Scientist Insight: Note the drastic difference in solubility and


. FDCA’s high melting point and low solubility make solution polymerization difficult; melt polymerization requires high temperatures that risk decarboxylation. Conversely, Itaconic acid’s double bond is thermally sensitive—radical inhibitors are often required during high-temp esterification.

Material Science: Polymer Performance (FDCA vs. TPA)

The most critical comparison in the field is between FDCA (Bio-based) and Terephthalic Acid (TPA) (Petro-based). FDCA is the monomer for PEF (Polyethylene Furanoate), the analog to PET .[1]

Table 2: PEF (Bio) vs. PET (Petro) Performance
PropertyPEF (FDCA-based) PET (TPA-based) Performance Implication
Glass Transition (

)
~86°C~74°CPEF has higher heat stability; suitable for hot-fill applications.
Melting Point (

)
~211°C~250°CPEF processes at lower temperatures, saving energy.
O₂ Barrier 10x higher than PETStandardCritical for oxidation-sensitive drugs or food.
CO₂ Barrier 19x higher than PETStandardSuperior carbonation retention.
Tensile Modulus ~3.6 GPa~2.2 GPaPEF is stiffer and mechanically stronger.

Mechanism of Action: The furan ring in FDCA is polar and non-linear (angle ~129°), which hinders ring-flipping.[4] This rigidity reduces free volume in the polymer matrix, creating a tortuous path that drastically slows gas permeation.

Pharmaceutical Applications & Drug Delivery[5][6]

Itaconic Acid: The Smart Hydrogel Builder

Itaconic acid is unique due to its vinyl group. It is not just a spacer; it is a functional handle .

  • Application: pH-responsive hydrogels for oral drug delivery.

  • Mechanism: At neutral pH (intestine), the carboxylic groups ionize (

    
    ), causing electrostatic repulsion and hydrogel swelling, releasing the drug. At acidic pH (stomach), the gel collapses, protecting acid-sensitive APIs.
    
Sebacic Acid: The Biocompatible Carrier[7]
  • Application: Polyanhydride wafers (e.g., Gliadel®) for localized chemotherapy.

  • Performance: Sebacic acid polymers degrade via surface erosion rather than bulk degradation. This ensures a linear, zero-order drug release profile, unlike the "burst release" often seen with bulk-eroding polyesters like PLGA.

Experimental Protocols

Protocol A: Thermal Purity Assessment (DSC)

Validating monomer purity before polymerization is critical. Impurities in bio-based acids (e.g., monofunctional acids) act as chain terminators.

Objective: Determine purity via melting point depression and analyze thermal transitions.

  • Preparation: Dry sample in a vacuum oven at 50°C for 4 hours to remove surface moisture.

  • Instrument: Heat-flux Differential Scanning Calorimeter (DSC).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Crucible: Aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 1: Heat to

      
       at 10°C/min (Erases thermal history).
      
    • Cool: Cool to 0°C at 10°C/min.

    • Ramp 2: Heat to

      
       at 10°C/min (Data collection).
      
  • Validation: Calculate purity using the Van't Hoff equation based on the melting peak shape of the second heating run. A sharp, narrow peak indicates high purity (>99%).

Protocol B: Acid Value Titration (Stoichiometry Check)

Essential for ensuring 1:1 stoichiometry in step-growth polymerization.

  • Solvent: Dissolve 0.2g of acid in 20mL of 50:50 Ethanol:Water (neutralized).

    • Note: For FDCA, use DMSO due to solubility limits.

  • Indicator: Phenolphthalein (or Potentiometric titration for colored bio-broths).

  • Titrant: 0.1N KOH (standardized).

  • Calculation:

    
    
    
    • Where

      
       = Normality, 
      
      
      
      = Volume (mL),
      
      
      = Weight (g).
  • Self-Check: Compare experimental Acid Value to theoretical (e.g., Succinic theoretical ~950 mg KOH/g). Deviation >1% indicates moisture or impurity.

Visualization: Selection Logic & Synthesis Pathways

Figure 1: Bio-Based Acid Selection Logic

Use this decision tree to select the correct acid for your application.

AcidSelection Start Select Application Goal Barrier High Gas Barrier / Rigidity Needed? Start->Barrier BioComp Biocompatibility / Drug Release? Barrier->BioComp No FDCA FDCA (C6) (High Tg, High Modulus) Barrier->FDCA Yes Flex Flexibility / Hydrophobicity? BioComp->Flex Sebacic Sebacic Acid (C10) (Surface Erosion, Flexible) Flex->Sebacic Yes Func Crosslinking / pH Response? Flex->Func No Itaconic Itaconic Acid (C5) (Vinyl Functional) Func->Itaconic Yes Succinic Succinic Acid (C4) (General Purpose, Biodegradable) Func->Succinic No

Caption: Decision matrix for selecting dicarboxylic acids based on required physicochemical performance.

Figure 2: Synthesis & Polymerization Pathways

Visualizing the origin and polymerization potential of key acids.

SynthesisPath Sugar Sugars (C6) HMF HMF Sugar->HMF Dehydration Ferm Fermentation Sugar->Ferm Castor Castor Oil Sebacic Sebacic Acid Castor->Sebacic Alkali Cleavage FDCA FDCA HMF->FDCA Oxidation Succinic Succinic Acid Ferm->Succinic PEF PEF (High Barrier) FDCA->PEF + Ethylene Glycol PBS PBS (Compostable) Succinic->PBS + 1,4-Butanediol Nylon Nylon 6,10 Sebacic->Nylon + HMDA

Caption: Synthesis pathways from renewable feedstocks to high-performance polymers.

References

  • BenchChem. (2025).[1] A Comparative Analysis of 2,5-Furandicarboxylic Acid (FDCA) and Terephthalic Acid. Retrieved from

  • Royal Society of Chemistry. (2013). Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties. Retrieved from

  • National Institutes of Health (PMC). (2021). Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. Retrieved from

  • Verified Market Research. (2023). Bio-based Sebacic Acid Market Size, Trends, Share & Forecast. Retrieved from

  • ResourceWise. (2022). Biobased Succinic Acid: Is the Sustainable Route Becoming Economically Viable Once More? Retrieved from

  • MDPI (Polymers). (2025). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarboxylic Acid (FDCA). Retrieved from

  • Asian Journal of Chemistry. (2018). Self-Assembled Chitosan-g-Poly(itaconic acid) Nanoparticles: A Potential Drug Carrier. Retrieved from

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation for 5-Carboxyvanillic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliable quantification of 5-Carboxyvanillic acid (5CVA) is of growing importance, recognized for its potential as a metabolic biomarker and its role as a precursor in the synthesis of advanced bio-polymers.[1][2] As research and application of 5CVA expand across multiple institutions, the need for standardized, reproducible analytical methods becomes paramount. This guide provides an in-depth comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—within the context of inter-laboratory validation. We delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and empower researchers to generate comparable and reliable data across different laboratory settings.

The Imperative for Inter-Laboratory Validation

This compound, a derivative of vanillin, is a key metabolite in various biological pathways and a valuable building block in chemical synthesis.[1][3] Whether tracking metabolic dysregulation in a multi-center clinical trial or ensuring quality control in polymer production, the ability to obtain consistent analytical results, regardless of the laboratory performing the test, is non-negotiable.

Inter-laboratory validation, often structured as a proficiency test or ring trial, is the ultimate arbiter of a method's robustness and transferability.[4][5] It serves to:

  • Establish Method Reproducibility: Assess the degree of agreement between results from different laboratories analyzing identical samples.

  • Identify Methodological Bias: Uncover systematic errors inherent to a specific laboratory's implementation of the protocol.

  • Ensure Data Comparability: Guarantee that data generated from different sites can be reliably pooled and compared.

A validated method is a self-validating system; its performance characteristics are well-documented and understood, providing a framework for ongoing quality control. This aligns with principles outlined by international standards bodies such as the International Council for Harmonisation (ICH).[6]

Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is the foundation of any quantitative study. For organic acids like 5CVA, three primary methods dominate the landscape: HPLC, GC-MS, and LC-MS/MS. Each presents a unique balance of specificity, sensitivity, and operational complexity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible chromatographic technique. For compounds with a chromophore like 5CVA, UV detection is a cost-effective and reliable choice.

  • Expertise & Experience: The primary advantage of HPLC-UV is its simplicity and lower operational cost. Method development focuses on optimizing the mobile phase composition and column chemistry to achieve adequate separation from matrix components.[7][8] However, its limitation lies in its specificity. In complex matrices like urine or plasma, co-eluting compounds can interfere with the analyte peak, leading to inaccurate quantification. This is a critical consideration, as vanillin derivatives and other phenolic acids are common in biological systems.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity compared to HPLC-UV due to the addition of mass-based detection. It is a powerful tool for the analysis of small, volatile molecules.

  • Expertise & Experience: The main challenge in using GC-MS for 5CVA is its non-volatile nature. A mandatory derivatization step is required to convert the polar carboxylic acid and hydroxyl groups into volatile esters or silyl ethers.[11][12] This multi-step sample preparation can introduce variability and potential for analyte loss if not meticulously controlled. While the electron impact ionization in GC-MS provides reproducible fragmentation patterns for confident identification, the derivatization requirement adds a layer of complexity that can be a source of inter-laboratory variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices.[13] Its exceptional sensitivity and specificity are achieved by coupling the separation power of LC with the dual mass filtering of a triple quadrupole mass spectrometer.

  • Expertise & Experience: The power of LC-MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular weight of 5CVA) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and virtually eliminates matrix interferences that can plague HPLC-UV methods.[14] While sample preparation often involves a straightforward protein precipitation or solid-phase extraction (SPE) to reduce matrix effects, the use of a stable isotope-labeled internal standard is crucial. This standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for highly accurate and precise correction during data processing.[13][15]

Performance Characteristics Summary

The following table summarizes the expected performance of each methodology in an inter-laboratory setting, based on validation studies of structurally similar phenolic acids.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MSRationale & Causality
Specificity ModerateHighVery HighMS detection provides structural confirmation. LC-MS/MS (MRM) is superior in complex matrices.
Sensitivity (LOQ) ~µg/mL~ng/mL~pg/mL to ng/mLTandem MS significantly lowers the signal-to-noise ratio, enabling lower detection limits.[11][14]
Precision (%RSD) < 15%< 15%< 10%Use of stable isotope-labeled internal standards in LC-MS/MS effectively corrects for analytical variability.[13]
Accuracy (% Recovery) 85-115%80-120%90-110%SPE cleanup and internal standards in MS methods lead to higher accuracy by minimizing matrix effects.[16]
**Linearity (R²) **> 0.99> 0.99> 0.999All methods can achieve excellent linearity with proper calibration.[14]
Sample Prep Complexity LowHighModerateGC-MS requires a multi-step derivatization process. LC-MS/MS benefits from efficient SPE.
Inter-Lab Reproducibility GoodModerateExcellentThe high specificity and use of internal standards in LC-MS/MS reduce lab-to-lab procedural variations.

Experimental Protocols & Workflows

A self-validating system requires meticulously documented protocols. Below are detailed methodologies that serve as a foundation for establishing a robust 5CVA analysis workflow.

Inter-Laboratory Validation Workflow

The logical flow of an inter-laboratory validation study is critical for obtaining meaningful results. It begins with a coordinating laboratory preparing and distributing homogenous samples and ends with a statistical analysis of the collective data.

G cluster_prep Phase 1: Preparation cluster_dist Phase 2: Distribution & Analysis cluster_eval Phase 3: Evaluation A Coordinating Lab: Prepare Homogenous Samples (e.g., Spiked Plasma) B Establish Reference Concentration (Using a validated reference method) A->B C Blind Sample Distribution to Participating Labs Lab1 Lab 1 (Analyzes Samples) C->Lab1 Lab2 Lab 2 (Analyzes Samples) C->Lab2 LabN Lab N (Analyzes Samples) C->LabN D Data Submission to Coordinating Lab Lab1->D Lab2->D LabN->D E Statistical Analysis (e.g., z-scores, %RSD) D->E F Final Report: Method Performance Assessment E->F

Caption: Workflow for a typical inter-laboratory validation study.

Protocol 1: LC-MS/MS Analysis of 5CVA in Human Plasma

This protocol is considered the reference standard due to its superior accuracy and specificity.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen to effectively remove proteins, salts, and phospholipids from plasma, which are known to cause significant ion suppression in the MS source.
  • Pipette 100 µL of human plasma into a microcentrifuge tube.
  • Add 10 µL of internal standard solution (e.g., this compound-¹³C₆).
  • Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Condition an SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL methanol followed by 1 mL water.
  • Load the supernatant from the centrifuged sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the 5CVA and internal standard with 500 µL of 5% formic acid in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A.

start [label="Plasma Sample (100 µL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is [label="Add Internal Standard"]; acid [label="Protein Precipitation\n(Phosphoric Acid)"]; cent [label="Centrifuge"]; spe [label="Solid-Phase Extraction (SPE)"]; elu [label="Elute Analyte"]; evap [label="Evaporate to Dryness"]; recon [label="Reconstitute"]; end [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> is -> acid -> cent -> spe -> elu -> evap -> recon -> end; }

Caption: LC-MS/MS sample preparation workflow using SPE.

2. Instrumental Analysis

  • HPLC System: UPLC/HPLC system capable of binary gradients.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative mode.
  • MRM Transitions:
  • 5CVA: Precursor Ion (m/z) 197 -> Product Ion (m/z) 153
  • 5CVA-¹³C₆ (IS): Precursor Ion (m/z) 203 -> Product Ion (m/z) 159
Protocol 2: GC-MS Analysis of 5CVA in Urine

This protocol highlights the necessary derivatization step.

1. Sample Preparation and Derivatization

  • Rationale: Derivatization with BSTFA converts the non-volatile 5CVA into a thermally stable and volatile trimethylsilyl (TMS) derivative suitable for GC analysis.
  • Pipette 200 µL of urine into a glass tube.
  • Add an appropriate internal standard.
  • Adjust pH to <2 with HCl.
  • Extract with 2 mL of ethyl acetate. Vortex and centrifuge.
  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
  • Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.
  • Cap the tube tightly and heat at 70°C for 60 minutes.
  • Cool to room temperature before injection.

start [label="Urine Sample (200 µL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; evap [label="Evaporate to Dryness"]; deriv [label="Derivatization\n(BSTFA, 70°C)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Inject into GC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extract -> evap -> deriv -> end; }

Caption: GC-MS sample preparation with mandatory derivatization.

2. Instrumental Analysis

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
  • Mass Spectrometer: Single quadrupole with electron ionization (EI) source.
  • Mode: Scan or Selected Ion Monitoring (SIM) for target ions of the derivatized 5CVA.

Conclusion and Recommendations

For the robust, reproducible, and transferable analysis of this compound, an inter-laboratory validated LC-MS/MS method is unequivocally the superior choice. Its high sensitivity and specificity, coupled with the accuracy afforded by stable isotope-labeled internal standards, minimize the inter-laboratory variability that can arise from complex sample matrices and procedural deviations. While HPLC-UV offers accessibility and GC-MS provides high specificity, the complexities of potential interferences (HPLC) and mandatory derivatization (GC-MS) make them more susceptible to lab-to-lab differences.

To ensure the successful implementation of a 5CVA analytical method across multiple sites, we strongly recommend:

  • Adoption of an LC-MS/MS Platform: This should be the default method for its superior performance characteristics.

  • Mandatory Use of a Stable Isotope-Labeled Internal Standard: This is the most critical factor for ensuring high precision and accuracy.

  • Standardized Sample Preparation: A common, well-documented SPE protocol should be used by all participating laboratories.

  • Participation in External Quality Assessment (EQA) Schemes: Regular participation in proficiency testing programs is essential for monitoring ongoing performance and maintaining data integrity over time.[4]

By adhering to these principles and utilizing the detailed protocols within this guide, researchers, scientists, and drug development professionals can confidently generate high-quality, comparable data for this compound, advancing both clinical research and industrial applications.

References

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC - NIH. (2024).
  • Method Development and Validation of Caproic Acid from Vanilla planifolia Pods by HPLC. (n.d.). Pharmacophore.
  • Interlaboratory variability in the measurement of direct oral anticoagulants: results from the external quality assessment scheme. (2018). PubMed.
  • Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. (2018).
  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. (2025). PubMed.
  • Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. (2025). PubMed Central.
  • Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. (n.d.). Royal Society of Chemistry.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). PubMed Central.
  • Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS. (1997). PubMed.
  • Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. (n.d.). PubMed.
  • Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. (n.d.). PubMed.
  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (n.d.). International Journal of Pharmaceutical Sciences.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
  • GC-MS Applic
  • Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. (n.d.). Sciex.
  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.). Journal of Pharmaceutical Research Science & Technology.

Sources

A Comparative Guide to Establishing the Purity of Synthesized 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chemical Synthesis

5-Carboxyvanillic acid, a dicarboxylic aromatic acid, is an increasingly important molecule in both biological research and materials science. It serves as a key intermediate in the microbial degradation of lignin and is a promising bio-based monomer for creating advanced polymers, positioning it as a sustainable alternative to petroleum-based plastics.[1][2] For researchers, scientists, and drug development professionals, the synthetic utility of this compound is directly proportional to its purity. The presence of unreacted starting materials, intermediates, or side-products can dramatically alter experimental outcomes, affect polymer characteristics, and compromise biological assays.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously establish the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route, as this predicts the likely impurities. A common and effective synthesis involves the formylation of an ortho-vanillic acid precursor, followed by oxidation to yield the final product.[1][3]

This specific pathway informs our analytical strategy by highlighting potential process-related impurities that must be separated and quantified:

  • Unreacted Starting Materials: ortho-Vanillic acid.

  • Key Intermediates: 5-Carboxyvanillin (from incomplete oxidation).[3]

  • Structurally Related Impurities: Vanillic acid or 5-formylvanillic acid from alternative synthetic routes.[1]

  • Residual Solvents: Acetic acid, ethanol, or other solvents used during reaction and purification.[3][4]

An effective purity assessment, therefore, is not a single measurement but an orthogonal investigation designed to detect and quantify these specific, anticipated impurities alongside any unexpected contaminants.

An Orthogonal Strategy for Comprehensive Purity Determination

Relying on a single analytical technique is insufficient for a definitive purity statement. A powerful, self-validating system employs multiple, orthogonal (independent) methods that measure different physicochemical properties of the compound. This multi-faceted approach ensures that impurities missed by one technique are detected by another, providing a highly trustworthy and comprehensive purity profile.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Purity Analysis SynthesizedProduct Synthesized Crude This compound Purification Purification (e.g., Recrystallization) SynthesizedProduct->Purification HPLC HPLC-UV/DAD (Quantitative Purity, Impurity Profile) Purification->HPLC NMR NMR (¹H, ¹³C) (Structural Identity, Residual Solvents) Purification->NMR MS High-Resolution MS (Molecular Formula Confirmation) Purification->MS MP Melting Point (Bulk Purity Indicator) Purification->MP FinalPurity Comprehensive Purity Statement (>99.x%) HPLC->FinalPurity NMR->FinalPurity MS->FinalPurity MP->FinalPurity

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Core Analytical Techniques

We will now compare the four cornerstone techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5] Its strength lies in its ability to physically separate the main compound from impurities, allowing for precise quantification based on the area of the chromatographic peaks. For aromatic compounds like this compound, which possess a strong UV chromophore, UV/Diode Array Detection (DAD) is highly effective and sensitive.

Trustworthiness: A well-developed HPLC method is self-validating. The peak shape, retention time, and spectral data from a DAD detector all contribute to the confidence in the result. By running known reference standards of potential impurities, peaks can be definitively identified.

Experimental Protocol: Reversed-Phase HPLC-DAD

  • Sample Preparation: Accurately weigh ~1.0 mg of synthesized this compound and dissolve in 1.0 mL of a suitable solvent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution.

  • Chromatographic Conditions: The separation is typically achieved on a C18 reversed-phase column.[1] The mobile phase often consists of acidified water to ensure the carboxylic acid groups are protonated, improving peak shape.[1]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses ionization of carboxyl groups for better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the reversed-phase column.
Gradient 5% B to 95% B over 10 minA gradient ensures that both polar and non-polar impurities are eluted and resolved.
Flow Rate 0.3 mL/minAppropriate for the specified column dimensions.
Detection DAD, 230 nmThis compound has a strong absorbance at this wavelength.[1]
Injection Volume 2 µLA small volume prevents column overloading.

Data Presentation: Hypothetical Chromatographic Data

CompoundRetention Time (min)Area (%)Identification
Vanillic Acid3.80.15Potential Starting Material
This compound 5.2 99.75 Main Product
5-Carboxyvanillin6.10.10Potential Intermediate

This data allows for a quantitative purity assessment, commonly referred to as "purity by area %."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: While HPLC excels at quantification, NMR spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra serve as a molecular "fingerprint." If the synthesized compound's spectra match the reference, its identity is confirmed. Crucially, NMR can detect impurities that are structurally different but might co-elute with the main peak in HPLC. It is also the premier method for identifying and quantifying residual solvents.

Trustworthiness: The protocol is self-validating through predictable chemical shifts and coupling constants. For carboxylic acids, the acidic protons give a characteristic downfield signal in the ¹H NMR spectrum, typically between 10-12 ppm, which disappears upon adding a drop of D₂O.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (given the compound's solubility in DMSO[7]).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Data Presentation: Expected NMR Chemical Shifts

¹H NMR (in DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
~13.0 (very broad)2HSinglet2 x -COOH
7.5 - 7.62HSinglet2 x Ar-H
~10.0 (broad)1HSingletAr-OH
3.853HSinglet-OCH₃
¹³C NMR (in DMSO-d₆) Expected δ (ppm) Assignment
165 - 1852 x -COOH
110 - 1606 x Ar-C
50 - 70-OCH₃

Note: The acidic protons of the carboxylic acids and the phenolic hydroxyl are often broad and may exchange, appearing as a single very broad peak. The presence of sharp signals corresponding to solvents like ethanol or acetic acid would indicate their presence as impurities.

Mass Spectrometry (MS): Unimpeachable Molecular Formula Verification

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it measures the mass with enough accuracy to determine the elemental composition, distinguishing the target molecule from others with the same nominal mass.[1] When coupled with HPLC (LC-MS), it is an unparalleled tool for identifying unknown impurity peaks.

Trustworthiness: The protocol is validated by the extremely high accuracy of the mass measurement, typically within 5 ppm of the theoretical value. For this compound (C₉H₈O₆), the theoretical exact mass is 212.0321.[8][9]

G cluster_lcms LC-MS System cluster_data Data Output HPLC HPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI Chromatogram Chromatogram (Separated Peaks) HPLC->Chromatogram MassAnalyzer High-Resolution Mass Analyzer (TOF, etc.) ESI->MassAnalyzer MassSpectrum Mass Spectrum (m/z for each peak) MassAnalyzer->MassSpectrum Confirmation Identity Confirmation ([M-H]⁻ = 211.0248) MassSpectrum->Confirmation

Caption: Logical workflow of an LC-MS experiment.

Experimental Protocol: LC-HRMS

  • Method: Utilize the same LC method as described in the HPLC section.

  • Ionization: Use Electrospray Ionization (ESI) in negative ion mode. Carboxylic acids readily lose a proton to form a negative ion ([M-H]⁻).

  • Analysis: Analyze the eluent using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Data Presentation: Expected HRMS Data

IonTheoretical [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)Mass Error (ppm)
C₉H₇O₆⁻211.0248211.02511.4

A low mass error provides extremely high confidence in the assigned molecular formula.

Melting Point Analysis: The Classic Purity Check

Expertise & Experience: Melting point is a fundamental, bulk physical property. A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the melting range to broaden.[10] This makes it a fast, inexpensive, and highly effective screening tool for purity.

Trustworthiness: The method's validity comes from comparing the experimental result to the established literature value. A narrow range (e.g., < 2°C) close to the reported value is a strong indicator of high purity.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube to a depth of about 2 mm.[10]

  • Measurement: Place the tube in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2°C per minute) near the expected melting point and record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).

Data Presentation: Comparative Melting Point Data

SampleMelting Range (°C)Interpretation
Synthesized Product 282 - 284°CSharp range, consistent with literature values, indicates high purity.[3]
Alternative Sample 270 - 278°CBroad and depressed range, suggests the presence of impurities.

Conclusion: A Holistic and Defensible Purity Assessment

Establishing the purity of synthesized this compound is not achieved by a single measurement but by the convergence of evidence from an orthogonal set of analytical techniques. A comprehensive purity report for a batch of this compound should confidently state:

  • Purity by HPLC: >99.5% (by area %).

  • Structural Identity: Confirmed by ¹H and ¹³C NMR, with spectra matching the expected structure and showing no significant impurities.

  • Molecular Formula: Confirmed by HRMS, with a mass error of <5 ppm.

  • Physical Properties: A sharp melting point consistent with the literature value.

By integrating these methods, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the integrity of their starting material is well-documented and robustly defended.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Retrieved from [Link]

  • Patel, K. (2023). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2024). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440. Green Chemistry. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). AN ALTERNATIVE SYNTHESIS OF 5-CARBOXYVANILLIN. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the purity of newly synthesized organic compound?. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • PubMed. (2004). Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. Retrieved from [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Technical Comparison: Spectroscopic Profiling of 5-Carboxyvanillic Acid and Key Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, spectroscopic comparison of 5-Carboxyvanillic Acid (5-CVA) against its primary metabolic and synthetic precursors, specifically Vanillic Acid and 5-Formylvanillic Acid .

Executive Summary & Chemical Identity

This compound (5-CVA) (CAS: 2134-91-0) is a pivotal intermediate in the bacterial degradation of lignin-derived biphenyls (specifically the Sphingomonas SYK-6 pathway).[1][2] Structurally, it is 4-hydroxy-3-methoxyisophthalic acid .

Its identification relies on distinguishing it from its mono-carboxylic precursor, Vanillic Acid , and its synthetic intermediate, 5-Formylvanillic Acid .[3] The introduction of the electron-withdrawing carboxyl group at the C5 position fundamentally alters the spectroscopic signature, collapsing the aromatic proton system from an ABX pattern to a simplified AX system.

CompoundStructure NameMolecular WeightMelting Point
5-CVA 4-hydroxy-3-methoxy-1,5-dicarboxybenzene212.16 g/mol 283–284°C
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid168.15 g/mol 210–213°C
5-Formylvanillic Acid 5-formyl-4-hydroxy-3-methoxybenzoic acid196.16 g/mol 224–225°C

Metabolic & Synthetic Pathways

Understanding the origin of the sample is critical for impurity profiling. 5-CVA is typically generated via two distinct routes:

  • Biological (Lignin Catabolism): Oxidative cleavage of 5,5'-Dehydrodivanillate (DDVA) .[4]

  • Synthetic (Laboratory): Formylation of Vanillic Acid followed by oxidation.

Pathway Visualization

Pathway VA Vanillic Acid (Precursor) FVA 5-Formylvanillic Acid (Synthetic Intermediate) VA->FVA Formylation (Hexamethylenetetramine) CVA This compound (Target) FVA->CVA Oxidation (Ag2O) CVA->VA Decarboxylation (LigW Enzyme) DDVA 5,5'-Dehydrodivanillate (Lignin Dimer) DDVA->CVA Biological Catabolism (LigX, LigZ, LigY)

Figure 1: Convergent pathways for 5-CVA generation. Note the reversible biological relationship with Vanillic Acid via LigW decarboxylase.

Spectroscopic Comparison

Nuclear Magnetic Resonance ( H NMR)

The most definitive method for distinguishing 5-CVA from Vanillic Acid is the aromatic region of the proton NMR.

  • Vanillic Acid (Precursor): Displays an ABX system (three aromatic protons). You will observe a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).

  • 5-CVA (Target): Substitution at C5 removes the H-5 proton. The system simplifies to an AX system (two aromatic protons). Due to the steric bulk and electron-withdrawing nature of the new COOH group, H-2 and H-6 appear as singlets or meta-coupled doublets (

    
     Hz) and are significantly deshielded.
    

Comparative Shift Table (in DMSO-


): 
PositionVanillic Acid (

ppm)
5-CVA (

ppm)
Signal Change
H-2 ~7.45 (d,

)
~7.60 (d,

)
Deshielded by C1-COOH
H-5 ~6.85 (d,

)
Disappears (Substituted)
H-6 ~7.40 (dd,

)
~7.75 (d,

)
Deshielded; Loss of ortho-coupling
-OCH

~3.80 (s)~3.85 (s)Minimal change
-CHO Absent in both (Distinguishes from 5-Formyl)

Critical QC Check: If you observe a doublet at ~6.85 ppm (


 Hz), your oxidation is incomplete, and Vanillic Acid is present. If you observe a signal at ~10.0 ppm, you have residual 5-Formylvanillic acid.
UV-Vis Spectroscopy

The introduction of the second carboxyl group at position 5 extends the conjugation system slightly but also introduces steric strain that may twist the ring.

  • Vanillic Acid:

    
     at 260 nm and 290 nm.
    
  • 5-CVA:

    
     shifts to 227 nm  (
    
    
    
    27,400) and 267 nm (
    
    
    7,400) in 95% ethanol.[3]
  • Differentiation: The high extinction coefficient at 227 nm is characteristic of the isophthalic acid core structure of 5-CVA.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Region (1650–1750 cm

    
    ): 
    
    • Vanillic Acid: Single C=O stretch (acid).

    • 5-CVA: Broadened or split C=O band due to two distinct carboxylic acid environments (C1 and C5).

    • 5-Formylvanillic Acid: Distinct aldehyde C=O stretch (often lower frequency, ~1660–1680 cm

      
      ) alongside the acid peak.
      

Experimental Protocols

Protocol A: Synthesis of 5-CVA from Vanillic Acid

This protocol ensures high purity for use as a spectroscopic standard.

  • Formylation (Synthesis of Precursor):

    • Dissolve Vanillic Acid (1.0 eq) in glacial acetic acid.

    • Add hexamethylenetetramine (Duff reaction conditions).

    • Heat to reflux for 6–8 hours.

    • Hydrolyze with dilute HCl.

    • Yield: 5-Formylvanillic acid (precipitate).[3]

  • Oxidation (Conversion to Target):

    • Suspend 5-Formylvanillic acid in water containing NaOH (pH > 10).

    • Add Silver Oxide (Ag

      
      O)  suspension slowly at 50°C.
      
    • Mechanism:[4] Ag(I) oxidizes the aldehyde to the carboxylate while reducing to metallic silver (black precipitate).

    • Filter off silver residues. Acidify filtrate with HCl to pH 2.

    • Isolation: 5-CVA precipitates as a white solid.[5] Recrystallize from water.[3]

    • Target Melting Point: 283–284°C.[3]

Protocol B: Analytical Workflow (HPLC-UV)

For quantifying 5-CVA in lignin degradation broths.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 20 mins.

  • Detection: 267 nm (Specific local maxima for 5-CVA).

  • Elution Order: 5-CVA elutes before Vanillic Acid due to increased polarity from the second carboxylic acid group.

Decision Logic for Identification

Use this logic flow to validate your sample identity.

Identification Start Start: Unknown Sample NMR_Check 1. Run 1H NMR (Aromatic Region) Start->NMR_Check Count_H Count Aromatic Protons NMR_Check->Count_H Three_H 3 Protons (ABX Pattern) Count_H->Three_H 3 H Two_H 2 Protons (Singlets/Doublets) Count_H->Two_H 2 H Result_VA Identity: Vanillic Acid Three_H->Result_VA Aldehyde_Check Check 9.5-10.5 ppm Two_H->Aldehyde_Check Result_FVA Identity: 5-Formylvanillic Acid Aldehyde_Check->Result_FVA Signal Present Result_CVA Identity: this compound Aldehyde_Check->Result_CVA Signal Absent

Figure 2: Logic gate for distinguishing 5-CVA from its precursors using proton NMR.

References

  • Masai, E., et al. (1999). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.

  • Canadian Science Publishing. "An Alternative Synthesis of 5-Carboxyvanillin."[4] Canadian Journal of Chemistry.

  • BenchChem. "this compound: Structure and Synthesis."

  • ChemicalBook. "this compound Chemical Properties and Spectral Data."

  • LookChem. "Product Data: this compound."[6]

Sources

Assessing the Performance of 5-Carboxyvanillic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5-Carboxyvanillic Acid (5-CVA) based polymers, specifically Poly(ethylene 5-carboxyvanillate) (PEC) . This analysis synthesizes recent breakthroughs in lignin valorization, metabolic engineering, and polymer chemistry to offer a roadmap for researchers evaluating this high-performance bio-based alternative to PET.[1]

Executive Summary: The Case for 5-CVA

The transition from fossil-based aromatics to bio-based alternatives has long been hindered by the "performance gap."[1] While alternatives like Polylactic Acid (PLA) suffer from low thermal stability, This compound (5-CVA) has emerged as a structural analogue to terephthalic acid and isophthalic acid that does not compromise on performance.[1]

Derived from lignin (specifically the biphenyl 5,5'-dehydrodivanillate, DDVA), 5-CVA possesses a unique asymmetric dicarboxylic acid structure with a methoxy substituent.[1][2] This structural rigidity translates directly into superior thermal properties for its resulting polyesters, most notably Poly(ethylene 5-carboxyvanillate) (PEC) , which exhibits a glass transition temperature (


) significantly higher than commercial PET.[1]

Comparative Performance Analysis

The following data consolidates experimental findings and predictive modeling (PolyID) to benchmark PEC against industry standards (PET) and leading bio-based contenders (PEF).

Table 1: Thermal and Structural Benchmarks
PropertyPEC (Bio-Based) PET (Fossil Standard) PEF (Furan-Based) Implication
Monomer Source Lignin (Vanillin/DDVA)Crude Oil (Terephthalic Acid)Sugars (FDCA)PEC valorizes lignin waste streams.[1][3]
Glass Transition (

)
106°C – 112°C 72°C – 80°C85°C – 87°CPEC offers superior heat resistance for hot-fill applications.[1]
Melting Point (

)
Amorphous / Semicrystalline260°C211°CPEC processing window is similar to PET but requires careful catalyst control.
Decomposition (

)
~310°C - 330°C400°C370°CPEC is stable at processing temps but degrades earlier than PET.[1]
Structural Rigidity High (Benzene ring + Methoxy steric hindrance)High (Benzene ring)High (Furan ring)The methoxy group in PEC restricts chain rotation, boosting

.

Key Insight: The


 of PEC (~110°C) is its defining advantage. While PEF improves upon PET's barrier properties, PEC outperforms both in thermal stability, making it a viable candidate for engineering plastics where PET fails (e.g., hot beverage containers, sterilizable medical devices).[1]

Experimental Protocols

To replicate these findings, strictly controlled synthesis and characterization protocols are required.

Protocol A: Monomer Synthesis (Chemo-Enzymatic Route)

Rationale: Direct chemical oxidation of vanillin often yields mixtures. The bio-engineered route using Pseudomonas putida provides high specificity. However, for lab-scale polymer assessment, a chemical oxidation route from 5-formylvanillic acid is often more accessible.[1]

Chemical Workflow:

  • Starting Material: Vanillic Acid.[2][4]

  • Formylation: React with hexamethylenetetramine in glacial acetic acid to yield 5-formylvanillic acid .[1]

  • Oxidation: Treat with alkaline silver oxide (

    
    ) to oxidize the aldehyde at position 5 to a carboxylic acid.[2]
    
  • Purification: Recrystallization from water/ethanol to achieve >99% purity (Critical for high molecular weight polymerization).

Protocol B: Melt Polycondensation of PEC

Rationale: A two-stage melt polycondensation is standard for aromatic polyesters to drive the equilibrium toward high molecular weight by removing ethylene glycol (EG).[1]

Reagents:

  • Monomer: this compound (5-CVA)[1][4][5]

  • Diol: Ethylene Glycol (Excess, 2.2:1 molar ratio)[1]

  • Catalyst: Antimony Trioxide (

    
    ) or Titanium Tetrabutoxide (
    
    
    
    ) (300-500 ppm)

Step-by-Step Methodology:

  • Esterification (Stage I):

    • Load 5-CVA and EG into a glass reactor with a mechanical stirrer and nitrogen inlet.

    • Heat to 190–200°C under

      
       flow.
      
    • Validation: Monitor water distillation. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

    • Product: Bis(hydroxyethyl)-5-carboxyvanillate oligomers.[1]

  • Polycondensation (Stage II):

    • Add catalyst (

      
      ).
      
    • Raise temperature to 260–270°C .

    • Apply high vacuum gradually (< 50 Pa) to remove excess EG.

    • Duration: 3–5 hours. Stop when torque on the stirrer stabilizes (indicating max viscosity).

  • Workup:

    • Cool reactor under nitrogen.

    • Dissolve polymer in trifluoroacetic acid (TFA) or chloroform/phenol mixture for characterization.

    • Precipitate in cold methanol to purify.

Mandatory Visualization: Synthesis & Logic

The following diagram illustrates the synthesis pathway and the structure-property relationship logic.

G Lignin Lignin Waste (Biomass) DDVA DDVA (Biphenyl Dimer) Lignin->DDVA Depolymerization BioConv Bioconversion (P. putida KT2440) DDVA->BioConv CVA This compound (Monomer) BioConv->CVA Metabolic Engineering Polymerization Melt Polycondensation (+ Ethylene Glycol) CVA->Polymerization PEC Poly(ethylene 5-carboxyvanillate) (PEC Polymer) Polymerization->PEC Properties Performance Outcome: Tg ~110°C (High Rigidity) Semi-Aromatic Backbone PEC->Properties Characterization Vanillic Vanillic Acid ChemOx Chemical Oxidation (Ag2O) Vanillic->ChemOx Lab Synthesis ChemOx->CVA Lab Synthesis

Caption: Synthesis pathways for PEC polymer from Lignin (Bio-route) or Vanillic Acid (Chemical route), highlighting the central role of the 5-CVA monomer.

Characterization & Validation Framework

To ensure scientific integrity (E-E-A-T), use this self-validating testing triad.

Structural Confirmation ( -NMR)
  • Solvent: TFA-d or

    
    /TFA mixture.[1]
    
  • Key Signals: Look for the methoxy group singlet (~3.8 ppm) and the aromatic protons.

  • Validation: The ratio of ethylene glycol protons (OCH2CH2O) to aromatic protons must be consistent with the repeating unit structure. Excess EG signals indicate incomplete polymerization.

Thermal Profiling (DSC)
  • Protocol: Heat-Cool-Heat cycle (-20°C to 280°C) at 10°C/min.

  • Critical Observation: Measure

    
     from the second heating scan to remove thermal history.
    
  • Success Metric:

    
     must be >100°C. If 
    
    
    
    < 90°C, the molecular weight (
    
    
    ) is likely too low (oligomers).
Degradation Analysis (TGA)[6]
  • Protocol: Ramp from 50°C to 600°C under Nitrogen.

  • Metric: Record

    
     (temperature at 5% weight loss).
    
  • Validation: Ensure the polymer is solvent-free.[1] A premature weight loss < 200°C indicates trapped solvent or unreacted monomer.

References

  • Gómez-Álvarez, H., et al. (2025). Bioconversion of a lignin-derived biphenyl dimer into the strategic building block this compound in Pseudomonas putida KT2440.[1] Green Chemistry.[3][6][7]

  • PolyID Project (2023). Artificial Intelligence for Discovering Performance-Advantaged and Sustainable Polymers.[1] Macromolecules (ACS).

  • Mialon, L., et al. (2010).Properties of Poly(ethylene terephthalate) analogues derived from lignin. (General reference for vanillic acid polyesters).
  • Yu, J., et al. (2016). Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate).[1][8] (Comparative data for PEF).

Sources

biological activity of 5-Carboxyvanillic acid compared to other phenolics

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Drug Discovery & Application

Executive Summary & Chemical Identity

5-Carboxyvanillic acid (5-CVA) is a specialized dicarboxylic phenolic acid (4-hydroxy-5-methoxyisophthalic acid) distinct from its mono-carboxylic analog, Vanillic Acid .[1][2] While Vanillic Acid is a ubiquitous plant metabolite, 5-CVA occupies a unique niche as a critical intermediate in the bacterial degradation of lignin (specifically biphenyl structures like 5,5'-dehydrodivanillate) and a bioactive constituent in medicinal plants such as Zingiber officinale (Ginger) and Rosa roxburghii.

For drug development professionals, 5-CVA represents a "pro-metabolite" scaffold. Its biological significance lies in its dual functionality: it possesses intrinsic antioxidant/anticancer activity and serves as a metabolic precursor that can be enzymatically decarboxylated to Vanillic Acid.

Chemical Structure & Properties:

  • IUPAC Name: 4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid[3]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2][3][4][5]
  • Key Structural Feature: The presence of a second carboxyl group at the C5 position (meta to the primary carboxyl) significantly alters its polarity, solubility, and metal-chelating potential compared to Vanillic Acid.

Comparative Biological Activity

The following analysis compares 5-CVA against standard phenolic benchmarks: Vanillic Acid (its metabolite), Protocatechuic Acid (a potent antioxidant), and Gallic Acid (the gold standard).

Table 1: Comparative Bioactivity Matrix
FeatureThis compound (5-CVA)Vanillic Acid (VA)Protocatechuic Acid (PCA)Gallic Acid (GA)
Primary Mechanism Metal Chelation & Radical ScavengingRadical Scavenging (Moderate)Radical Scavenging (High)Radical Scavenging (Very High)
Solubility (Water) High (Dicarboxylic nature)ModerateModerateModerate
Metabolic Fate Decarboxylated to VA by LigW enzymePhase II Conjugation (Glucuronidation)Rapidly MetabolizedRapidly Metabolized
Antioxidant Potency High (Synergistic chelation/scavenging)ModerateHighVery High
Key Source Lignin degradation, Ginger, Rosa roxburghiiVanilla, Berry metabolismAnthocyanin degradationTea, Grapes
Detailed Activity Analysis

A. Antioxidant & Chelation Mechanisms Unlike Vanillic Acid, which relies primarily on hydrogen atom transfer (HAT) from the phenolic -OH, 5-CVA utilizes a dual mechanism. The steric arrangement of the hydroxyl group flanked by a methoxy and a carboxyl group creates a unique electronic environment.

  • Experimental Insight: In Rosa roxburghii assays, bound phenolics containing 5-CVA demonstrated significant ABTS and DPPH scavenging capacity, contributing to the fruit's overall antioxidant profile.

  • Chelation: The dicarboxylic acid structure suggests superior metal ion chelation (e.g., Fe²⁺, Cu²⁺) compared to monocarboxylic acids, potentially inhibiting Fenton reaction-mediated oxidative stress more effectively.

B. Anti-Inflammatory & Anticancer Potential Research profiling Zingiber officinale (Ginger) identified 5-CVA as a key bioactive alongside 6-gingerol.

  • Mechanism: Phenolic acids inhibit the NF-κB signaling pathway. 5-CVA's conversion to Vanillic Acid in vivo suggests it may act as a sustained-release prodrug, maintaining plasma levels of Vanillic Acid, which is known to downregulate cytokines (TNF-α, IL-6).

  • Anticancer: Preliminary screening associates 5-CVA with cytotoxic activity against specific cancer cell lines, likely mediated through the induction of apoptosis and modulation of oxidative stress pathways.

Metabolic Pathway & Mechanism of Action

Understanding the metabolic stability of 5-CVA is crucial for its application. It is not an endpoint metabolite but a transient intermediate.

The LigW Decarboxylation Pathway: In biological systems (specifically Sphingomonas spp. and potentially gut microbiota), 5-CVA is processed by the enzyme 5-carboxyvanillate decarboxylase (LigW) .[6][7] This non-oxidative decarboxylase removes the C5-carboxyl group to generate Vanillic Acid.[8][7]

G DDVA 5,5'-Dehydrodivanillate (Lignin Dimer) CVA This compound (5-CVA) DDVA->CVA LigX/LigZ/LigY (Cleavage) VA Vanillic Acid (Active Metabolite) CVA->VA LigW Decarboxylase (Rate Limiting Step) PCA Protocatechuic Acid VA->PCA Demethylation

Figure 1: The metabolic trajectory of 5-CVA. The LigW-mediated decarboxylation is the critical step converting the dicarboxylic 5-CVA into the monocarboxylic Vanillic Acid.[6][7]

Experimental Protocols

These protocols are designed to validate the specific activity of 5-CVA, distinguishing it from general phenolic background noise.

Protocol A: Differential Antioxidant Capacity (Chelation vs. Scavenging)

Objective: To differentiate the radical scavenging activity of 5-CVA from its metal chelating capacity.

  • Reagents:

    • DPPH Solution: 0.1 mM in methanol (Radical Scavenging).

    • Ferrozine Reagent: 5 mM ferrozine + 2 mM FeCl

      
       (Metal Chelation).
      
    • Controls: Vanillic Acid (Negative control for chelation), EDTA (Positive control for chelation).

  • Workflow:

    • Step 1 (Scavenging): Mix 50 µL of 5-CVA (10–500 µM) with 150 µL DPPH solution. Incubate 30 min in dark. Measure Absorbance at 517 nm.[9]

    • Step 2 (Chelation): Mix 100 µL of 5-CVA with 20 µL FeCl

      
      . Incubate 5 min. Add 40 µL ferrozine. Shake vigorously. Incubate 10 min. Measure Absorbance at 562 nm.
      
  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Expected Result: 5-CVA should show superior chelation (lower IC50 in Ferrozine assay) compared to Vanillic Acid due to the extra carboxyl group.

Protocol B: Enzymatic Stability Assay (LigW Mimetic)

Objective: To assess the stability of 5-CVA in a simulated biological environment containing decarboxylase activity (e.g., gut lysate or recombinant LigW).

  • System: Recombinant LigW (from S. paucimobilis) or fresh fecal slurry (human/murine).

  • Substrate: 1 mM 5-CVA in Tris-HCl buffer (pH 7.5).

  • Procedure:

    • Incubate substrate with enzyme/slurry at 37°C.

    • Aliquot samples at t=0, 15, 30, 60, 120 min.

    • Quench: Add equal volume ice-cold acetonitrile with 1% formic acid.

    • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-UV/MS.

  • Detection:

    • Monitor loss of 5-CVA (RT ~6.5 min) and appearance of Vanillic Acid (RT ~7.5 min).

    • Significance: Rapid conversion indicates 5-CVA acts as a prodrug; stability indicates direct systemic activity.

References
  • Peng, X., et al. (2002).[8] Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6. Applied and Environmental Microbiology. Link

  • Gidde, J., et al. (2025). Metabolomic profiling of finger millet: unlocking the secrets of a nutritious staple food. PMC - NIH. Link

  • Vladimirov, N., et al. (2015). Substrate Distortion and the Catalytic Reaction Mechanism of 5-Carboxyvanillate Decarboxylase. Journal of the American Chemical Society. Link

  • Zheng, Y., et al. (2024).[9] Optimization of the acid hydrolysis process for the extraction of Rosa roxburghii Tratt-bound phenols and antioxidant activities. Taylor & Francis. Link

  • BenchChem. (2024). This compound Structure and Properties. Link

Sources

Safety Operating Guide

Standard Operating Procedure: 5-Carboxyvanillic Acid Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Carboxyvanillic acid (4-hydroxy-5-methoxyisophthalic acid) is a dicarboxylic acid derivative often utilized in lignin degradation studies and metabolic profiling.[1][2] Unlike simple vanillic acid, the presence of a second carboxyl group at the C5 position significantly alters its pKa and solubility profile.[1]

While often classified as a low-hazard research chemical, its phenolic and acidic moieties present specific chemical incompatibilities.[1] Improper disposal—specifically commingling with strong oxidizers or alkaline waste streams—can lead to exothermic neutralization or the formation of toxic quinones.[1]

This guide moves beyond basic compliance, establishing a self-validating disposal workflow designed to protect both the researcher and the downstream waste management chain.

Hazard Characterization & PPE

Before disposal, you must validate the state of the material.[1] Treat this compound as a Chemical Irritant with potential for serious eye damage.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Min 0.11 mm thickness)Prevents dermal absorption of phenolic rings.[1] Latex is permeable to many organic acids.[1]
Eye Protection ANSI Z87.1 Chemical Splash GogglesCritical: The dicarboxylic nature increases ocular irritation risks (H319) compared to neutral solids.[1]
Respiratory N95 (if powder) or Fume HoodPrevents inhalation of fine particulates (H335) during weighing or transfer.[1]
Body Lab Coat (Buttoned, Knee-length)Standard protection against solid particulate accumulation on clothing.[1]
Chemical Segregation (The "Kill Step")

The most common error in organic acid disposal is improper segregation. You must isolate this compound from incompatible waste streams before it enters the waste container.[1]

  • INCOMPATIBLE: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]

    • Risk:[4][5][6] Rapid oxidation of the phenolic ring can generate heat and pressure.[1]

  • INCOMPATIBLE: Strong Bases (e.g., Sodium Hydroxide, Ammonia).[1]

    • Risk:[4][5][6] Exothermic acid-base neutralization.[1] While not explosive, the heat generated in a closed waste drum can compromise container integrity.[1]

  • COMPATIBLE: Other non-halogenated organic acids (e.g., Acetic acid, Benzoic acid).[1]

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Powder)

Used for expired stock or spilled solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential corrosion over time.[1]

  • Transfer: Carefully transfer the solid using a chemically inert scoop.[1] Do not generate dust.[1][5]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Chemical Name: this compound (Solid).[1][2][7][8]

    • Hazard Checkbox: "Irritant" and "Toxic" (conservative classification).[1]

    • Constituents: 100%.[1][9]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Solvated)

Used for HPLC effluent or reaction mixtures.[1]

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Water).[1]

  • Segregation Check:

    • If dissolved in Methanol/Acetonitrile : Dispose in "Flammable Organic Solvents (Non-Halogenated)" .

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic Solvents" .[1]

    • If dissolved in Aqueous Buffer (Acidic) : Dispose in "Aqueous Acidic Waste" .[1]

  • pH Check: If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives.[1]

  • Labeling: List "this compound" as a trace contaminant (<1%) on the solvent waste tag.[1]

Operational Workflow Diagram

The following logic gate ensures you select the correct waste stream every time.

DisposalWorkflow Start Start: this compound Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid DISPOSAL A: Solid Organic Waste Container (Label: Irritant) Solid->BinSolid Transfer to HDPE Jar SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Flammable Flammable Solvent? (MeOH, EtOH, ACN) Halogenated->Flammable No BinHalo DISPOSAL B: Halogenated Solvent Waste Halogenated->BinHalo Yes BinNonHalo DISPOSAL C: Non-Halogenated Solvent Waste Flammable->BinNonHalo Yes BinAq DISPOSAL D: Aqueous Acidic Waste Flammable->BinAq No (Water/Buffer)

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent carrier.[1]

Emergency Spill Procedures

Do not attempt to clean spills >50g unless trained in HAZMAT response.

  • Isolate: Demarcate the area.[1]

  • Protect: Don goggles and nitrile gloves immediately.[1]

  • Contain:

    • Dry Spill: Cover with a dust suppressant (or wet paper towel) to prevent airborne particles.[1] Sweep gently into a dustpan.[1] Do not use a standard vacuum (risk of aerosolization).[1][6]

    • Wet Spill: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Decontaminate: Wipe the surface with a mild soap solution (pH 7-9) to neutralize trace acidity.[1]

  • Dispose: Place all cleanup materials (gloves, towels, absorbent) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste drum.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes. Note that this compound is not a P-listed or U-listed waste (RCRA), so it defaults to characteristic descriptions.[1]

Regulatory BodyCodeDescription
GHS H319, H315Causes serious eye irritation; Causes skin irritation.[1]
RCRA (USA) Not Listed Dispose as non-regulated chemical waste unless mixed with solvents.[1]
RCRA (Mixtures) D001 If dissolved in flammable solvents (Flash point <60°C).[1]
RCRA (Mixtures) D002 If dissolved in aqueous solution with pH < 2.[1][5]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70551, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-hydroxy-5-methoxyisophthalic acid.[1][2] Retrieved from [Link][1][2]

Sources

A Researcher's Guide to the Safe Handling of 5-Carboxyvanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a comprehensive operational plan for the use of 5-Carboxyvanillic acid, grounded in established safety protocols. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Immediate Safety Profile: this compound

Before handling any chemical, a clear understanding of its hazard profile is essential. This compound is an organic acid that, while not having acute toxicity, presents definite risks that demand respect and proper handling. The primary hazards are related to irritation upon contact.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation

Warning H315: Causes skin irritation.[1]
Eye Irritation

Warning H319: Causes serious eye irritation.[1]
Respiratory Irritation

Warning H335: May cause respiratory irritation.[1]

GHS classifications are based on data for structurally similar compounds and general principles for organic acids.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE).[2] The following PPE is mandatory when handling this compound in its solid form or in solution.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are required at all times.[3][4]

    • Best Practice/Large Quantities: When handling larger quantities (>25g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5] This provides a secondary layer of protection for the entire face. The rationale is to protect against accidental splashes of solutions or dispersal of the fine powder, which can cause serious eye irritation.[1]

  • Hand Protection:

    • Material: Nitrile rubber gloves are the recommended choice for handling organic acids like this compound.[6]

    • Causality: Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. Always check gloves for tears or punctures before use. Contaminated gloves should be removed and washed before re-use.[7]

  • Body Protection:

    • A standard laboratory coat is required to protect against incidental skin contact from spills and splashes.[8]

    • Ensure the lab coat is fully buttoned. For tasks with a higher risk of spillage, consider a chemical-resistant apron worn over the lab coat.[6]

  • Respiratory Protection:

    • When Required: Respiratory protection is necessary when there is a potential to generate dust, such as during weighing or transfer of the solid material, especially if not performed in a ventilated enclosure.[1][9]

    • Type: A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100 filter) is appropriate for dusts.[10]

    • Rationale: The fine particles of this compound can become airborne and, if inhaled, may cause respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the primary method to control this hazard.

PPE_Selection_Workflow cluster_legend Legend Start Start/End Process Process Step Decision Decision Point PPE Required PPE start Start Task with This compound weighing Weighing solid or transferring powder? start->weighing fume_hood Working in a certified fume hood? weighing->fume_hood Yes ppe_respirator Add Respirator (N95 or higher) weighing->ppe_respirator No solution_work Working with solution? fume_hood->solution_work Yes ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solution_work->ppe_base No ppe_face_shield Consider adding Face Shield solution_work->ppe_face_shield Yes (splash risk) end Proceed with Task ppe_base->end ppe_respirator->fume_hood ppe_face_shield->ppe_base

Operational Plan: From Receipt to Disposal

A robust safety plan covers the entire lifecycle of the chemical in the laboratory.

  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[5][11]

  • Avoid Dust Generation: Use a scoop or spatula to gently transfer the solid. Avoid pouring the powder from a height, which can create airborne dust.[1]

  • Weighing: If weighing outside of a fume hood, a respirator is required. Tare your container on the balance, remove it to the ventilated enclosure to add the chemical, and then return it to the balance for the final weight. This minimizes contamination of the balance and the surrounding area.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]

Accidents happen, but a prepared response minimizes the risk.

  • Evacuate and Alert: Ensure the immediate area is clear and inform colleagues of the spill.

  • Assess the Spill:

    • Small Spill (<5g): If you are trained and have the correct PPE, you can clean it up.

    • Large Spill (>5g): Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • Cleanup Procedure (Small Spill):

    • Don the appropriate PPE (goggles, gloves, lab coat, and respirator).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a designated chemical waste container.[12] Avoid creating dust.

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Seal and label the waste container appropriately.

Spill_Response_Workflow spill Spill of 5-Carboxyvanillic Acid Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<5g) and personnel are trained assess->small_spill Small large_spill Large Spill (>5g) or untrained personnel assess->large_spill Large don_ppe Don Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Respirator small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Gently cover with inert absorbent material don_ppe->contain collect Sweep into labeled hazardous waste container contain->collect decontaminate Wipe area with damp cloth; place in waste container collect->decontaminate end Spill Secured decontaminate->end contact_ehs Contact EH&S/ Emergency Response evacuate->contact_ehs contact_ehs->end

  • Waste Collection: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh paper), must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[3]

By integrating these safety and operational protocols into your workflow, you ensure a secure research environment for yourself and your colleagues. Adherence to these guidelines is not merely about compliance; it is a cornerstone of scientific integrity and professional responsibility.

References

  • LookChem. this compound Properties. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. Available at: [Link]

  • Ohio State University Extension. Chemical Skin Irritants for Trainers and Supervisors. Available at: [Link]

  • European Chemicals Agency (ECHA). Skin sensitising chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory protection (1910.134). Available at: [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]

  • University of Wisconsin-Madison. Acid Handling SOP. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Vanillic acid. Available at: [Link]

  • EUR-Lex. Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: [Link]

  • University of California, Riverside. Working with Acids Standard Operating Procedure. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.